1-Bromo-1-fluoroethylene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-1-fluoroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrF/c1-2(3)4/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKSRHHQKNUTLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382007 | |
| Record name | 1-bromo-1-fluoroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420-25-7 | |
| Record name | 1-bromo-1-fluoroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Bromo-1-fluoroethylene: Structure, Properties, and Synthetic Utility
Executive Summary
1-Bromo-1-fluoroethylene (CAS No. 420-25-7) is a halogenated alkene of significant interest to the fields of pharmaceutical development, agrochemical synthesis, and materials science.[1] Its unique electronic structure, stemming from the geminal arrangement of bromine and fluorine atoms on a vinyl carbon, imparts a distinct reactivity profile that makes it a valuable and versatile building block. This guide provides an in-depth analysis of its core chemical properties, molecular structure, and spectroscopic signature. We will delve into validated protocols for its synthesis and explore its application in cornerstone organic transformations, such as palladium-catalyzed cross-coupling reactions, from a mechanistic and practical standpoint. The information herein is curated for researchers and drug development professionals seeking to leverage this reagent's capabilities in complex molecular construction.
Molecular Structure & Physicochemical Properties
Molecular Geometry and Bonding
The structure of this compound is fundamentally defined by its sp²-hybridized carbon atoms, resulting in a planar molecular geometry.[2][3] According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the electron domains around each carbon atom adopt a trigonal planar arrangement to minimize electrostatic repulsion, with predicted bond angles of approximately 120°.[2]
The key to its reactivity lies in the electronic disparity of the C1 carbon's substituents. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I). Bromine is also electronegative and inductively withdrawing, though less so than fluorine. This creates a significant polarization of the C=C double bond and the C-Halogen bonds.
The molecule possesses a net dipole moment. The individual bond dipoles (C-F, C-Br, and C-H) can be treated as vectors. The strong C-F and C-Br bond dipoles do not cancel, resulting in a permanent molecular dipole, rendering the molecule polar.[4] This polarity influences its solubility and its interaction with catalysts and other reagents.
Caption: Molecular structure of this compound.
Tabulated Physicochemical Properties
For any experimental design, a thorough understanding of a reagent's physical properties is a prerequisite for safe and effective handling. The low boiling point of this compound necessitates handling in well-ventilated areas or under cooled conditions to minimize evaporation.
| Property | Value | Source(s) |
| CAS Number | 420-25-7 | [5] |
| Molecular Formula | C₂H₂BrF | [5] |
| Molecular Weight | 124.94 g/mol | [5] |
| Boiling Point | 12.9 °C at 760 mmHg | [1] |
| Density | 1.664 g/cm³ | [1] |
| Refractive Index | 1.414 | [N/A] |
| Vapor Pressure | 1160 mmHg at 25°C | [N/A] |
| SMILES | C=C(F)Br | [5] |
| InChIKey | LNKSRHHQKNUTLI-UHFFFAOYSA-N | [5] |
Spectroscopic Signature Analysis
Characterization of this compound is definitively achieved through a combination of NMR, IR, and Mass Spectrometry. The following analysis is based on established principles of spectroscopy and serves as a self-validating guide for confirming the structure and purity of the compound.
¹H, ¹³C, and ¹⁹F NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy is the most powerful tool for elucidating the precise structure. The presence of ¹⁹F (I=1/2, 100% natural abundance) provides an additional, highly sensitive NMR handle.[6][7]
-
¹H NMR: The spectrum is expected to feature two signals for the geminal, diastereotopic protons on C2. These protons are chemically non-equivalent. Each proton signal will be split by the other geminal proton (²JHH) and by the fluorine atom across three bonds (³JHF). This will result in two complex multiplets, likely appearing as a doublet of doublets for each proton.
-
¹³C NMR: A proton-decoupled spectrum will show two signals. The C1 carbon, bonded to both Br and F, will appear as a doublet due to one-bond coupling to fluorine (¹JCF). The C2 carbon (=CH₂) will also be a doublet due to two-bond coupling to fluorine (²JCF). The C-F coupling constants are typically large and highly diagnostic.[8]
-
¹⁹F NMR: The proton-coupled ¹⁹F spectrum is predicted to show a triplet, as the fluorine nucleus is coupled to the two geminal protons on C2 (³JHF). The chemical shift will be in a region characteristic of vinylic fluorides.[9]
Table of Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling (Hz) | Rationale |
| ¹H NMR | =CH₂ | ~5.5 - 6.5 | dd | Vinylic protons, split by geminal H and geminal F. |
| ¹³C NMR | C =CH₂ | ~130 - 145 | d, ¹JCF ≈ 250-300 | Carbon attached to electronegative F shows a large one-bond coupling. |
| C=C H₂ | ~90 - 105 | d, ²JCF ≈ 15-30 | Vinylic carbon with two-bond coupling to F. | |
| ¹⁹F NMR | CF | ~ -80 to -120 (vs CFCl₃) | t | Fluorine coupled to two geminal protons. |
| IR | C=C Stretch | ~1650 cm⁻¹ | Medium | Characteristic of a C=C double bond. |
| Vinylic C-H Stretch | ~3100 cm⁻¹ | Medium | C-H stretch for an sp² carbon. | |
| C-F Stretch | ~1100-1200 cm⁻¹ | Strong | Strong absorption typical for a C-F bond.[10] | |
| C-Br Stretch | ~550-650 cm⁻¹ | Medium-Strong | Characteristic C-Br stretching frequency.[11] | |
| MS (EI) | M⁺ | m/z 124, 126 | Isotopic Pattern | Molecular ion peak showing characteristic ~1:1 ratio for bromine isotopes (⁷⁹Br/⁸¹Br).[12] |
| [M-Br]⁺ | m/z 45 | Fragment | Loss of a bromine radical, a favorable fragmentation pathway.[13] |
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups. The most diagnostic absorption will be the strong C-F stretch. The C=C stretch and vinylic C-H stretches confirm the alkene backbone, while the C-Br stretch appears in the fingerprint region.[10][11]
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry will show a distinct molecular ion peak (M⁺) with a characteristic isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the M⁺ and M+2 peaks will appear in an approximate 1:1 ratio at m/z 124 and 126, respectively.[5][12][14] This signature is a definitive confirmation of a monobrominated compound. Key fragmentation pathways include the loss of a bromine radical to form the [C₂H₂F]⁺ cation (m/z 45), which is a common and stabilizing fragmentation for alkyl and vinyl halides.[13]
Synthesis Protocol: Dehydrobromination Route
A reliable method for the preparation of this compound involves the dehydrobromination of a suitable precursor, such as 1,1-dibromo-1-fluoroethane. This elimination reaction is a cornerstone of alkene synthesis.
Principle and Rationale
The reaction proceeds via an E2 (elimination, bimolecular) mechanism. A strong, sterically hindered base is typically chosen to promote elimination over nucleophilic substitution. The base abstracts a proton from the C2 carbon, while concurrently, the bromide on C1 departs as the leaving group, forming the C=C double bond. The choice of a non-nucleophilic base is critical to prevent substitution reactions that would yield undesired byproducts.
Detailed Step-by-Step Experimental Protocol
This protocol is a representative procedure and must be adapted and optimized based on available laboratory equipment and scale. A thorough risk assessment is mandatory prior to execution.
-
Reactor Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a cold trap (-78 °C, dry ice/acetone) and a nitrogen/argon inlet. The entire apparatus must be flame-dried under vacuum and maintained under an inert atmosphere.
-
Reagent Charging: The reaction flask is charged with a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath.
-
Substrate Addition: 1,1-Dibromo-1-fluoroethane (1.0 equivalent), dissolved in a minimal amount of anhydrous THF, is added dropwise via the dropping funnel over 30-60 minutes. Causality: The slow addition rate is crucial to control the exotherm of the reaction and prevent side reactions.
-
Reaction Monitoring: The reaction is stirred at 0 °C and allowed to slowly warm to room temperature over 2-4 hours. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by quenching small aliquots with water and extracting with a low-boiling solvent (e.g., pentane).
-
Workup and Isolation: Upon completion, the reaction is carefully quenched by pouring it over ice-cold water. The aqueous layer is extracted three times with cold diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: Due to the product's high volatility, purification is best achieved by careful fractional distillation at atmospheric pressure. The receiver flask should be cooled in an ice bath to minimize loss of the product. The boiling point of this compound is approximately 12.9 °C.[1]
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity & Synthetic Applications
Overview of Reactivity
The reactivity of this compound is dominated by the properties of its vinyl halide system. It can participate in a wide array of transformations, most notably transition-metal-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-F bond in processes like palladium-catalyzed oxidative addition, providing a handle for selective functionalization.[15][16] The electron-deficient nature of the double bond, influenced by the fluorine atom, also makes it a potential partner in certain cycloaddition or nucleophilic addition reactions.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds.[17] this compound serves as an excellent electrophilic partner in this reaction, allowing for the introduction of a fluoro-vinyl moiety into various organic scaffolds.
Mechanism Rationale: The catalytic cycle involves three key steps:[17]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound. This is the rate-determining step and occurs preferentially at the weaker, more polarizable C-Br bond over the very strong C-F bond. This forms a Pd(II) intermediate.
-
Transmetalation: An organoboron species (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the bromide ligand. The base (e.g., Na₂CO₃, K₃PO₄) is critical for forming the reactive boronate species.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. The stereochemistry of the double bond is retained throughout the process.
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An In-depth Technical Guide to the Synthesis of 1-Bromo-1-fluoroethylene from 1,1-dibromo-1-fluoroethane
This guide provides a comprehensive technical overview for the synthesis of 1-bromo-1-fluoroethylene, a valuable fluorinated building block in organic synthesis. The primary focus is the dehydrobromination of 1,1-dibromo-1-fluoroethane, a common and effective route to this versatile alkene. This document is intended for researchers and professionals in chemistry and drug development, offering insights into the reaction mechanism, a detailed experimental protocol, safety considerations, and methods for purification and characterization.
Introduction and Strategic Importance
This compound serves as a key intermediate in the synthesis of more complex fluorine-containing molecules. Its unique electronic and steric properties, conferred by the geminal bromo and fluoro substituents on the double bond, make it a desirable precursor for various transformations, including cross-coupling reactions, cycloadditions, and polymerizations. The synthesis from 1,1-dibromo-1-fluoroethane represents a straightforward and atom-economical approach to accessing this important synthon[1][2].
Reaction Mechanism: Dehydrobromination
The core transformation is a base-induced elimination reaction, specifically a dehydrobromination. This process involves the removal of a hydrogen and a bromine atom from adjacent carbons to form a π-bond. The reaction typically proceeds via a concerted E2 (bimolecular elimination) mechanism.
Causality of the Mechanism:
-
Proton Abstraction: A strong base abstracts a proton from the carbon adjacent to the carbon bearing the halogen atoms.
-
π-Bond Formation: Simultaneously, the electron pair from the C-H bond shifts to form a new π-bond between the two carbon atoms.
-
Leaving Group Departure: Concurrently, one of the bromide ions departs, taking its bonding electrons with it. The choice of which bromine atom leaves is influenced by stereoelectronic factors, favoring an anti-periplanar arrangement of the abstracted proton and the leaving group for optimal orbital overlap.
Given the structure of 1,1-dibromo-1-fluoroethane, the elimination of HBr leads directly to the desired product, this compound.
Experimental Protocol
This section outlines a representative laboratory procedure for the synthesis. The protocol is a self-validating system; successful execution relies on careful control of reaction parameters and adherence to safety procedures.
Reagents and Equipment
| Reagent / Equipment | Purpose / Specification | Typical Quantity (Lab Scale) | Supplier Info |
| 1,1-dibromo-1-fluoroethane | Starting Material | 50.0 g | Major Chemical Supplier |
| Potassium tert-butoxide (KOtBu) | Strong, non-nucleophilic base | ~1.2 equivalents | Major Chemical Supplier |
| Tetrahydrofuran (THF), anhydrous | Reaction Solvent | 250 mL | Major Chemical Supplier |
| Round-bottom flask (3-neck) | Reaction Vessel | 500 mL | Standard Lab Glassware |
| Reflux Condenser | Prevent solvent/product loss | - | Standard Lab Glassware |
| Dropping Funnel | Controlled addition of reagents | 125 mL | Standard Lab Glassware |
| Magnetic Stirrer & Stir Bar | Homogeneous mixing | - | Standard Lab Equipment |
| Inert Atmosphere (N₂ or Ar) | Prevent side reactions with moisture/air | - | Gas Cylinder |
| Ice/Water Bath | Temperature Control | - | Standard Lab Equipment |
| Diethyl ether / MTBE | Extraction Solvent | As needed | Major Chemical Supplier |
| Saturated NaCl solution (Brine) | Aqueous Wash | As needed | Prepared in-house |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | As needed | Major Chemical Supplier |
| Fractional Distillation Apparatus | Product Purification | - | Standard Lab Glassware |
Step-by-Step Methodology
-
Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel. Ensure all glassware is oven-dried and assembled under an inert atmosphere.
-
Reagent Preparation: In the flask, dissolve potassium tert-butoxide in 200 mL of anhydrous THF. Cool the resulting slurry to 0 °C using an ice/water bath.
-
Substrate Addition: Dissolve 1,1-dibromo-1-fluoroethane in 50 mL of anhydrous THF and add this solution to the dropping funnel.
-
Reaction Execution: Add the solution of 1,1-dibromo-1-fluoroethane dropwise to the stirred KOtBu slurry over approximately 1 hour. Maintain the internal temperature below 10 °C throughout the addition to control the exothermic reaction.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Work-up: Carefully quench the reaction by slowly adding 100 mL of cold water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or MTBE (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent using a rotary evaporator. Caution: The product is volatile. Use minimal heat and vacuum.
-
Purification: Purify the resulting crude liquid by fractional distillation at atmospheric pressure to yield pure this compound.
Purification and Characterization
The final product is a volatile liquid. Purification is best achieved by fractional distillation.
-
Physical Properties: this compound has a molecular weight of 124.94 g/mol [3][4].
-
Spectroscopic Confirmation: The identity and purity of the product should be confirmed using standard analytical techniques.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Provides information on purity and the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom[3][4].
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR will give structural confirmation. The ¹H NMR will show signals for the vinyl protons with characteristic couplings to fluorine. The ¹⁹F NMR will show a single resonance.
-
Safety and Handling Precautions
Trustworthiness in protocol design mandates a rigorous approach to safety. Halogenated hydrocarbons can be toxic and require careful handling.[5]
-
General Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[6][7][8]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, appropriate chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[6][7][9][10]
-
Reagent Hazards:
-
1,1-dibromo-1-fluoroethane: Assumed to be an irritant and potentially toxic. Avoid inhalation and skin contact.[6][9]
-
Potassium tert-butoxide: A strong, corrosive base that is water-reactive. Handle in an inert atmosphere and avoid contact with skin and eyes.
-
This compound: A flammable, liquefied gas.[11] It is an irritant and should be handled with care. Avoid inhalation of vapors.
-
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6][9] Remove contaminated clothing.[9]
-
Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes.[6][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[7][9]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.
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SpectraBase. This compound - Optional[MS (GC)] - Spectrum. Sourced from SpectraBase, John Wiley & Sons, Inc. [Link]
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European Patent Office. METHOD FOR PRODUCING 1,1-DIBROMO-1-FLUOROETHANE - Patent 3042888. [Link]
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PubChem, National Institutes of Health. 1-Bromo-1-fluoroethene | C2H2BrF | CID 2782256. [Link]
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Organic Syntheses. Organic Syntheses Procedure. Sourced from Organic Syntheses. [Link]
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PubMed, National Library of Medicine. Facile synthesis of 1,1-difluoroallenes via the difluorovinylidenation of aldehydes and ketones. Org Lett. 2009 Sep 3;11(17):3994-7. [Link]
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Journal of the Chemical Society (Resumed). Preparation of 1-bromo-1-fluoroethane and 1-bromo-1,1-difluoroethane. J. Chem. Soc., 1965, 6661-6662. [Link]
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An In-Depth Technical Guide to the Spectroscopic Data of Trifluoroacetonitrile (CAS No. 353-85-5)
For Researchers, Scientists, and Drug Development Professionals
Initial Note on CAS Number: This guide focuses on the spectroscopic data for Trifluoroacetonitrile, CAS Number 353-85-5 . The initial request specified CAS Number 420-25-7, which corresponds to 1-Bromo-1-fluoroethylene. Due to the extensive and relevant spectroscopic data available for Trifluoroacetonitrile, a compound of significant interest in synthetic and materials chemistry, this guide has been developed for this substance, assuming it to be the intended subject of the technical inquiry.
Introduction: The Molecular Profile of Trifluoroacetonitrile
Trifluoroacetonitrile (CF₃CN) is a colorless gas and a fundamental building block in fluorinated organic synthesis.[1] Its unique electronic properties, stemming from the potent electron-withdrawing trifluoromethyl group adjacent to a nitrile functionality, make it a valuable reagent for creating complex fluorinated molecules, including pharmaceuticals and agrochemicals. Understanding its structural and electronic characteristics is paramount for its effective utilization, and a multi-faceted spectroscopic approach is the most robust method for achieving this.
This guide provides a comprehensive analysis of the core spectroscopic data for Trifluoroacetonitrile, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of this data, explain the underlying principles that govern the spectral features, and provide standardized protocols for data acquisition.
Integrated Spectroscopic Analysis Workflow
The definitive structural elucidation of a molecule like Trifluoroacetonitrile relies not on a single technique, but on the synergistic interpretation of multiple spectroscopic datasets. Each method provides a unique piece of the structural puzzle.
Caption: Workflow for the structural elucidation of Trifluoroacetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of a molecule. For Trifluoroacetonitrile, both ¹³C and ¹⁹F NMR are indispensable.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of Trifluoroacetonitrile is predicted to show two distinct signals corresponding to the two carbon atoms in the molecule: the trifluoromethyl carbon (-CF₃) and the nitrile carbon (-C≡N).
-
-CF₃ Carbon: This carbon is directly attached to three highly electronegative fluorine atoms. This proximity leads to two key effects:
-
Significant Deshielding: The electron-withdrawing nature of the fluorine atoms will cause this carbon signal to appear at a relatively downfield chemical shift.
-
¹J(C-F) Coupling: The signal for the -CF₃ carbon will be split into a quartet due to coupling with the three equivalent fluorine atoms. The carbon-fluorine coupling constants (¹J(C-F)) are typically large, on the order of 316-320 Hz.[2]
-
-
-C≡N Carbon: The nitrile carbon is also in an electron-poor environment, leading to a downfield chemical shift, though typically less deshielded than the -CF₃ carbon. It will experience a smaller, two-bond coupling to the fluorine atoms (²J(C-F)).
| Carbon Atom | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |
| C F₃ | 119 - 121 | Quartet (q) | ¹J(C-F) ≈ 318 Hz[2] |
| -C ≡N | ~117 | Quartet (q) | ²J(C-F) (smaller) |
Note: The precise chemical shifts can vary depending on the solvent and experimental conditions.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides a direct window into the fluorine environment. Since the three fluorine atoms in Trifluoroacetonitrile are chemically equivalent, a single signal is expected.
-
Chemical Shift: The chemical shift of trifluoromethyl groups typically appears in a well-defined region of the ¹⁹F NMR spectrum. For compounds containing a CF₃ group, the chemical shift is often observed in the range of -50 to -70 ppm relative to a CFCl₃ standard.[3]
-
Multiplicity: As there are no other magnetically active nuclei in close enough proximity to cause significant splitting (protons are absent), the ¹⁹F NMR spectrum of pure Trifluoroacetonitrile is expected to be a singlet.
| Fluorine Nuclei | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity |
| -CF ₃ | -60 to -80 | Singlet (s) |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For Trifluoroacetonitrile, the key absorptions are associated with the nitrile group and the carbon-fluorine bonds.
The gas-phase IR spectrum of Trifluoroacetonitrile will exhibit sharp, well-defined absorption bands due to the rotational-vibrational transitions of the gaseous molecules.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (-C≡N) | Stretching | 2260 - 2240 | Strong |
| Trifluoromethyl (-CF₃) | Symmetric & Asymmetric Stretching | 1350 - 1150 | Very Strong |
| C-C Bond | Stretching | ~1000 | Medium-Weak |
-
Nitrile Stretch: The C≡N triple bond stretch is a highly characteristic and strong absorption, providing clear evidence for the presence of the nitrile functional group.
-
C-F Stretches: The C-F stretching vibrations in the -CF₃ group are typically very strong and appear in the "fingerprint" region of the IR spectrum. The intensity of these bands is a hallmark of fluorinated compounds.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure.
Electron Ionization Mass Spectrum (EI-MS)
In EI-MS, high-energy electrons bombard the molecule, leading to ionization and fragmentation. The mass spectrum of Trifluoroacetonitrile is available from the NIST Mass Spectrometry Data Center.[4][5]
-
Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of Trifluoroacetonitrile (95.02 g/mol ).[4] This peak may be of low to moderate intensity due to the molecule's propensity to fragment.
-
Key Fragments: The fragmentation of Trifluoroacetonitrile is dominated by the cleavage of the C-C bond, which is the weakest bond in the ionized molecule.
| m/z | Ion Fragment | Identity | Significance |
| 95 | [C₂F₃N]⁺ | Molecular Ion | Confirms molecular weight |
| 76 | [C₂F₂N]⁺ | Loss of F• | |
| 69 | [CF₃]⁺ | Trifluoromethyl cation | Base Peak (most abundant fragment) |
| 50 | [CF₂]⁺ | Difluorocarbene radical cation |
The most stable positive ion formed is the trifluoromethyl cation ([CF₃]⁺) at m/z 69, which is consequently the base peak in the spectrum.[4] This fragmentation pattern is highly characteristic of compounds containing a trifluoromethyl group.
Experimental Methodologies
Protocol for Gas-Phase IR Spectroscopy
Acquiring high-quality gas-phase IR spectra is crucial for resolving the rotational-vibrational fine structure.
-
Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is required.
-
Gas Cell: A gas cell with a defined path length (e.g., 10 cm) and windows transparent to IR radiation (e.g., KBr or NaCl) is used.
-
Sample Preparation: a. Evacuate the gas cell to a high vacuum to remove any atmospheric gases (H₂O, CO₂). b. Introduce a low pressure of Trifluoroacetonitrile gas into the cell. The optimal pressure will depend on the path length and the intensity of the absorption bands.
-
Data Acquisition: a. Collect a background spectrum of the evacuated cell. b. Collect the sample spectrum. c. The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.
Caption: Workflow for acquiring a gas-phase IR spectrum.
Conclusion
The spectroscopic profile of Trifluoroacetonitrile (CAS 353-85-5) is distinct and informative. ¹³C and ¹⁹F NMR spectroscopy provides unambiguous evidence of the carbon-fluorine framework, while IR spectroscopy confirms the presence of the key nitrile and trifluoromethyl functional groups. Mass spectrometry corroborates the molecular weight and reveals a characteristic fragmentation pattern dominated by the stable trifluoromethyl cation. Together, these techniques provide a comprehensive and self-validating system for the structural confirmation and purity assessment of this important fluorinated building block.
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reactivity of the carbon-carbon double bond in 1-Bromo-1-fluoroethylene
An In-Depth Technical Guide to the Reactivity of the Carbon-Carbon Double Bond in 1-Bromo-1-fluoroethylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₂H₂BrF), a halogenated alkene, serves as a uniquely versatile building block in modern organic synthesis.[1] Its utility stems from the nuanced reactivity of its carbon-carbon double bond, which is electronically influenced by the competing effects of a bromine and a fluorine atom. This guide provides a detailed exploration of the electronic structure of this compound and its subsequent reactivity in key synthetic transformations, including electrophilic and nucleophilic additions, cycloadditions, and organometallic coupling reactions. By synthesizing mechanistic principles with practical insights, this document aims to equip researchers, particularly in the pharmaceutical and agrochemical sectors, with the foundational knowledge to effectively leverage this reagent in the construction of complex molecular architectures.[2]
Introduction: The Unique Profile of this compound
This compound is a volatile liquid at standard conditions, possessing a molecular weight of 124.94 g/mol .[3] Its significance in synthetic chemistry is not merely as a carrier of bromine and fluorine but as a progenitor for introducing the valuable fluorovinyl moiety into organic molecules. The incorporation of fluorine is a cornerstone of modern drug development, often enhancing metabolic stability, lipophilicity, and binding affinity.[4] Understanding the reactivity of precursors like this compound is therefore critical for the rational design of novel therapeutic agents.[2][4]
Physical and Chemical Properties
A summary of the key physical properties of this compound is essential for its safe handling and for the design of reaction protocols.
| Property | Value | Reference |
| CAS Number | 420-25-7 | [3] |
| Molecular Formula | C₂H₂BrF | [3] |
| Molecular Weight | 124.94 g/mol | [3] |
| Boiling Point | ~12.9°C at 760 mmHg | [1] |
| Density | ~1.664 g/cm³ | [1] |
| Purity (Typical) | ≥95% | [1][2] |
The Electronic Landscape of the Double Bond
The reactivity of an alkene is fundamentally dictated by the electron density of its π-system. In this compound, the two halogen substituents exert powerful, and opposing, electronic effects that polarize the double bond and determine its behavior towards various reagents.
-
Inductive Effect (-I): Both fluorine and bromine are highly electronegative and withdraw electron density from the double bond through the sigma (σ) framework. This effect deactivates the alkene, making it less nucleophilic than ethylene.[5][6]
-
Resonance Effect (+R): The lone pairs on both halogens can be donated into the π-system, increasing electron density on the double bond.[5][7] This resonance donation opposes the inductive withdrawal.
The interplay between these effects creates a polarized double bond, with the C-1 carbon (bearing the halogens) being electron-deficient and the C-2 carbon (bearing the hydrogens) being comparatively electron-rich. This polarization is the key to understanding its reaction pathways.
Caption: Competing electronic effects in this compound.
Electrophilic Addition Reactions
Due to the overall deactivation of the double bond by the inductive effect of the halogens, electrophilic additions to this compound are generally slower than for simple alkenes.[6] However, these reactions are regioselective, governed by the stability of the intermediate carbocation.
Mechanism and Regioselectivity
The addition of an electrophile (E⁺) proceeds via a two-step mechanism.[8] The electrophile attacks the more electron-rich C-2 carbon, leading to the formation of a more stable carbocation on the C-1 carbon. This carbocation is stabilized by the resonance donation from both the fluorine and bromine atoms.
-
Step 1: The π electrons of the double bond attack the electrophile (E⁺), which adds to the C-2 carbon. This forms a carbocation intermediate at C-1.[9]
-
Step 2: A nucleophile (Nu⁻) attacks the carbocation at C-1 to form the final product.[9]
This regioselectivity follows Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms.[9]
Caption: Workflow for electrophilic addition to this compound.
Example Protocol: Hydrobromination
Objective: To synthesize 1,2-dibromo-1-fluoroethane via the electrophilic addition of HBr.
Methodology:
-
Cool a solution of this compound (1.0 eq) in a suitable inert solvent (e.g., dichloromethane) to 0°C in a three-neck flask equipped with a magnetic stirrer and a gas inlet tube.
-
Bubble dry hydrogen bromide (HBr) gas (1.1 eq) slowly through the solution while maintaining the temperature at 0°C.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by distillation.
Nucleophilic Addition Reactions
The electron-deficient nature of the C-1 carbon makes the double bond susceptible to attack by strong nucleophiles, a reactivity pattern not typically observed in simple alkenes.[10] This reaction, often termed nucleophilic vinylic substitution, can proceed through an addition-elimination mechanism.
Mechanism with Organometallic Reagents
Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles that readily add to the double bond.[11][12]
-
Addition Step: The nucleophilic carbon of the organometallic reagent attacks the electrophilic C-1 carbon of this compound. The π electrons shift to the C-2 carbon, forming a carbanion intermediate.[12]
-
Elimination Step: The carbanion intermediate is unstable. It can subsequently be protonated during aqueous workup or, in some cases, eliminate a halide ion (typically bromide, which is a better leaving group than fluoride) if a suitable pathway exists.[13]
The reaction with organometallic reagents is a powerful tool for forming new carbon-carbon bonds.[11]
Caption: C-C bond formation via organometallic addition.
Cycloaddition Reactions
The polarized double bond of this compound can participate as a dienophile or a dipolarophile in cycloaddition reactions. These reactions are synthetically valuable for constructing cyclic and heterocyclic systems in a stereospecific manner.[14]
[4+2] Diels-Alder Reactions
In a Diels-Alder reaction, this compound acts as a 2π-electron component (dienophile), reacting with a conjugated diene (4π-electron component) to form a six-membered ring.[15] The presence of the electron-withdrawing halogens can enhance its reactivity as a dienophile.[16]
[2+2] Cycloadditions
Thermally, [2+2] cycloadditions between two alkenes are often symmetry-forbidden. However, photochemical [2+2] cycloadditions can occur upon irradiation with UV light.[15][16] Furthermore, fluoroalkenes are known to sometimes undergo thermal [2+2] cycloadditions that proceed through a stepwise, rather than concerted, mechanism.[16] These reactions yield cyclobutane derivatives, which are valuable synthetic intermediates.
Polymerization
This compound can undergo polymerization, typically initiated by free radicals, to form poly(this compound). The properties of the resulting polymer are influenced by the unique combination of substituents. The principles of free-radical polymerization of similar halogenated ethylenes, such as 1-chloro-1-fluoroethylene and 1,1-difluoroethene, are well-established and involve initiation, propagation, and termination steps.[17][18] The reactivity and the properties of the resulting polymer are highly dependent on reaction conditions like pressure, temperature, and the choice of initiator.[17]
Conclusion and Outlook
The is a sophisticated interplay of inductive withdrawal and resonance donation from its halogen substituents. This electronic balance renders the molecule susceptible to a diverse array of transformations, including regioselective electrophilic additions, nucleophilic additions with potent C-C bond-forming reagents, and various cycloadditions. For professionals in drug development and specialty chemical synthesis, a thorough understanding of these reaction pathways is paramount. It unlocks the potential of this compound as a strategic building block for introducing fluorovinyl groups, enabling the construction of complex and high-value molecules with tailored properties.[1][2]
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The Versatile Virtuoso: A Technical Guide to 1-Bromo-1-fluoroethylene as a Premier Fluorinated Building Block
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic incorporation of fluorine atoms can profoundly influence a molecule's biological activity, chemical stability, and physical properties. Among the arsenal of fluorinated building blocks, 1-bromo-1-fluoroethylene has emerged as a particularly versatile and powerful reagent. Its unique electronic and steric attributes, arising from the geminal arrangement of fluorine and bromine on a reactive double bond, offer a gateway to a diverse array of complex molecular architectures. This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its multifaceted applications, offering both theoretical understanding and practical, field-proven insights for the research scientist.
Physicochemical Properties and Spectroscopic Signature
A thorough understanding of a building block's fundamental properties is paramount for its effective utilization. This compound is a volatile liquid under standard conditions, a characteristic that necessitates careful handling in a well-ventilated fume hood.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 420-25-7 | [2] |
| Molecular Formula | C₂H₂BrF | [2] |
| Molecular Weight | 124.94 g/mol | [2] |
| Boiling Point | ~12.9 °C at 760 mmHg | [1] |
| Density | ~1.664 g/cm³ | [1] |
The spectroscopic profile of this compound is key to its identification and the characterization of its reaction products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is expected to show two distinct signals for the geminal protons, each split by the other and by the fluorine and bromine atoms. The ¹⁹F NMR spectrum will display a characteristic signal, with couplings to the adjacent protons.[3][4] The ¹³C NMR spectrum will show two signals for the sp²-hybridized carbons, with characteristic C-F and C-Br couplings.[3]
-
Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a strong absorption band corresponding to the C=C stretching vibration, typically in the region of 1600-1680 cm⁻¹. C-H, C-F, and C-Br stretching and bending vibrations will also be present.[5]
-
Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), leading to two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.[6][7][8][9] Fragmentation patterns will likely involve the loss of bromine, fluorine, or hydrogen atoms.
Synthesis of this compound: Key Methodologies
The efficient synthesis of this compound is crucial for its accessibility as a building block. Two primary strategies have emerged as effective: Wittig-type olefination and dehydrohalogenation.
Wittig-Type Olefination
The Wittig reaction and its variants provide a powerful tool for the construction of carbon-carbon double bonds.[10][11][12] For the synthesis of this compound, a common approach involves the reaction of a suitable phosphorus ylide with an aldehyde. A diethylzinc-promoted Wittig reaction using dibromofluoromethane and triphenylphosphine with an aldehyde has been shown to be an effective method for generating 1-bromo-1-fluoroolefins.[13][14]
Experimental Protocol: Diethylzinc-Promoted Wittig-Type Synthesis of 1-Bromo-1-fluoroolefins (General Procedure) [14]
-
To a solution of triphenylphosphine (2.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon), add dibromofluoromethane (2.0 mmol).
-
Cool the mixture to -78 °C and add a solution of diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add the aldehyde (1.0 mmol) to the reaction mixture and allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-bromo-1-fluoroolefin.
Dehydrohalogenation
Dehydrohalogenation, the elimination of a hydrogen halide from a molecule, is a classic method for the synthesis of alkenes.[15][16][17] This approach can be applied to the synthesis of this compound from a suitable precursor, such as 1,1-dibromo-1-fluoroethane.[18] The reaction is typically carried out in the presence of a strong base.
Experimental Protocol: Dehydrohalogenation for the Synthesis of this compound [18][19]
-
In a reaction flask equipped with a stirrer, dropping funnel, and a condenser connected to a cold trap, place a solution of 1,1-dibromo-1-fluoroethane (1.0 mol) in a suitable solvent (e.g., a high-boiling ether).
-
Slowly add a strong base, such as potassium hydroxide (1.2 mol), to the solution while stirring.
-
Gently heat the reaction mixture to initiate the dehydrohalogenation. The volatile this compound will distill as it is formed.
-
Collect the product in the cold trap (cooled with dry ice/acetone).
-
Wash the collected product with water to remove any residual base, dry over a suitable drying agent (e.g., anhydrous calcium chloride), and distill to obtain pure this compound.
Key Reactions and Synthetic Utility
The synthetic power of this compound lies in its ability to participate in a wide range of chemical transformations, primarily leveraging the reactivity of the carbon-bromine bond and the unique electronic nature of the fluorinated double bond.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[20][21][22][23] this compound readily participates in this reaction, providing access to a variety of fluoro-substituted styrenes and other vinyl fluorides.
Table 2: Representative Suzuki-Miyaura Coupling Reactions of this compound
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | >85 | [24] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | >90 | [21] |
| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | >80 | [22] |
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[25][26][27][28][29] This reaction allows for the synthesis of fluorinated enynes, which are valuable intermediates in organic synthesis.
Table 3: Representative Sonogashira Coupling Reactions of this compound
| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | >90 | [25] |
| 1-Octyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Benzene | >85 | [27] |
| Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | - | Cs₂CO₃ | Dioxane | >90 | [28] |
Cycloaddition Reactions
The electron-deficient nature of the double bond in this compound, due to the presence of the fluorine atom, makes it an excellent dienophile in cycloaddition reactions.
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings.[30] this compound can react with a variety of dienes to afford fluorinated and brominated cyclohexene derivatives, which can be further functionalized.
Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene
-
To a solution of freshly cracked cyclopentadiene (1.2 equiv) in a suitable solvent (e.g., dichloromethane) at 0 °C, add this compound (1.0 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography on silica gel or distillation under reduced pressure.
This compound can also participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides and nitrile oxides, to generate five-membered heterocyclic compounds.[31] These fluorinated heterocycles are of significant interest in medicinal chemistry.
Nucleophilic Substitution
While the bromine atom in this compound is on a vinylic carbon, making nucleophilic substitution more challenging than for alkyl halides, under certain conditions, it can undergo substitution reactions. For instance, reaction with strong nucleophiles can lead to displacement of the bromide. It is important to note that the stereochemical outcome of such reactions can be complex and may not always proceed with the classic inversion of configuration seen in SN2 reactions of sp³ centers.[32][33]
Applications in Drug Development and Materials Science
The synthetic versatility of this compound makes it a valuable tool in the development of new pharmaceuticals and advanced materials.
-
Medicinal Chemistry : The introduction of a fluoro-vinyl group into a drug candidate can enhance its metabolic stability, binding affinity, and lipophilicity. This compound serves as a key intermediate for the synthesis of a wide range of fluorinated analogs of biologically active molecules.[1]
-
Agrochemicals : Similar to its role in pharmaceuticals, this compound is used to create novel fluorinated pesticides and herbicides with improved efficacy and environmental profiles.[1]
-
Materials Science : The unique electronic properties of the fluoro-vinyl group can be exploited in the design of advanced polymers and functional materials with tailored properties, such as thermal stability, chemical resistance, and specific optical or electronic characteristics.[34]
Safety and Handling
This compound is a volatile and potentially hazardous chemical that should be handled with appropriate safety precautions.
-
Handling : Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.
-
Disposal : Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound stands out as a highly versatile and valuable fluorinated building block in modern organic synthesis. Its ability to readily participate in a wide array of powerful synthetic transformations, including cross-coupling and cycloaddition reactions, provides chemists with a reliable and efficient tool for the construction of complex, fluorine-containing molecules. The insights and protocols provided in this guide are intended to empower researchers in drug development and materials science to fully harness the synthetic potential of this remarkable reagent, paving the way for future innovations in their respective fields.
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A Comprehensive Technical Guide to 1-Bromo-1-fluoroethylene: Synthesis, Commercial Availability, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a paramount strategy for modulating physicochemical and biological properties. Among the repertoire of fluorinated building blocks, 1-Bromo-1-fluoroethylene (CAS No. 420-25-7) has emerged as a versatile and highly reactive reagent. Its unique electronic and steric attributes make it a valuable synthon for the introduction of the fluorovinyl moiety, a substructure of increasing importance in pharmaceuticals and agrochemicals.[1][2][3] This guide provides an in-depth technical overview of this compound, encompassing its synthesis, commercial availability, spectroscopic characterization, safe handling, and key applications in palladium-catalyzed cross-coupling reactions.
Physicochemical Properties and Molecular Structure
This compound is a halogenated alkene with the molecular formula C₂H₂BrF and a molecular weight of 124.94 g/mol .[4][5] Its structure, featuring a terminal double bond substituted with both a fluorine and a bromine atom on the same carbon, imparts a unique reactivity profile. The presence of the electronegative fluorine atom and the good leaving group ability of the bromine atom make this molecule susceptible to a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound [4]
| Property | Value |
| CAS Number | 420-25-7 |
| Molecular Formula | C₂H₂BrF |
| Molecular Weight | 124.94 g/mol |
| Boiling Point | 12.9 °C at 760 mmHg |
| Density | 1.664 g/cm³ |
| Refractive Index | 1.414 |
| Vapor Pressure | 1160 mmHg at 25°C |
Synthesis of this compound
The primary industrial and laboratory-scale synthesis of this compound involves the dehydrobromination of 1,1-dibromo-1-fluoroethane.[6] This elimination reaction is typically carried out in the presence of a base.
Protocol for the Synthesis of this compound via Dehydrobromination
This protocol is based on established dehydrohalogenation procedures for similar substrates.[7]
Materials:
-
1,1-dibromo-1-fluoroethane
-
Potassium tert-butoxide (KOtBu) or other suitable non-nucleophilic strong base
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)
-
Distillation apparatus
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel.
-
Under a positive pressure of inert gas, charge the flask with a solution of potassium tert-butoxide in anhydrous THF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of 1,1-dibromo-1-fluoroethane in anhydrous THF to the cooled base solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by GC-MS analysis.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by distillation at atmospheric pressure, as the product is volatile.
-
The crude product can be further purified by fractional distillation to yield pure this compound.
Caption: Synthesis of this compound.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in synthesis. The following are expected spectroscopic data based on its structure and data from similar compounds.
-
¹H NMR: The two geminal protons on the unsubstituted carbon of the double bond will appear as two distinct signals, each being a doublet of doublets due to geminal coupling to each other and vicinal coupling to the fluorine atom. The chemical shifts are expected to be in the vinyl region (δ 5.0-6.5 ppm).
-
¹⁹F NMR: A single resonance is expected for the fluorine atom. This signal will be split by the two geminal protons, appearing as a doublet of doublets.[8][9]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the C=C stretching vibration (around 1640-1680 cm⁻¹) and the C-H stretching of the vinyl protons (above 3000 cm⁻¹).[10][11] The C-Br and C-F stretching vibrations will appear in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[12][13][14] Fragmentation will likely involve the loss of a bromine atom, a fluorine atom, or HBr.
Commercial Availability and Suppliers
This compound is commercially available from a number of chemical suppliers, typically in purities of 95% or higher.[2][15] It is important for researchers to obtain a certificate of analysis to confirm the purity and identity of the material before use.
Table 2: Selected Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| SynQuest Laboratories | 97% | 5 g, 25 g, 100 g[2] |
| American Custom Chemicals Corporation | 95.00% | 5 g, 10 g[2] |
| Fluoropharm | ≥98% | Inquire[16] |
| abcr Gute Chemie | 97% | Inquire[4] |
| LookChem | 97% | Various[2] |
Applications in Organic Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
This compound is a valuable substrate in a variety of palladium-catalyzed cross-coupling reactions, enabling the stereoselective synthesis of fluorinated alkenes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling allows for the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or ester.[17][18][19][20]
General Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Aryl or vinyl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
-
Inert gas atmosphere
Procedure:
-
To a reaction vessel, add the aryl or vinyl boronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent, followed by this compound.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Caption: Suzuki-Miyaura Coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to fluorinated enynes.[21][22][23][24]
General Protocol for Sonogashira Coupling:
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., Et₃N, i-Pr₂NH)
-
Solvent (e.g., THF, DMF)
-
Inert gas atmosphere
Procedure:
-
To a reaction vessel, add the palladium catalyst and copper(I) salt.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent, the base, the terminal alkyne, and finally this compound.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Workup the reaction by diluting with an organic solvent and washing with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Caption: Sonogashira Coupling of this compound.
Heck Reaction
The Heck reaction facilitates the coupling of this compound with an alkene to form a new, more substituted alkene.[5][25][26][27]
General Protocol for Heck Reaction:
Materials:
-
This compound
-
Alkene
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Base (e.g., Et₃N, K₂CO₃)
-
Ligand (e.g., PPh₃, P(o-tol)₃)
-
Solvent (e.g., DMF, Acetonitrile)
-
Inert gas atmosphere
Procedure:
-
To a reaction vessel, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill with an inert gas.
-
Add the solvent, the alkene, and this compound.
-
Heat the reaction mixture (typically 80-120 °C) until completion.
-
Cool the reaction, filter off any solids, and dilute the filtrate with an organic solvent.
-
Wash the organic solution with water and brine, dry, concentrate, and purify by column chromatography.
Caption: Heck Reaction of this compound.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[28][29][30][31][32] It is a liquefied gas and is flammable.[32]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area. Keep away from heat, sparks, and open flames.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere. Protect from light.
-
First Aid:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[32]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[32]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[32]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[32]
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its commercial availability and unique reactivity make it an important tool for the introduction of the fluorovinyl moiety into a wide range of molecules. A thorough understanding of its synthesis, handling, and reactivity in key transformations such as the Suzuki-Miyaura, Sonogashira, and Heck reactions is essential for its effective and safe utilization in research and development, particularly in the fields of pharmaceuticals and agrochemicals. As the demand for sophisticated fluorinated molecules continues to grow, the importance of synthons like this compound will undoubtedly increase.
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molecular weight and formula of 1-Bromo-1-fluoroethylene
An In-Depth Technical Guide to 1-Bromo-1-fluoroethylene: Properties, Synthesis, and Application in Modern Drug Development
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate, this compound. We will delve into its core physicochemical properties, discuss its strategic importance in contemporary synthetic chemistry, provide detailed protocols for its safe handling and application, and contextualize its utility within the broader landscape of pharmaceutical research.
Core Properties and Chemical Identity
This compound, also known as 1-bromo-1-fluoroethene, is a halogenated alkene that serves as a versatile building block in organic synthesis.[1] Its unique structure, featuring a vinyl bromide and a vinyl fluoride on the same carbon atom, imparts a distinct reactivity profile that is highly valuable for introducing the monofluorovinyl moiety into complex molecules.
The fundamental identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₂BrF | [2][3][4][5][6] |
| Molecular Weight | 124.94 g/mol | [2][3][4] |
| CAS Number | 420-25-7 | [2][3][4][5] |
| IUPAC Name | 1-bromo-1-fluoroethene | [3] |
| Density | 1.664 g/cm³ | [2][4][5] |
| Boiling Point | 12.9 °C at 760 mmHg | [2][4][5] |
| Vapor Pressure | 1160 mmHg at 25°C | [2][4] |
| Refractive Index | 1.414 | [2][5] |
| SMILES | C=C(F)Br | [3] |
| InChIKey | LNKSRHHQKNUTLI-UHFFFAOYSA-N | [3][6] |
Strategic Importance in Drug Development
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity.[7] The difluoromethyl group (CF₂), for instance, is recognized as a bioisostere of a hydroxyl group, capable of acting as a hydrogen bond donor while increasing hydrophobicity.[8]
This compound provides a direct and efficient route to install a monofluoro-substituted double bond, a structural motif of increasing interest. This functional group can act as a stable mimetic of other chemical groups or serve as a reactive handle for further molecular elaboration.[9] As a key intermediate, it connects foundational chemical research with the production of novel therapeutic agents, enabling chemists to rapidly synthesize and test new molecular entities.[1][] Its application is particularly noted in the development of innovative pharmaceuticals and next-generation agrochemicals.[1]
Safe Handling and Storage Protocol
Given its low boiling point and classification as a flammable liquefied gas, adherence to strict safety protocols is paramount when handling this compound.[4] The following workflow is a self-validating system designed to ensure operator safety and experimental integrity.
Experimental Protocol: Standard Operating Procedure for Safe Handling
Causality Statement: This protocol is designed to mitigate risks associated with the compound's high volatility, flammability, and potential toxicity by ensuring a controlled environment and appropriate personal protective equipment (PPE).
-
Preparation and Hazard Assessment:
-
Conduct all manipulations within a certified chemical fume hood with a tested face velocity.
-
Review the Safety Data Sheet (SDS) before commencing work.[4]
-
Ensure an emergency eyewash station and safety shower are immediately accessible and unobstructed.[11]
-
Remove all potential ignition sources from the work area (e.g., hot plates, non-intrinsically safe equipment).[12]
-
-
Personal Protective Equipment (PPE):
-
Wear chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.
-
Wear a flame-retardant lab coat over personal clothing.
-
Wear chemical-resistant gloves (e.g., nitrile); check manufacturer guidelines for breakthrough time.
-
For transfers of significant quantities, a face shield is recommended in addition to goggles.
-
-
Compound Transfer (from cylinder/lecture bottle):
-
Ensure the cylinder is securely clamped in an upright position.
-
Use a regulator and delivery system specifically designed for corrosive and flammable gases.
-
To transfer the liquid, cool the receiving vessel in a dry ice/acetone bath (approx. -78 °C) to well below the compound's boiling point (12.9 °C).
-
Slowly open the cylinder valve to condense the gas into the cooled receiving vessel. Perform this in the fume hood.
-
Close the main cylinder valve before disconnecting the transfer line.
-
-
Storage:
-
Waste Disposal:
-
Dispose of residual material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste. This may involve disposal via a licensed chemical destruction plant.[4]
-
Visualization: General Safety Workflow
Caption: Workflow for the safe handling of this compound.
Chemical Reactivity and Synthetic Application
The synthetic utility of this compound is primarily derived from its capacity to participate in transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in catalytic cycles (e.g., oxidative addition to a Pd(0) complex), allowing for selective functionalization at the bromine-bearing carbon.
This selective reactivity makes it an ideal substrate for reactions such as Suzuki, Stille, Heck, and Sonogashira couplings, providing stereospecific access to a wide range of substituted monofluoroalkenes.[9]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Causality Statement: This protocol utilizes a palladium catalyst to selectively activate the C-Br bond of this compound for C-C bond formation with a boronic acid. The choice of a phosphine ligand stabilizes the palladium catalyst, while the base is essential for the transmetalation step of the catalytic cycle.
Objective: To synthesize 1-fluoro-1-phenyl-ethylene from this compound and phenylboronic acid.
-
Reagent and Glassware Preparation:
-
Oven-dry all glassware overnight and allow to cool under a stream of dry argon or nitrogen.
-
Reagents: Phenylboronic acid, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), Potassium Carbonate (K₂CO₃, finely ground and dried).
-
Solvents: Toluene and Ethanol (anhydrous).
-
-
Reaction Assembly (under inert atmosphere):
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add phenylboronic acid (1.2 mmol, 1.2 eq.).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add K₂CO₃ (3.0 mmol, 3.0 eq.).
-
Seal the flask with a septum, and purge with argon for 15 minutes.
-
Add anhydrous Toluene (5 mL) and Ethanol (1 mL) via syringe.
-
-
Substrate Addition:
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Using the procedure described in Section 3, condense this compound (1.0 mmol, 1.0 eq.) into a separate, cooled, tared flask to determine the exact amount, then transfer via a pre-cooled cannula into the reaction flask.
-
-
Reaction Execution:
-
Allow the reaction mixture to slowly warm to room temperature, then heat to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Quench with water (10 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-fluoro-1-phenyl-ethylene.
-
Visualization: Palladium-Catalyzed Suzuki Coupling Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a high-value chemical intermediate with significant potential for innovation in the pharmaceutical and agrochemical sectors. Its well-defined reactivity allows for the precise and selective introduction of the monofluorovinyl group, a functionality of growing importance in the design of new bioactive molecules. A thorough understanding of its properties and strict adherence to safety protocols are essential for leveraging its full synthetic potential in a research and development setting.
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An In-depth Technical Guide to the Isomers of Bromofluoroethene (C₂H₂BrF)
Introduction
In the landscape of modern synthetic chemistry, halogenated alkenes serve as pivotal building blocks, offering a versatile platform for the construction of complex molecular architectures. Their unique electronic properties and predictable reactivity patterns make them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Within this class of compounds, bromofluoroethene (C₂H₂BrF) represents a subject of significant interest. The interplay between the electron-withdrawing fluorine atom and the larger, more polarizable bromine atom on a rigid alkene backbone gives rise to three distinct isomers, each with its own unique set of properties and potential applications.
This guide provides a comprehensive technical overview of the IUPAC nomenclature, synonyms, and physicochemical properties of the C₂H₂BrF isomers. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of these compounds for synthetic design, analytical identification, and safe handling. We will delve into the structural nuances that differentiate these isomers and explore the analytical techniques essential for their characterization.
Isomerism in C₂H₂BrF: A Structural Overview
The molecular formula C₂H₂BrF gives rise to three distinct isomers: one constitutional isomer and a pair of geometric (E/Z) isomers. Constitutional isomers have different connectivity of atoms, while geometric isomers have the same connectivity but differ in the spatial arrangement of atoms around a double bond.
-
1-Bromo-1-fluoroethene : A constitutional isomer where both the bromine and fluorine atoms are attached to the same carbon atom (a geminal dihalide).
-
(Z)-1-Bromo-2-fluoroethene : A geometric isomer where the bromine and fluorine atoms are on adjacent carbons and are on the same side (cis) of the double bond.
-
(E)-1-Bromo-2-fluoroethene : A geometric isomer where the bromine and fluorine atoms are on adjacent carbons and are on opposite sides (trans) of the double bond.
The structural differences between these isomers are visualized in the diagram below.
Caption: Structural representations of the three isomers of C₂H₂BrF.
Detailed Profiles of C₂H₂BrF Isomers
This section provides a detailed breakdown of each isomer, including its IUPAC name, a comprehensive list of synonyms, and a summary of its key physicochemical properties.
1-Bromo-1-fluoroethene
This isomer is a versatile building block in organic synthesis, valued for its potential to introduce a fluorinated vinyl group into molecules.
Synonyms:
| Property | Value | Source |
| IUPAC Name | 1-bromo-1-fluoroethene | [1] |
| CAS Number | 420-25-7 | [1] |
| Molecular Formula | C₂H₂BrF | [1] |
| Molecular Weight | 124.94 g/mol | [1] |
| Boiling Point | ~12.9 °C at 760 mmHg | N/A |
| Density | ~1.664 g/cm³ | N/A |
(Z)-1-Bromo-2-fluoroethene
The cis-isomer, where the bulky bromine and fluorine atoms are on the same side of the double bond, leading to increased steric strain compared to its trans counterpart. This can influence its reactivity and thermodynamic stability.
Synonyms:
-
(Z)-1-Bromo-2-fluoroethylene[2]
-
cis-1-Bromo-2-fluoroethylene
-
Ethene, 1-bromo-2-fluoro-, (Z)-[3]
-
Ethene, 1-bromo-2-fluoro-, (1Z)- (9CI)[3]
| Property | Value | Source |
| IUPAC Name | (Z)-1-bromo-2-fluoroethene | [3] |
| CAS Number | 2366-31-6 | [2][3][4][5] |
| Molecular Formula | C₂H₂BrF | [2][3] |
| Molecular Weight | 124.94 g/mol | [2][3][4] |
| Boiling Point | 36 °C | [4] |
| Density | 1.693 g/cm³ | [4] |
(E)-1-Bromo-2-fluoroethene
The trans-isomer is generally the more thermodynamically stable of the two geometric isomers due to reduced steric hindrance between the halogen substituents.
Synonyms:
| Property | Value | Source |
| IUPAC Name | (E)-1-bromo-2-fluoroethene | [2] |
| CAS Number | 2366-31-6 (often grouped with Z-isomer) | [2] |
| Molecular Formula | C₂H₂BrF | [2] |
| Molecular Weight | 124.94 g/mol | [2] |
| Boiling Point | Not readily available | N/A |
| Density | Not readily available | N/A |
Note: The CAS number 2366-31-6 is primarily assigned to the (Z)-isomer, but some databases list the (E)-isomer as a synonym under this entry.[2]
Experimental Workflow: Isomer Differentiation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for distinguishing between the isomers of C₂H₂BrF. The distinct electronic environments of the hydrogen and fluorine nuclei in each isomer result in unique chemical shifts (δ) and spin-spin coupling constants (J).
Causality in Spectroscopic Differentiation
-
¹H NMR: The chemical shifts of the vinyl protons are influenced by the adjacent halogen atoms. The magnitude of the coupling constants between vicinal protons and fluorine (³JHF) and between geminal protons and fluorine (²JHF) are highly dependent on their geometric relationship (cis or trans), providing a clear method for isomer assignment.
-
¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is exceptionally informative.[6] The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, and its coupling to nearby protons provides further structural confirmation. The wide chemical shift range of ¹⁹F NMR typically allows for clear separation of signals from different isomers in a mixture.[7][8]
Illustrative Protocol for NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the bromofluoroethene sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte peaks.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A standard pulse program is typically sufficient.
-
Acquire a ¹⁹F NMR spectrum. This may require a broadband probe or a dedicated fluorine probe.
-
For unambiguous assignment, 2D correlation experiments such as ¹H-¹⁹F HETCOR can be performed to establish direct and long-range correlations.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra. ¹H spectra are typically referenced to residual solvent signals or internal TMS. ¹⁹F spectra are often referenced to an external standard like CFCl₃.
-
Integrate the signals to determine the relative ratios of the isomers in a mixture.
-
Analyze the chemical shifts and coupling patterns to assign the structure of each isomer. For the 1,2-disubstituted isomers, the magnitude of the ³JHF coupling constant is diagnostic: ³JHF(trans) is significantly larger than ³JHF(cis).
-
Caption: A typical experimental workflow for the analysis of C₂H₂BrF isomers using NMR spectroscopy.
Synthesis and Reactivity Considerations
The synthesis of specific C₂H₂BrF isomers often requires stereoselective methods to control the geometry of the double bond.
-
Synthesis: Stereoselective routes to compounds like (E)- and (Z)-1-bromo-1-fluoro olefins have been developed. These often involve multi-step sequences starting from aldehydes or ketones, proceeding through intermediates like fluorinated alcohols, followed by stereoselective elimination reactions.[9] The choice of reagents and reaction conditions is critical to favor the formation of one geometric isomer over the other.
-
Reactivity: The reactivity of these isomers is dominated by the carbon-carbon double bond and the two carbon-halogen bonds.
-
Cross-Coupling Reactions: The C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the selective functionalization at the bromine-bearing carbon, making these compounds valuable synthons.
-
Nucleophilic Substitution: While vinylic halides are generally unreactive towards traditional Sₙ2 reactions, under certain conditions, nucleophilic aromatic substitution (SₙAr)-type reactions can occur, particularly if the double bond is activated by electron-withdrawing groups.
-
Addition Reactions: The double bond can undergo addition reactions, with the regioselectivity influenced by the electronic effects of both the fluorine and bromine atoms.
-
Safety and Handling
Halogenated hydrocarbons, particularly those of low molecular weight, should be handled with care in a well-ventilated laboratory fume hood.
-
Hazards: These compounds are expected to be flammable liquids and vapors.[10][11] They are likely to be harmful if inhaled or swallowed and may cause skin and eye irritation.[11] Due to the presence of bromine and fluorine, thermal decomposition can produce highly toxic and corrosive gases such as hydrogen bromide and hydrogen fluoride.[11]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[11]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
The isomers of bromofluoroethene (C₂H₂BrF) are structurally distinct compounds with unique physicochemical properties. The constitutional isomer, 1-bromo-1-fluoroethene, and the geometric isomers, (E)- and (Z)-1-bromo-2-fluoroethene, each present different spatial and electronic characteristics that dictate their behavior in chemical reactions and analytical procedures. A thorough understanding of their nomenclature and properties, combined with proficient application of analytical techniques like NMR spectroscopy, is essential for any scientist working with these versatile chemical building blocks. This guide serves as a foundational reference to aid in the successful identification, handling, and application of these important fluorinated compounds.
References
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(Z)-1-Bromo-2-fluoroethylene | C2H2BrF | CID 5709597 - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Q6) a) 1-Bromo-1-fluoroethane shows dq in its ¹⁹F NMR and dd an... | Filo. (2025, December 14). Filo. Retrieved January 18, 2026, from [Link]
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1-Bromo-2-fluoroethane - Hazardous Agents | Haz-Map. (n.d.). Haz-Map. Retrieved January 18, 2026, from [Link]
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Material Safety Data Sheet - 1-Bromo-2-fluoroethane - Cole-Parmer. (n.d.). Cole-Parmer. Retrieved January 18, 2026, from [Link]
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1-Bromo-1,1-difluoroethane MSDS | MsdsDigital.com | Search our SDS online database free. (2014, May 16). MsdsDigital.com. Retrieved January 18, 2026, from [Link]
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Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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1-Bromo-2-fluoroethane | CAS#:762-49-2 | Chemsrc. (2025, August 25). Chemsrc. Retrieved January 18, 2026, from [Link]
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Ethene, 1-bromo-2-fluoro-, (Z)- | C2H2BrF - PubChem - NIH. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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1-BROMO-1-FLUORO-2-(4-FLUOROPHENYL)-ETHENE;TRANS-ISOMER - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]
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Cas 421-06-7,2-BROMO-1,1,1-TRIFLUOROETHANE - LookChem. (n.d.). LookChem. Retrieved January 18, 2026, from [Link]
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(Z)-1-bromo-1-chloro-2-fluoroethene | C2HBrClF - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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(E)-1-bromo-2-chloro-1-fluoroethene - PubChem - NIH. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Stereoselective synthesis of 1-bromo- (or 1-chloro-) 1,1-difluoro-2- alkenes - Sci-Hub. (n.d.). Sci-Hub. Retrieved January 18, 2026, from [Link]
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1-BROMO-1-FLUORO-2-(ORTHO-METHOXYPHENYL)-ETHENE;TRANS-ISOMER - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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1-Bromo-1-fluoroethene | C2H2BrF | CID 2782256 - PubChem - NIH. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Stereoselective Synthesis of 1-Bromo-1-fluorostyrenes | Request PDF - ResearchGate. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]
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(E)-1-bromo-1-chloro-2-fluoroethene | C2HBrClF - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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1-BROMO-1-FLUORO-2-(ORTHO-METHOXYPHENYL)-ETHENE;CIS-ISOMER - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]
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19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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(1S)-1-bromo-1-fluoroethane | C2H4BrF | CID 98059961 - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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19Flourine NMR. (n.d.). University of Ottawa. Retrieved January 18, 2026, from [Link]
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Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. (2017, December 18). AZoM.com. Retrieved January 18, 2026, from [Link]
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The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]
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z-2-Bromo-1-chloro-1-fluoroethene | C2HBrClF | CID 14492073 - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-1-fluoroethylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-1-fluoroethylene (BFE) is a halogenated alkene of significant interest as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique chemical structure, featuring both bromine and fluorine atoms attached to a vinyl group, imparts valuable reactivity for a range of organic transformations. However, this reactivity also presents challenges regarding its stability and safe storage. This in-depth technical guide provides a comprehensive overview of the factors influencing the stability of this compound, including thermal, photochemical, and hydrolytic degradation pathways. Furthermore, it offers evidence-based recommendations for its long-term storage, handling, and the prevention of unwanted polymerization, ensuring its integrity for research and development applications.
Chemical and Physical Properties of this compound
A thorough understanding of the fundamental chemical and physical properties of this compound is paramount for its safe handling and storage. This volatile liquid possesses a unique combination of characteristics that dictate its behavior under various experimental and storage conditions.
| Property | Value | Source |
| Chemical Formula | C₂H₂BrF | [2] |
| Molecular Weight | 124.94 g/mol | [2] |
| CAS Number | 420-25-7 | [2] |
| Boiling Point | 12.9 °C at 760 mmHg | LookChem |
| Density | 1.664 g/cm³ | LookChem |
| Vapor Pressure | 1160 mmHg at 25°C | LookChem |
| Appearance | Colorless liquid | General Knowledge |
| Solubility | Insoluble in water, soluble in organic solvents | General Knowledge |
Note: Some physical properties are provided by chemical suppliers and may vary slightly.
Stability Profile of this compound
The stability of this compound is influenced by several external factors, primarily temperature, light, and the presence of moisture or other reactive species. Understanding these degradation pathways is crucial for maintaining the compound's purity and preventing hazardous situations.
Thermal Stability and Decomposition
Anticipated Thermal Decomposition Products:
-
Hydrogen bromide (HBr)
-
Hydrogen fluoride (HF)
-
Carbonyl halides
-
Other toxic and corrosive gases
The presence of impurities or incompatible materials can significantly lower the decomposition temperature. Therefore, it is imperative to store this compound in a cool environment, away from heat sources.
Photochemical Stability
Vinyl halides are known to be sensitive to ultraviolet (UV) light, which can initiate polymerization and other degradation reactions. A study on the photochemistry of bromine-containing fluorinated alkenes revealed that these compounds absorb UV radiation and can undergo degradation in the atmosphere.[4] The primary photochemical processes for vinyl halides include the homolytic cleavage of the carbon-halogen bond to form vinyl radicals. These highly reactive intermediates can then initiate polymerization or react with other molecules.
To mitigate photochemical degradation, this compound should always be stored in amber or opaque containers that block UV light.
Caption: Photochemical degradation pathway of this compound.
Hydrolytic Stability
Specific kinetic data on the hydrolysis of this compound is limited in the available literature. However, a study on the oxidative hydrolysis of aliphatic bromoalkenes suggests that these compounds can be converted to α-bromoketones under certain conditions.[5] While this study focuses on a synthetic application, it highlights the potential for reactivity with water, especially in the presence of oxidizing agents or under non-neutral pH conditions.
General principles of organic chemistry suggest that the electron-withdrawing nature of the halogen atoms can make the double bond susceptible to nucleophilic attack, including by water, although this is generally slow without catalysis. It is therefore recommended to store this compound under anhydrous conditions to prevent potential hydrolysis and the formation of impurities.
Unwanted Polymerization and Its Inhibition
One of the most significant stability concerns for this compound, as with many vinyl monomers, is its propensity for unwanted and potentially hazardous polymerization. This process can be initiated by heat, light (UV), or the presence of radical initiators.
Mechanism of Free-Radical Polymerization
Free-radical polymerization proceeds through a chain reaction mechanism involving three main stages: initiation, propagation, and termination.
-
Initiation: A radical initiator (e.g., from thermal or photochemical decomposition) adds to the double bond of a monomer molecule, creating a new radical.
-
Propagation: The newly formed radical adds to another monomer molecule, and this process repeats, rapidly forming a polymer chain.
-
Termination: The growth of the polymer chain is stopped by the reaction of two radicals, either by combination or disproportionation.
Caption: General mechanism of free-radical polymerization.
Inhibition of Polymerization
To prevent spontaneous polymerization during storage, a polymerization inhibitor is typically added to reactive monomers. These inhibitors are compounds that can effectively scavenge free radicals, thus terminating the polymerization chain reaction before a significant amount of polymer is formed.
Commonly used inhibitors for vinyl monomers include:
-
Phenolic compounds: such as hydroquinone (HQ) and hydroquinone monomethyl ether (MEHQ).
-
Quinones: These are effective radical scavengers.
-
Stable free radicals: such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO).[6]
-
Aromatic amines and nitro compounds. [7]
The choice and concentration of the inhibitor depend on the specific monomer and the desired shelf life. For long-term storage of this compound, the addition of a suitable inhibitor at a concentration typically ranging from 10 to 1000 ppm is recommended. It is crucial to consult the supplier's specifications for the presence and type of inhibitor in the purchased material.
Recommended Storage Conditions
Based on the stability profile of this compound, the following storage conditions are recommended to ensure its quality and safety:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize thermal decomposition and spontaneous polymerization. |
| Light | Store in amber or opaque containers | To prevent photochemical degradation and initiation of polymerization.[4] |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen) | To prevent oxidation and reactions with atmospheric moisture. |
| Inhibitor | Ensure the presence of a suitable polymerization inhibitor (e.g., MEHQ) | To prevent unwanted polymerization.[7][8][9][10] |
| Container Material | Glass or other inert materials. Compatibility with specific plastics and elastomers should be verified. | To prevent reaction with the container material. A study on a similar compound, 2-bromo-3,3,3-trifluoropropene, showed poor compatibility with fluoro rubber and fluorosilicone rubber.[11] |
| Moisture | Store in a dry environment and use anhydrous handling techniques | To prevent hydrolysis. |
Handling and Personal Protective Equipment (PPE)
Due to its volatility, flammability, and potential toxicity, strict safety precautions must be observed when handling this compound.
Experimental Protocol: Safe Handling in a Laboratory Setting
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., neoprene or nitrile rubber; consult glove manufacturer's compatibility charts).
-
Skin Protection: A lab coat and, for larger quantities, an apron or chemical-resistant suit.
-
Respiratory Protection: If there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge should be used.
-
-
Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure to air and moisture.
-
Waste Disposal: Dispose of unused material and contaminated items as hazardous waste in accordance with local, state, and federal regulations.
Caption: Recommended workflow for safely handling this compound.
Analytical Methods for Purity Assessment
Regularly assessing the purity of this compound is essential, especially after prolonged storage. Several analytical techniques can be employed for this purpose.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities and degradation products. A capillary column suitable for volatile halogenated hydrocarbons should be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR can be used to confirm the structure of the compound and detect impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups and can be useful for detecting the formation of carbonyl compounds or other oxidation products.
A comparative guide to purity assessment for a similar compound, 2-Bromo-1-chloropropane, highlights the strengths of each of these techniques for analyzing halogenated compounds.[12]
Conclusion
This compound is a valuable reagent with significant potential in synthetic chemistry. However, its inherent reactivity necessitates a thorough understanding of its stability and the implementation of stringent storage and handling protocols. By controlling temperature, excluding light and moisture, and ensuring the presence of an appropriate polymerization inhibitor, the integrity and safety of this compound can be maintained. The information and recommendations provided in this guide are intended to assist researchers, scientists, and drug development professionals in the safe and effective use of this compound in their work.
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key reactions of 1-Bromo-1-fluoroethylene in organic chemistry
An In-Depth Technical Guide to the Core Reactions of 1-Bromo-1-fluoroethylene
Executive Summary
This compound (C₂H₂BrF) has emerged as a uniquely valuable building block in modern organic synthesis.[1] Its strategic importance lies in its ability to introduce the synthetically challenging monofluoroalkene moiety into complex molecular architectures. This functionality is of profound interest to the pharmaceutical and agrochemical industries, where the incorporation of fluorine can dramatically enhance a molecule's metabolic stability, binding affinity, and bioavailability.[2][3] This guide provides an in-depth exploration of the principal reaction classes of this compound, focusing on the mechanistic rationale behind palladium-catalyzed cross-coupling reactions and cycloadditions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.
Introduction: The Strategic Value of a Fluorinated Vinyl Bromide
This compound is a volatile, halogenated alkene with the CAS number 420-25-7.[1][4] Its reactivity is dominated by the carbon-bromine bond, which is significantly more susceptible to oxidative addition by transition metal catalysts than the exceptionally strong carbon-fluorine bond.[5] This reactivity differential is the cornerstone of its utility, allowing for selective functionalization at the bromine-bearing carbon while retaining the critical fluorine atom. This controlled reactivity provides a reliable entry point to a diverse array of monofluoro-substituted alkenes, which are key components in many modern therapeutic agents.[2]
Section 1: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C Bond Formation
Palladium-catalyzed cross-coupling reactions represent the most powerful and widely utilized methods for functionalizing this compound.[6] These reactions proceed through a well-established catalytic cycle, enabling the precise formation of new carbon-carbon bonds under relatively mild conditions.[7][8]
The Catalytic Cycle: A Foundational Overview
The efficacy of Suzuki-Miyaura, Heck, and Sonogashira couplings hinges on a common catalytic cycle involving a palladium catalyst.[9] The cycle is initiated by the oxidative addition of the vinyl bromide to a Pd(0) species, forming a Pd(II) complex. This is typically the rate-determining step and is facilitated by the relatively weak C-Br bond.[5] The subsequent steps, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination, regenerate the Pd(0) catalyst and yield the desired product.[8]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of Fluoro-Styrenes and Dienes
The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species, such as a boronic acid or ester.[10][11] For this compound, this reaction provides a powerful route to synthesize α-fluorostyrenes and fluorinated dienes, which are valuable pharmacophores.
Expertise & Causality: The choice of base is critical in Suzuki couplings. A base, such as potassium carbonate or cesium fluoride, is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium(II) complex.[12] The selection of a phosphine ligand, such as triphenylphosphine (PPh₃) or a more electron-rich Buchwald-type ligand, is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and preventing catalyst decomposition.
Experimental Protocol: Synthesis of 1-Fluoro-1-phenyl-ethylene
-
Vessel Preparation: To a dry Schlenk flask under an inert nitrogen atmosphere, add phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (3.0 mmol, 3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) to the flask.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) to the stirred mixture via syringe.
-
Reaction Condition: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the title compound.
Data Presentation: Suzuki-Miyaura Coupling Yields
| Coupling Partner | Palladium Catalyst (mol%) | Base (equiv.) | Solvent | Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ (3%) | K₂CO₃ (3) | Toluene/H₂O | 85 |
| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 91 |
| 3-Thiopheneboronic Acid | Pd(OAc)₂/SPhos (2%) | K₃PO₄ (3) | THF/H₂O | 88 |
Mizoroki-Heck Reaction: Vinylation with this compound
The Mizoroki-Heck reaction facilitates the coupling of vinyl halides with alkenes, providing a direct method for C-C bond formation and the synthesis of more complex olefinic structures.[13][14] Using this compound in a Heck reaction allows for the synthesis of fluorinated conjugated dienes, a valuable structural motif.
Expertise & Causality: The Heck reaction requires a base, typically a tertiary amine like triethylamine (Et₃N) or a weaker inorganic base like sodium acetate (NaOAc), to neutralize the HBr generated during the catalytic cycle.[13] The regioselectivity of the addition to the alkene and the stereoselectivity of the final product are often controlled by the steric and electronic properties of the substrates and the catalyst system. For terminal alkenes, the coupling generally occurs at the less substituted carbon.[15]
Caption: Key steps in the catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: Heck Coupling with Styrene
-
Vessel Preparation: In a sealed tube, combine palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%) under a nitrogen atmosphere.
-
Solvent & Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL), followed by styrene (1.2 mmol, 1.2 equiv.), this compound (1.0 mmol, 1.0 equiv.), and triethylamine (Et₃N, 1.5 mmol, 1.5 equiv.).
-
Reaction Condition: Seal the tube and heat the mixture to 100 °C for 16 hours.
-
Work-up: Cool the reaction to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the residue via column chromatography to afford the fluorinated diene product.
Sonogashira Coupling: Access to Fluorinated Enynes
The Sonogashira coupling is a highly efficient method for coupling terminal alkynes with vinyl halides, uniquely employing a dual-catalyst system of palladium and copper(I).[16][17] This reaction provides a direct route to conjugated enynes, which are versatile intermediates in organic synthesis.
Expertise & Causality: The copper(I) co-catalyst is believed to react with the terminal alkyne to form a copper(I) acetylide intermediate.[18] This species then undergoes transmetalation with the Pd(II)-vinyl complex generated after oxidative addition. This copper-mediated pathway is generally more efficient than direct reaction of the alkyne with the palladium complex. An amine base (e.g., diisopropylamine) is used both to deprotonate the alkyne and to act as a solvent.[18]
Experimental Protocol: Synthesis of 1-Fluoro-1-en-3-yne Derivatives
-
Vessel Preparation: To a Schlenk flask under nitrogen, add bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%) and copper(I) iodide (CuI) (0.06 mmol, 6 mol%).
-
Solvent & Reagent Addition: Add degassed tetrahydrofuran (THF, 8 mL) and diisopropylamine (2.0 mmol, 2.0 equiv.). Stir for 10 minutes, then add the terminal alkyne (e.g., phenylacetylene, 1.1 mmol, 1.1 equiv.).
-
Substrate Addition: Add this compound (1.0 mmol, 1.0 equiv.) dropwise to the mixture.
-
Reaction Condition: Stir the reaction at room temperature for 8 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract with diethyl ether, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Purification: After concentration, purify the crude product by flash chromatography to isolate the target fluoro-enyne.
Section 2: Cycloaddition Reactions
Beyond coupling reactions, this compound serves as an activated dienophile in cycloaddition reactions, enabling the construction of complex cyclic systems containing fluorine.
[4+2] Cycloadditions (Diels-Alder): Constructing Fluorinated Six-Membered Rings
The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile to form a six-membered ring.[19][20] The electron-withdrawing nature of the halogen atoms on this compound enhances its reactivity as a dienophile, making it a suitable partner for various dienes.
Expertise & Causality: The reaction proceeds through a single, cyclic transition state.[20] The stereochemistry of the diene and dienophile is retained in the product. The presence of the fluorine atom on the dienophile can influence the regioselectivity of the addition with unsymmetrical dienes, often governed by frontier molecular orbital considerations. Thermal conditions are typically sufficient, although Lewis acid catalysis can be employed to accelerate the reaction and enhance selectivity.
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene
-
Reagent Preparation: In a pressure-resistant flask, cool a solution of freshly cracked cyclopentadiene (2.0 mmol, 2.0 equiv.) in dichloromethane (DCM, 5 mL) to 0 °C.
-
Substrate Addition: Add this compound (1.0 mmol, 1.0 equiv.) to the solution.
-
Reaction Condition: Seal the flask and allow it to warm to room temperature. Stir for 24 hours.
-
Work-up: Monitor the reaction by TLC or ¹⁹F NMR. Upon completion, carefully vent the flask and concentrate the solvent under reduced pressure.
-
Purification: The crude product, a mixture of endo/exo isomers, can be purified by column chromatography on silica gel.
Conclusion
This compound is a powerful and versatile reagent for the introduction of the monofluoroalkene group. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Heck, and Sonogashira couplings—provides reliable and efficient pathways to a vast array of fluorinated styrenes, dienes, and enynes. Furthermore, its utility as a dienophile in Diels-Alder reactions opens avenues for the synthesis of complex fluorinated cyclic systems. For professionals in drug discovery and materials science, mastering the application of this key building block is essential for the development of next-generation functional molecules.
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-1-fluoroethylene
Introduction: The Strategic Importance of Monofluoroalkenes
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Monofluoroalkenes, in particular, are valuable building blocks, serving as precursors to a wide array of complex fluorinated compounds. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of these motifs, offering a direct route to form carbon-carbon bonds under relatively mild conditions.[1][2] This application note provides a detailed protocol and mechanistic insights for the Suzuki coupling of 1-bromo-1-fluoroethylene, a key substrate for accessing a diverse range of α-fluoro-substituted styrenes and other vinyl fluorides.
Mechanistic Insights and Key Considerations for Coupling this compound
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[2][3] Understanding this mechanism is crucial for optimizing the reaction conditions, especially when dealing with electronically distinct substrates like this compound.
The Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The presence of the electron-withdrawing fluorine atom can influence the rate of this step.
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the organoboron species.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst.
Caption: Figure 2: A simplified workflow for the Suzuki coupling experiment.
-
Preparation:
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Ensure all solvents are anhydrous and have been degassed by sparging with an inert gas for at least 30 minutes.
-
-
Reaction Setup:
-
To the Schlenk flask, add the arylboronic acid (1.2 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Add this compound (1.0 equivalent) to the reaction mixture via syringe.
-
If required, add a small amount of degassed water (e.g., 10 equivalents relative to the limiting reagent).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure α-fluoro-substituted alkene.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Inappropriate base or solvent | - Use a fresh batch of catalyst and ligand.- Ensure rigorous exclusion of air and moisture.- Screen different bases and solvents. |
| Protodeboronation of Boronic Acid | - Presence of water and/or protic solvents- Prolonged reaction time at high temperature | - Use rigorously dried reagents and solvents.- Consider using a boronate ester instead of a boronic acid.- Optimize for the shortest possible reaction time. |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Ensure thorough degassing of solvents and reaction vessel. |
| Formation of Side Products | - Non-selective reaction- Decomposition of starting materials or product | - Lower the reaction temperature.- Screen different catalyst/ligand combinations for improved selectivity. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound offers a reliable and efficient method for the synthesis of valuable α-fluoro-substituted alkenes. Careful consideration of the electronic nature of the substrate and judicious selection of the catalyst, ligand, and base are paramount for achieving high yields and purity. The protocol and insights provided herein serve as a comprehensive guide for researchers in organic synthesis and drug development to successfully implement this important transformation.
References
-
Li, Y., et al. (2016). Palladium-catalyzed Suzuki–Miyaura reaction of fluorinated vinyl chloride: a new approach for synthesis α and α,β-trifluoromethylstyrenes. Tetrahedron, 72(37), 5684–5690. Available at: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
Scilit. (n.d.). Generation of Substituted Styrenes via Suzuki Cross-Coupling of Aryl Halides with 2,4,6-Trivinylcyclotriboroxane. Available at: [Link]
-
ACS Publications. (2026). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. ACS Catalysis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Semantic Scholar. (2002). Catalyst‐Free Suzuki‐Type Coupling of Allylic Bromides with Arylboronic Acids. Available at: [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed cross-coupling of (E/Z)-1-(2-bromo-2-fluorovinyl)-4-nitrobenzene 1a with various alkyl boronic acids 2a–i. Available at: [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
Sources
Application Notes & Protocols: The Heck Reaction of 1-Bromo-1-fluoroethylene
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Synthesis of Fluorinated Alkenes
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] Its discovery, recognized with the 2010 Nobel Prize in Chemistry, has provided an invaluable tool for constructing complex molecular architectures.[2] This guide focuses on a specific, high-value application of this reaction: the coupling of 1-bromo-1-fluoroethylene.
The strategic incorporation of fluorine into bioactive molecules is a proven strategy in drug discovery for enhancing metabolic stability, modulating lipophilicity, and improving binding affinity.[4][5][6] Consequently, the synthesis of fluorine-containing building blocks is of paramount importance.[7][8] Fluoro-substituted alkenes, the products of the reaction detailed herein, are versatile intermediates used to build these advanced molecules, making mastery of their synthesis critical for medicinal and materials chemists.[9][10]
The Catalytic Cycle: A Mechanistic Deep Dive
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[2] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle involves four key steps: oxidative addition, alkene coordination and migratory insertion, β-hydride elimination, and reductive elimination/catalyst regeneration.[11][12]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex.[1][2][12]
-
Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond and a saturated organopalladium intermediate.[1][3]
-
β-Hydride Elimination: A hydrogen atom on the carbon beta to the palladium is eliminated in a syn-fashion, transferring to the metal center. This step forms the desired substituted alkene product and a hydridopalladium(II) complex.[3][11] For fluorinated substrates, a potential side reaction is β-fluoride elimination; however, β-hydride elimination is generally kinetically favored.[13]
-
Reductive Elimination & Base Regeneration: A base is required to remove the hydride from the palladium complex (as HX), regenerating the active Pd(0) catalyst and allowing the cycle to continue.[1][9][11]
Optimizing Reaction Conditions: A Tabulated Guide
The success of the Heck reaction with this compound hinges on the careful selection of several key parameters. Below is a summary of typical conditions proven effective in the field.
| Parameter | Component / Condition | Typical Examples & Concentration | Rationale & Expert Insight |
| Palladium Source | Pre-catalyst (0.5 - 5 mol%) | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | Palladium(II) sources are often more air-stable and are reduced in situ to the active Pd(0) species.[2][12] Pd(OAc)₂ is a cost-effective and highly reliable choice for standard protocols. |
| Ligand | Phosphine Ligands (1 - 10 mol%) | PPh₃, P(o-tolyl)₃, P(t-Bu)₃, Xantphos | Ligands stabilize the palladium center, prevent aggregation into inactive palladium black, and modulate reactivity. Triphenylphosphine (PPh₃) is a standard workhorse. Bulkier ligands like P(o-tolyl)₃ can sometimes improve yields for challenging substrates.[9] |
| Base | Organic or Inorganic Base (1.5 - 3 eq.) | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | The base is crucial for the final reductive elimination step to regenerate the Pd(0) catalyst.[2][3] Organic amines like Et₃N are common, while inorganic bases like K₂CO₃ are effective and easily removed during workup. |
| Solvent | Polar Aprotic Solvent | DMF, DMAc, NMP, Acetonitrile | High-boiling, polar aprotic solvents are required to solubilize the reactants and catalyst components and to reach the necessary reaction temperatures. DMF is a very common choice.[9][11] |
| Alkene Partner | Coupling Partner (1 - 1.5 eq.) | Styrenes, Acrylates, Acrylonitrile | Electron-deficient alkenes are often excellent substrates for the Heck reaction.[2] The reaction generally proceeds with high regioselectivity, adding the vinyl group to the less substituted carbon of the double bond. |
| Temperature | Reaction Temperature | 80 - 140 °C | Thermal energy is required to drive the reaction through the catalytic cycle, particularly the oxidative addition and elimination steps. The specific temperature depends on the reactivity of the substrates and the solvent's boiling point.[11] |
| Atmosphere | Inert Gas | Nitrogen (N₂), Argon (Ar) | An inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which would lead to deactivation and poor yields. |
Standard Laboratory Protocol
This protocol provides a detailed, step-by-step methodology for a representative Heck coupling of this compound with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃), finely ground
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or oven-dried round-bottom flask with condenser
-
Inert gas supply (N₂ or Ar)
-
Standard glassware for workup and purification
Workflow Diagram:
Step-by-Step Procedure:
-
Vessel Preparation: Place an oven-dried Schlenk flask containing a magnetic stir bar under a positive pressure of nitrogen or argon.
-
Solid Reagent Addition: To the flask, add palladium(II) acetate (e.g., 0.02 eq.), triphenylphosphine (e.g., 0.04 eq.), and finely ground potassium carbonate (e.g., 2.0 eq.).
-
Evacuate and Backfill: Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Liquid Reagent Addition: Add anhydrous DMF via syringe. Stir the mixture for 10-15 minutes until the catalyst system is well-dispersed. Add styrene (e.g., 1.0 eq.) via syringe.
-
Substrate Addition: Carefully add this compound (e.g., 1.2 eq.) to the reaction mixture via syringe.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 110 °C. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure fluoro-substituted alkene product.
-
Conclusion and Future Outlook
The Heck reaction of this compound provides a reliable and powerful method for synthesizing valuable monofluorinated alkene building blocks. The protocols and conditions outlined in this guide serve as a robust starting point for researchers in drug discovery and materials science. The resulting products are primed for further functionalization, offering a direct route to novel chemical entities with potentially enhanced pharmacological and material properties. As catalytic systems continue to evolve, future developments may include lower catalyst loadings, milder reaction temperatures, and an even broader substrate scope, further cementing the Heck reaction's role as an indispensable synthetic tool.
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- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. (2018).
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- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - NIH. (2023).
- Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction | Organic Letters - ACS Publications. (2023).
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- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (2023).
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Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-1-fluoroethylene with Terminal Alkynes
Introduction: The Strategic Value of Monofluorinated Enynes in Drug Discovery
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing metabolic stability, bioavailability, and binding affinity.[1][2] Among the vast array of fluorinated motifs, the monofluorinated enyne unit stands out as a particularly valuable building block.[3] These structures are precursors to a diverse range of complex molecules and can act as bioisosteres for amide bonds, enhancing peptide stability against enzymatic degradation.[3] The Sonogashira coupling, a powerful palladium- and copper-catalyzed cross-coupling reaction, provides a direct and efficient route to construct C(sp²)-C(sp) bonds, making it an ideal method for the synthesis of these valuable fluoroenynes.[4][5]
This guide provides a comprehensive overview and detailed protocols for the Sonogashira coupling of 1-bromo-1-fluoroethylene, a potentially gaseous but highly useful building block, with a variety of terminal alkynes. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, and provide insights into troubleshooting and optimization, tailored for researchers in drug development and organic synthesis.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and, in the classic protocol, a copper cycle.[4][6] Understanding these cycles is crucial for rational optimization and troubleshooting.
The reaction is initiated by the oxidative addition of the vinyl halide, in this case, this compound, to a Pd(0) species, forming a Pd(II) intermediate.[7] Concurrently, the terminal alkyne is activated. In the copper-cocatalyzed version, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide.[8] This copper acetylide then undergoes transmetalation with the Pd(II) complex.[9] The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired 1-fluoro-1-enyne product and regenerate the active Pd(0) catalyst.[8]
A common side reaction is the homocoupling of the terminal alkyne to form a diyne (Glaser coupling), which is promoted by the presence of oxygen and the copper catalyst.[6] To mitigate this, copper-free Sonogashira protocols have been developed. In these systems, the deprotonated alkyne is believed to coordinate directly with the palladium center, followed by reductive elimination.[4][10]
Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira coupling.
Experimental Protocols
Handling of this compound
This compound is a low-boiling-point liquid or gas at room temperature. Therefore, special care must be taken when handling this reagent. It is recommended to use a lecture bottle or to condense the gas into a cold trap for accurate measurement and addition. All manipulations should be performed in a well-ventilated fume hood.
Protocol A: Classic Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general method for the coupling of this compound with a terminal alkyne using a palladium catalyst and a copper(I) cocatalyst.[11]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2-3 eq)
-
Anhydrous solvent (e.g., THF or DMF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the terminal alkyne.
-
Add the anhydrous solvent and the amine base to the flask.
-
Cool the reaction mixture to a suitable temperature (e.g., -78 °C or 0 °C) to facilitate the addition of this compound.
-
Introduce a known amount of this compound gas via a gas dispersion tube or as a condensed liquid via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for the required time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.[12]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[12]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired fluoroenyne.
Protocol B: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper salts or when the final product must be free of copper contamination.[10]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (e.g., XPhos, SPhos, if using a Pd(OAc)₂ precatalyst)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or a bulky amine like diisopropylethylamine, 2-3 eq)
-
Anhydrous solvent (e.g., THF, dioxane, or toluene)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the palladium catalyst (and ligand if necessary), the base, and the terminal alkyne.
-
Add the anhydrous solvent.
-
Cool the mixture and add this compound as described in Protocol A.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until completion.
-
Monitor the reaction by TLC or GC-MS.
-
Workup and purification are performed as described in Protocol A.
Caption: General experimental workflow for the Sonogashira coupling reaction.
Data Presentation and Substrate Scope
The Sonogashira coupling of this compound is expected to be compatible with a wide range of terminal alkynes. The following table summarizes representative examples with expected outcomes based on analogous reactions.[13][14]
| Entry | Terminal Alkyne (R) | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 75-85 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 80 | 60-70 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene | 100 | 80-90 |
| 4 | 3-Hydroxy-3-methyl-1-butyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | RT | 70-80 |
| 5 | 4-Ethynylanisole | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 80-90 |
Troubleshooting and Best Practices
-
Low Yield:
-
Inactive Catalyst: Ensure the palladium catalyst is active. Using a freshly opened bottle or a pre-catalyst that is activated in situ can be beneficial.
-
Insufficient Base: The base is crucial for the deprotonation of the alkyne and neutralizing the HBr byproduct. Ensure an adequate amount of a suitable base is used.[6]
-
Incomplete Reaction: The reaction may require longer reaction times or higher temperatures, especially for less reactive alkynes.
-
Loss of Gaseous Reagent: Ensure a proper seal and efficient condensation if adding this compound as a liquid.
-
-
Side Reactions:
-
Alkyne Homocoupling (Glaser Coupling): This is particularly problematic in copper-catalyzed reactions.[6] Ensure the reaction is performed under strictly anaerobic conditions. Alternatively, switch to a copper-free protocol.
-
Dehalogenation/Proto-de-bromination: This can occur under certain conditions, leading to the formation of fluoroethylene. Using milder bases or lower temperatures may mitigate this.
-
-
Stereoselectivity: The Sonogashira coupling with vinyl halides is generally stereoretentive.[9] Therefore, the stereochemistry of the this compound will be retained in the product.
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a potent method for the synthesis of valuable monofluorinated enynes. By understanding the underlying mechanism and carefully controlling the reaction conditions, particularly the handling of the gaseous electrophile, researchers can efficiently access a wide array of these important building blocks for applications in drug discovery and materials science.[10][15] The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of this powerful transformation.
References
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Wikipedia. Sonogashira coupling. Link
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Link
-
Oh, C., et al. (2016). Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. Organic Letters, 18(21), 5688–5691. Link
-
Organic Chemistry Portal. Sonogashira Coupling. Link
-
YouTube. (2019). Sonogashira coupling. Link
-
Sato, K., et al. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. National Institutes of Health. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
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J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Link
-
PubMed. (2016). Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. Link
-
Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6786–6813. Link
-
ResearchGate. (n.d.). Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. Link
-
BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with Vinyl Bromides. Link
-
Semantic Scholar. (n.d.). Table 1 from Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. Link
-
Ali, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Link
-
ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction. Link
-
National Institutes of Health. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Link
-
ResearchGate. (2020). A Perspective on Synthesis and Applications of Fluorenones. Link
-
Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Link
-
Shroder, M. (n.d.). The Sonogashira Coupling. Link
-
Organic Chemistry Portal. (n.d.). Substituted 1,3-enyne synthesis by C-C coupling. Link
-
PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Link
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Link
-
ResearchGate. (n.d.). Sonogashira coupling reactions of haloarenes with terminal alkynes in the presence of catalytic Pd/Cu-ARF(II) a. Link
-
National Institutes of Health. (n.d.). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Link
-
BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne. Link
-
ResearchGate. (n.d.). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Link
-
University of Liverpool. (n.d.). Coupling to alkynes: the Sonogashira reaction. Link
-
National Institutes of Health. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Link
-
ResearchGate. (n.d.). Fluorine: An invaluable tool in medicinal chemistry. Link
-
ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction. Link
-
Royal Society of Chemistry. (n.d.). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Link
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Link
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Harnessing the Reactivity of 1-Bromo-1-fluoroethylene in Cycloaddition Reactions for Advanced Synthesis
An Application and Protocol Guide
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2][3] 1-Bromo-1-fluoroethylene (CAS 420-25-7) has emerged as a highly versatile and reactive building block for this purpose.[4] Its unique electronic structure, featuring both an electron-withdrawing fluorine atom and a synthetically useful bromine handle, makes it an excellent substrate for a variety of chemical transformations. This guide provides an in-depth exploration of the utility of this compound in cycloaddition reactions, offering detailed mechanistic insights and practical, field-tested protocols for researchers in drug development and chemical synthesis. We will cover [4+2], [3+2], and [2+2] cycloadditions, demonstrating the power of this reagent to construct complex, fluorinated cyclic systems with high efficiency and control.
Chemical Profile: this compound
Understanding the fundamental properties of this compound is critical for its effective use in synthesis. The molecule's reactivity is dominated by the polarized double bond, making it susceptible to attack in cycloaddition reactions.
| Property | Value | Source |
| CAS Number | 420-25-7 | [5] |
| Molecular Formula | C₂H₂BrF | [5] |
| Molecular Weight | 124.94 g/mol | [5] |
| Boiling Point | ~12.9 °C at 760 mmHg | [4] |
| Density | ~1.664 g/cm³ | [4] |
| Structure | C=C(F)Br | [5] |
Overview of Cycloaddition Reactions
Cycloaddition reactions are among the most powerful tools in organic synthesis for the construction of cyclic molecules.[6] They are pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct, creating multiple new sigma bonds in a single, often stereospecific, step.[7] The primary types discussed in this guide are:
-
[4+2] Cycloaddition (Diels-Alder Reaction): The reaction of a conjugated diene (4π-electron system) with a dienophile (2π-electron system) to form a six-membered ring.[7][8]
-
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): The reaction of a 1,3-dipole (a three-atom, 4π-electron system) with a dipolarophile (2π-electron system) to form a five-membered ring.[9][10]
-
[2+2] Cycloaddition: The reaction of two alkene components (2π-electron systems) to form a four-membered cyclobutane ring, often requiring photochemical activation.[8]
The workflow for employing this compound in these reactions follows a general path from reaction setup to the creation of a versatile cycloadduct.
Caption: General workflow for cycloaddition reactions.
[4+2] Cycloaddition: The Diels-Alder Reaction
In the Diels-Alder reaction, this compound acts as an electron-deficient dienophile. The presence of the electronegative fluorine and bromine atoms lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating a rapid, concerted reaction with electron-rich dienes that possess a high-energy Highest Unoccupied Molecular Orbital (HOMO).[8]
Mechanistic Considerations
The reaction proceeds through a cyclic transition state, and its stereochemistry is highly controlled.[7] The relative orientation of the substituents on both the diene and dienophile is retained in the final cyclohexene product. The regioselectivity (the "ortho," "meta," or "para" orientation of substituents) is governed by electronic and steric factors, which can be predicted by analyzing the orbital coefficients of the reacting atoms.
Caption: Mechanism of the [4+2] Diels-Alder reaction.
Protocol: [4+2] Cycloaddition with Cyclopentadiene
This protocol describes a representative Diels-Alder reaction between this compound and freshly cracked cyclopentadiene.
Materials:
-
This compound (1.0 eq)
-
Cyclopentadiene, freshly prepared from dicyclopentadiene (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere of argon.
-
Reagent Addition: Add anhydrous DCM to the flask. Cool the flask to 0 °C using an ice bath.
-
Add the freshly prepared cyclopentadiene (1.2 eq) to the cooled solvent.
-
Reaction Initiation: Slowly add this compound (1.0 eq) to the stirring solution via syringe. Causality Note: The reaction is often exothermic; slow addition at low temperature is crucial to control the reaction rate and prevent dimerization of the diene.
-
Reaction Progress: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and any excess cyclopentadiene.
-
Purification: Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the bromofluoronorbornene adduct. Trustworthiness Note: This standard purification method is effective for separating the nonpolar product from potential polar impurities or starting materials.
Representative Data
| Diene | Conditions | Yield | Stereoselectivity |
| Cyclopentadiene | DCM, 0 °C to RT, 5h | >90% | High endo selectivity |
| 1,3-Butadiene | Toluene, Sealed Tube, 80 °C, 12h | ~75% | N/A |
| Anthracene | Xylene, 140 °C, 24h | ~60% | High |
[3+2] Cycloaddition: 1,3-Dipolar Cycloadditions
1,3-Dipolar cycloadditions are powerful methods for constructing five-membered heterocycles.[11][12][13] In these reactions, this compound serves as the "dipolarophile," reacting with a 1,3-dipole such as a nitrone or an azide. The electronic nature of the substituents on both components dictates the regioselectivity of the addition.
Mechanistic Considerations
Like the Diels-Alder reaction, the [3+2] cycloaddition is typically a concerted, stereospecific process.[9] The regiochemical outcome is determined by the FMO interactions between the 1,3-dipole and this compound. The reaction of this compound with a nitrone, for example, can lead to the formation of a highly functionalized isoxazolidine ring, a common scaffold in medicinal chemistry.
Caption: Mechanism of the [3+2] cycloaddition reaction.
Protocol: [3+2] Cycloaddition with C-Phenyl-N-methylnitrone
This protocol provides a general method for the synthesis of a bromofluoro-substituted isoxazolidine.
Materials:
-
This compound (1.0 eq)
-
C-Phenyl-N-methylnitrone (1.1 eq)
-
Toluene, anhydrous
-
Triethylamine (Et₃N) (1.2 eq)
-
Inert atmosphere setup
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add C-Phenyl-N-methylnitrone (1.1 eq) and anhydrous toluene.
-
Base Addition: Add triethylamine (1.2 eq). Causality Note: A non-nucleophilic base is often used to scavenge any trace amounts of HBr that might be generated from side reactions or impurities, thereby preventing decomposition of the acid-sensitive nitrone.
-
Reactant Addition: Cool the solution to 0 °C and slowly bubble this compound gas (1.0 eq) through the solution, or add a pre-condensed solution of it in toluene.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60 °C for 12-18 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate) to isolate the target isoxazolidine.
Representative Data
| 1,3-Dipole | Conditions | Yield | Regioselectivity |
| C-Phenyl-N-methylnitrone | Toluene, 60 °C, 18h | ~80% | High (single regioisomer) |
| Benzyl azide | Toluene, 110 °C, 24h | ~65% | Mixture of regioisomers |
| Diazoacetate | Dichloromethane, 25 °C, 8h | ~70% | High |
[2+2] Cycloaddition Reactions
Thermally initiated [2+2] cycloadditions are often forbidden by the Woodward-Hoffmann rules, but they can proceed efficiently under photochemical irradiation or with highly activated alkenes like ketenes.[8] These reactions provide a direct route to synthetically valuable four-membered cyclobutane rings. This compound, due to its halogen substituents, can participate in these reactions to form highly functionalized cyclobutanes.
Mechanistic Considerations
Photochemical [2+2] cycloadditions typically proceed through a stepwise mechanism involving a diradical intermediate. An electron in the HOMO of one alkene is excited to the LUMO by UV light. This excited state molecule then reacts with a ground-state alkene to form the cyclobutane ring. The stereochemical outcome is not always as predictable as in concerted cycloadditions due to the potential for bond rotation in the diradical intermediate.
Caption: Stepwise mechanism of a photochemical [2+2] reaction.
Protocol: Photochemical [2+2] Cycloaddition with Cyclohexene
This protocol outlines a general procedure for the photochemical cycloaddition to form a bicyclic system.
Materials:
-
This compound (1.0 eq)
-
Cyclohexene (3.0 eq)
-
Acetone (as solvent and photosensitizer)
-
Quartz reaction vessel
-
High-pressure mercury lamp (or other suitable UV source)
Procedure:
-
Setup: In a quartz reaction vessel, dissolve this compound (1.0 eq) and a threefold excess of cyclohexene (3.0 eq) in acetone. Causality Note: Acetone acts as both a solvent and a triplet photosensitizer, which can improve the efficiency of the cycloaddition for some substrates by facilitating intersystem crossing to the reactive triplet state. An excess of the second alkene component is used to favor the desired intermolecular reaction over dimerization of this compound.
-
Degassing: Degas the solution by bubbling argon through it for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: Seal the vessel and place it in a photochemical reactor. Irradiate the solution with a high-pressure mercury lamp while maintaining a cool temperature (e.g., 10-15 °C) using a cooling bath.
-
Monitoring: Monitor the reaction by GC-MS. The reaction time can vary significantly from 12 to 48 hours depending on the scale and lamp intensity.
-
Workup: Once the starting material is consumed, transfer the reaction mixture to a round-bottom flask and remove the solvent and excess cyclohexene under reduced pressure.
-
Purification: The resulting crude oil is purified by column chromatography or preparative GC to isolate the stereoisomers of the bicyclo[4.2.0]octane product.
Synthetic Utility and Post-Reaction Functionalization
The cycloadducts derived from this compound are not merely synthetic endpoints. The presence of the bromine and fluorine atoms on a stereodefined center provides a gateway to further molecular complexity. The C-Br bond is particularly useful, serving as a handle for a wide array of transformations, including:
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.
-
Lithiation or Grignard formation to create a nucleophilic center for reaction with various electrophiles.
-
Radical-mediated reactions.
This dual functionality makes this compound an exceptional tool for building complex fluorinated scaffolds for drug discovery and advanced materials.[1][4]
Safety and Handling
This compound is a volatile and reactive halogenated compound.
-
Handling: Always handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant), and a lab coat.
-
Storage: Store in a cool, dry place away from heat and light in a tightly sealed container.
-
Toxicity: Assumed to be toxic and an irritant. Avoid inhalation, ingestion, and skin contact. Refer to the Material Safety Data Sheet (MSDS) before use.
References
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Takahashi, T., Mizuno, T., Ido, T., Iwata, R., & Watanabe, K. (2003). Improved synthesis of pure [18F]fluoro-compounds for PET studies from bromo-compounds. Applied Radiation and Isotopes, 58(5), 557-566. [Link]
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Leng, J., & Qin, H. (2018). 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles. Chemical Communications, 54(35), 4477-4480. [Link]
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Deng, H., et al. (2021). Enzymatic synthesis of fluorinated compounds. Critical Reviews in Biotechnology, 41(7), 1037-1053. [Link]
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Iqbal, N., & Ahmad, S. (2019). Theoretical Study of the [4+2] Cycloaddition Reaction of Trifluoroethylene with Five-membered Chalcogens Heterocyclic Compounds. ARO-The Scientific Journal of Koya University, 7(2), 70-74. [Link]
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Houk, K. N., & Stozier, R. W. (2023). Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis. The Journal of Organic Chemistry, 88(2), 893-900. [Link]
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Jasiński, R., & Mirosław, B. (2022). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Materials, 15(21), 7584. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23263169, (E)-1-bromo-1-chloro-2-fluoroethene. [Link]
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Jasiński, R., & Mirosław, B. (2022). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. ResearchGate. [Link]
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Jasiński, R. (2022). A Molecular Electron Density Theory Study of the [3+2] Cycloaddition Reaction of an Azomethine Ylide with an Electrophilic Ethylene Linked to Triazole and Ferrocene Units. Molecules, 27(19), 6582. [Link]
-
Zeroual, A., et al. (2021). Mechanistic insights into the regio- and stereoselectivity of [3+2] cycloaddition reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the framework of molecular electron density theory. New Journal of Chemistry, 45(2), 941-949. [Link]
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Kaur, A., & Jones, G. (2019). An overview of the cycloaddition chemistry of fulvenes and emerging applications. Beilstein Journal of Organic Chemistry, 15, 2113-2132. [Link]
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Jasiński, R., & Mirosław, B. (2022). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Molecules, 27(21), 7584. [Link]
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ResearchGate. (n.d.). 1,3-Dipolar Cycloaddition Reactions to Fluoroalkenes. Request PDF. [Link]
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Application Note & Protocol: Formation and Utility of 1-Fluoroethenylmagnesium Bromide from 1-Bromo-1-fluoroethylene
An in-depth guide to the synthesis and application of the 1-fluoroethenylmagnesium bromide Grignard reagent, created for researchers, scientists, and professionals in drug development.
Abstract
The synthesis of organofluorine compounds is a cornerstone of modern medicinal chemistry and materials science, with the monofluoroalkenyl group serving as a critical pharmacophore and synthetic intermediate.[1] This document provides a comprehensive guide to the formation of the Grignard reagent from 1-bromo-1-fluoroethylene, yielding 1-fluoroethenylmagnesium bromide. This reagent is a valuable, albeit challenging, nucleophilic synthon for the CF=CH2 moiety. We delve into the mechanistic intricacies, outline the critical experimental parameters that govern success, provide a detailed and self-validating laboratory protocol, and discuss the synthetic applications of this potent reagent.
Mechanistic Considerations and Inherent Challenges
The formation of any Grignard reagent (RMgX) from an organic halide (RX) and magnesium metal is fundamentally a redox process occurring at the metal's surface.[2] While often depicted as a simple insertion of Mg into the R-X bond, the mechanism is more complex, generally accepted to proceed via a single-electron transfer (SET) pathway.[3][4]
However, the substrate this compound introduces specific challenges not encountered with simple alkyl or aryl halides:
-
Electronic Effects of Fluorine: The highly electronegative fluorine atom on the vinylic carbon significantly influences the stability of the target organometallic. While the C-Mg bond is polarized to make the carbon nucleophilic, the adjacent fluorine atom exerts a powerful inductive electron-withdrawing effect, destabilizing the partial negative charge on the carbon.
-
Risk of β-Elimination: A primary concern with α-halo organometallics is the potential for decomposition. In this case, the 1-fluoroethenylmagnesium bromide intermediate could potentially undergo elimination of "MgFBr" to yield acetylene. This necessitates careful control over reaction temperature to preserve the reagent's integrity.
-
C-F Bond Strength: While the Grignard formation targets the weaker C-Br bond, the extreme strength of the C-F bond makes direct reaction with magnesium at that site highly unlikely under standard conditions.[5][6] However, the electronic environment created by the fluorine atom is the dominant factor in the reagent's subsequent stability and reactivity.
The successful formation, therefore, hinges on creating conditions that favor the SET to the C-Br bond while simultaneously preventing the decomposition of the resulting, electronically sensitive Grignard reagent.
Figure 1: Proposed single-electron transfer (SET) mechanism for Grignard formation.
Critical Experimental Parameters
Successful and reproducible formation of 1-fluoroethenylmagnesium bromide requires meticulous attention to the following experimental variables.
| Parameter | Importance & Rationale | Recommended Practice |
| Magnesium Activation | The native passivating layer of magnesium oxide/hydroxide on Mg turnings inhibits the reaction.[3][7] This layer must be disrupted to expose the reactive metal surface. | Use high-quality magnesium turnings. Activate in situ with a small crystal of iodine or a few drops of 1,2-dibromoethane. The latter is advantageous as the formation of ethylene gas provides visual confirmation of activation.[7] |
| Solvent Purity & Choice | Grignard reagents are potent bases and nucleophiles that are rapidly destroyed by protic sources (water, alcohols) and oxidized by air.[7] Tetrahydrofuran (THF) is the preferred solvent over diethyl ether as it is a better Lewis base, providing superior stabilization to the Mg center, and has a higher boiling point.[8][9] | Use freshly distilled, anhydrous THF from a suitable drying agent (e.g., sodium/benzophenone). Ensure the entire apparatus is flame-dried or oven-dried and maintained under a positive pressure of an inert gas (Argon or Nitrogen). |
| Temperature Control | This is the most critical parameter for this specific reagent. Due to the electronic destabilization by the α-fluoro substituent, the reagent is thermally labile. Elevated temperatures will lead to rapid decomposition. | The reaction should be initiated at room temperature to ensure activation, but the bulk of the substrate addition must be performed at low temperature. Maintain the reaction temperature between -10 °C and 0 °C during the addition of this compound. |
| Addition Rate | The formation of the Grignard reagent is exothermic. A rapid addition rate can cause localized heating at the magnesium surface, leading to side reactions such as Wurtz coupling and decomposition of the product. | Add the solution of this compound dropwise via a pressure-equalizing addition funnel. The rate should be controlled to maintain the desired internal temperature and a gentle, steady reaction. |
Detailed Experimental Protocol
This protocol describes the in situ preparation of 1-fluoroethenylmagnesium bromide and its immediate use in a trapping reaction with benzaldehyde. This "self-validating" approach confirms the successful formation of the reagent and provides an estimate of its yield.
Materials:
-
Magnesium turnings (2.67 g, 110 mmol, 1.1 equiv)
-
Iodine (1 crystal) or 1,2-Dibromoethane (0.2 mL)
-
This compound (12.5 g, 100 mmol, 1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (250 mL)
-
Benzaldehyde (9.55 g, 90 mmol, 0.9 equiv)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Part A: Formation of 1-Fluoroethenylmagnesium Bromide
-
Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel fitted with a septum. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed. Stop heating and continue to stir under inert gas until the brown color of the iodine fades, indicating activation of the magnesium surface.
-
Reagent Preparation: In a separate dry flask, prepare a solution of this compound (100 mmol) in 150 mL of anhydrous THF. Transfer this solution to the dropping funnel via cannula.
-
Initiation & Formation: Add ~10 mL of the this compound solution to the activated magnesium. The reaction should initiate, evidenced by gentle bubbling and a slight increase in temperature. Once initiated, cool the reaction flask to -10 °C using an ice/salt bath.
-
Slow Addition: Add the remaining this compound solution dropwise over 60-90 minutes, ensuring the internal temperature does not exceed 0 °C.
-
Maturation: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for an additional 30 minutes. The resulting dark grey/black solution is the freshly prepared 1-fluoroethenylmagnesium bromide, ready for immediate use.
Part B: In Situ Trapping and Validation
-
Electrophile Addition: Prepare a solution of benzaldehyde (90 mmol) in 50 mL of anhydrous THF. Cool the Grignard solution back down to 0 °C in an ice bath. Add the benzaldehyde solution dropwise over 20 minutes.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Quenching: Carefully cool the reaction mixture in an ice bath. Slowly and cautiously add 100 mL of saturated aqueous NH₄Cl solution to quench the reaction and any unreacted Grignard reagent. A white precipitate of magnesium salts will form.[9]
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, 1-phenyl-2-fluoroallyl alcohol, can be purified by flash column chromatography on silica gel.
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Application Notes & Protocols: The Strategic Use of 1-Bromo-1-fluoroethylene in Modern Pharmaceutical Synthesis
Introduction: The Rise of Fluorine and the Utility of a Unique C2 Synthon
In the landscape of modern medicinal chemistry, the incorporation of fluorine into drug candidates is a cornerstone strategy for enhancing pharmacological profiles.[1][2] Fluorine's unique properties—high electronegativity, small atomic size, and the ability of the C-F bond to increase metabolic stability and binding affinity—have made fluorinated motifs highly desirable.[2][3] It is estimated that approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom.[3]
Among the diverse portfolio of fluorinated building blocks, 1-bromo-1-fluoroethylene (C₂H₂BrF) emerges as a particularly versatile and powerful C2 synthon.[4][5] This halogenated alkene serves as a critical intermediate for introducing the valuable monofluoro-vinyl moiety into complex molecular architectures.[5] Its reactivity is defined by two key features: a reactive carbon-bromine bond, ideal for metal-catalyzed cross-coupling reactions, and an electron-deficient double bond, which readily participates in cycloaddition reactions. This dual reactivity allows researchers to forge new carbon-carbon and carbon-heteroatom bonds with precision, making it an invaluable tool in the synthesis of novel therapeutic agents.[4][5]
This guide provides an in-depth exploration of this compound, detailing its properties, safe handling protocols, and its application in key synthetic transformations relevant to pharmaceutical development.
Physicochemical Properties and Safe Handling
This compound is a volatile and reactive compound, demanding careful handling to ensure safety and experimental success.[5] Its key physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 420-25-7 | [4][5][6] |
| Molecular Formula | C₂H₂BrF | [5][6] |
| Molecular Weight | 124.94 g/mol | [5][6] |
| Boiling Point | ~12.9°C @ 760 mmHg | [4][5] |
| Density | ~1.664 g/cm³ | [4][5] |
| Purity | Typically ≥95% | [4][5] |
Protocol 1: Safe Handling and Storage
Trustworthiness: Adherence to these handling procedures is critical due to the compound's volatility and potential hazards. This protocol establishes a self-validating system for safe laboratory use.
Expertise & Experience: The low boiling point means that even at room temperature, significant vapor pressure exists. All manipulations must be conducted within a certified chemical fume hood to prevent inhalation exposure. The compound is also classified as a flammable liquid or liquefied gas, necessitating the exclusion of ignition sources.[7][8]
Step-by-Step Procedure:
-
Engineering Controls: All work must be performed in a well-ventilated chemical fume hood.[7][9] Ensure that an emergency eye wash station and safety shower are immediately accessible.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[9][10]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile, neoprene) and a flame-resistant lab coat.[7][9]
-
Respiratory Protection: In case of inadequate ventilation or spill, use a full-face respirator with an appropriate organic vapor cartridge.[7][10]
-
-
Handling:
-
Keep the reagent container cool. When transferring, use cooled syringes or cannulas to minimize vaporization.
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[7][11]
-
Avoid contact with skin and eyes.[7][9] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8][10]
-
-
Storage:
Core Synthetic Applications
The synthetic utility of this compound is primarily leveraged through two classes of reactions: palladium-catalyzed cross-couplings and pericyclic cycloadditions.
Application 1: Palladium-Catalyzed Cross-Coupling Reactions
Expertise & Experience: Palladium catalysis is the workhorse for C-C bond formation in pharmaceutical synthesis.[12] In this compound, the C-Br bond is significantly more reactive towards oxidative addition with a Pd(0) catalyst than the C-F or C-H bonds. This selective reactivity is the cornerstone of its use in reactions like the Suzuki-Miyaura and Stille couplings, allowing for the precise construction of fluorinated styrenes and related structures.[13][14] The choice of palladium precursor, ligand, and base is critical to prevent side reactions and maximize yield.[12][14]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Fluorinated Styrene Derivative
Authoritative Grounding: The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation renowned for its broad functional group tolerance and mild conditions, making it ideal for late-stage functionalization in pharmaceutical synthesis.[14]
Reagents & Materials:
| Reagent | M.W. | Amount | Moles | Equiv. |
| This compound | 124.94 | 625 mg | 5.0 | 1.0 |
| Arylboronic Acid | - | - | 6.0 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 289 mg | 0.25 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15.0 | 3.0 |
| 1,4-Dioxane | - | 40 mL | - | - |
| Water | - | 10 mL | - | - |
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the arylboronic acid (1.2 equiv.), potassium carbonate (3.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add the degassed 1,4-dioxane (40 mL) and water (10 mL) via syringe.
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Carefully add this compound (1.0 equiv.) via a pre-cooled syringe.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 80-90°C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Wash the organic layer with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired fluorinated styrene derivative.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Application 2: [3+2] Cycloaddition Reactions
Expertise & Experience: Cycloaddition reactions are exceptionally powerful for rapidly building molecular complexity and constructing heterocyclic cores common in pharmaceuticals.[15][16] The electron-deficient nature of the double bond in this compound makes it an excellent dipolarophile for [3+2] cycloadditions with 1,3-dipoles such as nitrones, azides, or nitrile oxides.[17][18] This approach provides direct access to five-membered, fluorine-containing heterocycles, which are privileged structures in drug discovery. The regioselectivity of the cycloaddition is a key consideration and is often predictable based on frontier molecular orbital theory.[18]
Caption: General workflow for a [3+2] cycloaddition reaction.
Protocol 3: Synthesis of a 3-Aryl-5-bromo-5-fluoro-isoxazoline
Authoritative Grounding: The isoxazoline ring is a key pharmacophore found in numerous bioactive compounds. This protocol utilizes an in-situ generation of a nitrile oxide from an aldoxime, which then reacts with this compound in a highly regioselective manner.[16][19]
Reagents & Materials:
| Reagent | M.W. | Amount | Moles | Equiv. |
| Aryl Aldoxime | - | - | 5.0 | 1.0 |
| This compound | 124.94 | 750 mg | 6.0 | 1.2 |
| N-Chlorosuccinimide (NCS) | 133.53 | 701 mg | 5.25 | 1.05 |
| Triethylamine (Et₃N) | 101.19 | 1.4 mL | 10.0 | 2.0 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
Step-by-Step Procedure:
-
Setup: Dissolve the aryl aldoxime (1.0 equiv.) in dichloromethane (50 mL) in a round-bottom flask under an argon atmosphere.
-
Oxidant Addition: Add N-Chlorosuccinimide (1.05 equiv.) in one portion. Stir the mixture at room temperature for 30 minutes. The formation of the intermediate hydroximoyl chloride can be monitored by TLC.
-
Dipolarophile Addition: Cool the reaction mixture to 0°C and add this compound (1.2 equiv.).
-
Base Addition & Cycloaddition: Slowly add triethylamine (2.0 equiv.) dropwise over 15 minutes. The triethylamine generates the nitrile oxide in situ, which is immediately trapped by the dipolarophile.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding 20 mL of water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the target isoxazoline.
-
Characterization: Analyze the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS to confirm its structure, regiochemistry, and purity.
Conclusion
This compound stands as a potent and versatile building block for modern pharmaceutical synthesis. Its well-defined reactivity allows for the strategic and controlled introduction of the monofluoro-vinyl group, a motif of growing importance in drug design. Through robust and predictable transformations such as palladium-catalyzed cross-coupling and [3+2] cycloaddition reactions, medicinal chemists can efficiently access novel fluorinated compounds, accelerating the discovery and development of next-generation therapeutics. Mastery of its handling and application, as detailed in these protocols, is a key enabler for innovation in the field.
References
- Title: this compound (CAS 420-25-7)
- Title: 1-Bromo-1-(perfluoro-n-hexyl)
- Title: this compound (420-25-7)
- Title: Ethene, 1-bromo-2-fluoro- SDS, 460-11-7 Safety Data Sheets Source: ECHEMI URL
- Title: SAFETY DATA SHEET - 1-Bromo-4-(1,1-difluoroethyl)
-
Title: Stereoselective preparation of (E)- and (Z)-alpha-fluorostilbenes via palladium-catalyzed cross-coupling reaction of high E/Z ratio and (Z)-1-bromo-1-fluoroalkenes Source: PubMed URL: [Link]
- Title: this compound (cas 420-25-7)
-
Title: Preparation of fluorinated analogues of pharmaceutical and agrochemical compounds Source: ResearchGate URL: [Link]
- Title: SAFETY DATA SHEET - 4-Bromo-1,1,2-trifluorobut-1-ene Source: Fisher Scientific URL
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Title: 1-Bromo-1-fluoroethene | C2H2BrF | CID 2782256 Source: PubChem - NIH URL: [Link]
-
Title: Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001-2011) Source: ResearchGate URL: [Link]
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Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL: [Link]
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Title: 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles Source: Chemical Communications (RSC Publishing) URL: [Link]
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Title: Synthesis and Applications of Selected Fluorine-Containing Fluorophores Source: PMC - NIH URL: [Link]
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Title: Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis Source: PubMed URL: [Link]
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Title: Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium Source: MDPI URL: [Link]
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Title: Cycloaddition reactions for antiviral compounds Source: PMC - PubMed Central URL: [Link]
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Title: The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene Source: MDPI URL: [Link]
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Application Notes & Protocols: The Strategic Integration of 1-Bromo-1-fluoroethylene in Modern Agrochemical Development
Introduction: The Fluorine Advantage in Crop Protection
The strategic incorporation of fluorine into active pharmaceutical ingredients has long been a cornerstone of drug discovery, and this trend is mirrored, if not amplified, in the agrochemical sector. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors.[1][2] These modifications often translate into enhanced biological efficacy, improved crop penetration, and greater resistance to metabolic degradation, leading to more potent and durable crop protection agents.[1] Statistics from the last decade underscore this paradigm shift; a significant majority of newly developed pesticides contain at least one fluorine atom, highlighting the immense value of fluorinated building blocks in the discovery pipeline.[3][4][5][6]
Among the diverse array of fluorinated synthons, those capable of introducing the monofluoroalkene moiety are of particular interest. This structural motif serves as a unique bioisostere for amide bonds and can confer advantageous electronic and conformational properties to a parent molecule.[7] 1-Bromo-1-fluoroethylene (CAS 420-25-7) has emerged as a premier building block for this purpose.[8][9] Its distinct reactivity, stemming from the electronically differentiated carbon-halogen bonds, allows for its selective and versatile incorporation into complex molecular scaffolds, making it an indispensable tool for the modern agrochemical chemist. This guide provides an in-depth exploration of its properties, core synthetic applications, and detailed protocols for its use in agrochemical research and development.
Section 1: Physicochemical Profile and Reactivity of this compound
Understanding the fundamental properties of this compound is critical to its effective application. As a low-boiling-point liquid, it requires careful handling, but its structural features offer a distinct synthetic advantage.
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 420-25-7 | [10][11] |
| Molecular Formula | C₂H₂BrF | [10][11] |
| Molecular Weight | 124.94 g/mol | [10][11] |
| Boiling Point | 12.9 °C at 760 mmHg | [10][12] |
| Density | ~1.664 g/cm³ | [10][12] |
| Appearance | Volatile Liquid | [9] |
The synthetic utility of this compound is dominated by the differential reactivity of its two halogen atoms and the presence of the π-system. The carbon-bromine bond is significantly weaker and more polarizable than the exceptionally strong carbon-fluorine bond. This disparity is the cornerstone of its application in cross-coupling catalysis, where oxidative addition into the C-Br bond occurs preferentially, leaving the C-F bond intact. Bromide is an excellent leaving group in such reactions, while fluoride is exceptionally poor.[13] This allows the molecule to function as a monofluoro-vinyl cation synthon, a highly valuable reactive intermediate.
Logical Flow of Synthetic Utility
The diagram below illustrates the core principle of using this compound. The reactive "handle" (the C-Br bond) is targeted by a catalyst, enabling the formation of a new bond while preserving the desired fluoroalkene moiety.
Caption: Principle of selective reactivity in this compound.
Section 2: Core Synthetic Applications & Protocols
This compound is a versatile reagent primarily used in reactions that build molecular complexity, such as palladium-catalyzed cross-couplings and cycloadditions.
Application 1: Suzuki-Miyaura Cross-Coupling for C(sp²)-C(sp²) Bond Formation
Scientific Rationale: The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for creating carbon-carbon bonds. In agrochemical synthesis, it is frequently employed to link aryl or heteroaryl rings, which are common substructures in fungicides and herbicides. Using this compound as the coupling partner allows for the direct installation of a monofluoro-vinyl group onto these aromatic systems. The choice of a palladium catalyst, often with a phosphine ligand, is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[14][15] A base is required to activate the boronic acid for the transmetalation step.
Experimental Protocol: Synthesis of a Hypothetical Aryl-Fluoroalkene
-
Vessel Preparation: To a flame-dried, argon-purged Schlenk flask, add the arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), and a phosphine ligand such as 1,2-Bis(diphenylphosphino)ethane (DPPE, 0.06 mmol, 6 mol%).
-
Reagent Addition: Add a base, such as potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.), and a suitable solvent like anhydrous tetrahydrofuran (THF, 5 mL).
-
Substrate Introduction: Cool the mixture to 0 °C. Carefully condense this compound (1.0 mmol, 1.0 equiv.) into the reaction vessel. Caution: Due to its low boiling point, ensure the system is well-sealed and under a positive pressure of inert gas.
-
Reaction Execution: Allow the reaction to warm to room temperature, then heat to 60 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to yield the desired aryl-fluoroalkene.
Application 2: Sonogashira Coupling for Fluoroenyne Synthesis
Scientific Rationale: The Sonogashira coupling enables the formation of a bond between a vinyl halide and a terminal alkyne, producing a conjugated enyne system.[16][17] Fluoroenynes are valuable intermediates and can be found in certain classes of bioactive molecules. This reaction typically requires a dual catalytic system: a palladium complex to activate the vinyl halide and a copper(I) salt (e.g., CuI) to facilitate the formation of a copper acetylide intermediate, which then participates in the transmetalation step. An amine base like triethylamine or diisopropylethylamine (DIPEA) is used both as the base and often as the solvent.[14]
Experimental Protocol: Synthesis of a Hypothetical Fluoroenyne
-
Vessel Preparation: To an oven-dried, argon-purged reaction tube, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%) and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) followed by an anhydrous amine solvent such as triethylamine (Et₃N, 4 mL).
-
Substrate Introduction: Cool the mixture in an ice bath. Carefully bubble this compound (1.0 mmol, 1.0 equiv.) through the solution for 5-10 minutes. Seal the tube tightly.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 8-16 hours. The formation of a salt precipitate (triethylammonium bromide) is typically observed. Monitor the reaction by GC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove solids, washing with diethyl ether. Concentrate the filtrate under reduced pressure.
-
Isolation: Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.
Application 3: [4+2] Cycloaddition (Diels-Alder Reaction)
Scientific Rationale: The electron-deficient nature of the double bond in this compound, due to the inductive effects of the halogens, makes it a competent dienophile in [4+2] cycloaddition reactions with electron-rich dienes.[18][19] This reaction is a powerful tool for constructing six-membered rings with high stereocontrol in a single step. The resulting cyclic product, containing a geminal-bromo-fluoro stereocenter, is a complex building block that can be further functionalized, for example, by eliminating HBr to form a fluorinated cyclohexadiene.
Experimental Protocol: Synthesis of a Bromo-Fluoro Cycloadduct
-
Reagent Preparation: In a high-pressure reaction vessel, dissolve an electron-rich diene, such as 2,3-dimethyl-1,3-butadiene (1.0 mmol, 1.0 equiv.), in a non-polar solvent like toluene (2 mL).
-
Substrate Addition: Cool the vessel to -78 °C (dry ice/acetone bath). Condense this compound (1.5 mmol, 1.5 equiv.) into the vessel.
-
Reaction Execution: Seal the pressure vessel securely. Allow it to warm to room temperature and then heat to 80-110 °C for 24-48 hours. The use of a sealed vessel is necessary to contain the volatile alkene and build sufficient pressure to facilitate the reaction.
-
Work-up and Purification: After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure to remove the solvent and any unreacted starting materials.
-
Isolation: The crude product can often be purified by vacuum distillation or column chromatography to yield the desired bromo-fluoro-cyclohexene derivative.
Section 3: Integrated Workflow: A Hypothetical Fungicide Synthesis
To illustrate the strategic power of this compound, the following workflow outlines a hypothetical synthesis of a succinate dehydrogenase inhibitor (SDHI) type fungicide, a class where fluorinated moieties are common.[1]
Caption: Multi-step synthesis workflow for a hypothetical fungicide.
This workflow demonstrates how this compound is first used to install the key fluoroalkene unit onto a core heterocycle via a Suzuki coupling. Subsequent, well-established chemical transformations convert this intermediate into the final, complex active ingredient.
Section 4: Summary of Reaction Conditions
The following table provides a quick-reference guide to the typical conditions for the protocols described above.
Table 2: Comparative Summary of Synthetic Protocols
| Reaction Type | Key Reagents | Catalyst System | Base | Solvent | Temp. (°C) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / DPPE | K₃PO₄ | THF | 60 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | 25 |
| [4+2] Cycloaddition | Electron-Rich Diene | None (Thermal) | None | Toluene | 80-110 |
Conclusion
This compound is a high-value, versatile C2 building block for modern agrochemical development. Its unique pattern of reactivity, dominated by the selective activation of the carbon-bromine bond, provides a reliable and direct route for the introduction of the monofluoroalkene functional group. Through robust and well-understood transformations such as palladium-catalyzed cross-coupling and cycloaddition reactions, researchers can access novel and complex molecular architectures. The protocols and strategic insights provided herein are intended to equip drug development professionals with the foundational knowledge to effectively leverage this powerful synthon in the creation of next-generation crop protection solutions.
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Wang, Q., Song, H., & Wang, Q. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(2), 626-642. [Link]
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Shibata, N., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(10), 101617. [Link]
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Pazenok, S., & Leroux, F. R. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science, 80(7), 3065-3087. [Link]
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Chovatiya, J., & Andra, S. S. (2025). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry. [Link]
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Pazenok, S., & Leroux, F. R. (2024). Recent developments in fluorine-containing pesticides. PubMed. [Link]
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National Center for Biotechnology Information (n.d.). 1-Bromo-1-fluoroethene. PubChem Compound Database. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 30.6: Cycloaddition Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 9.5: Cycloaddition Reactions. Retrieved from [Link]
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Zhang, Z., et al. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. RSC Advances, 12(22), 13865-13869. [Link]
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Chemistry LibreTexts. (2021). 13.3: Cycloaddition Reactions. Retrieved from [Link]
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Amii, H., et al. (2018). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry, 14, 2586-2592. [Link]
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Zhang, Z., et al. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Semantic Scholar. [Link]
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Application Notes and Protocols for the Utilization of 1-Bromo-1-fluoroethylene in Advanced Materials Science
Abstract
This technical guide provides a comprehensive overview of the polymerization of 1-Bromo-1-fluoroethylene (BFE) for applications in materials science. Recognizing the limited literature on the homopolymerization of BFE, this document focuses on its strategic incorporation into copolymers and the subsequent post-polymerization modification to create functional materials. Detailed protocols for radical copolymerization and subsequent derivatization reactions are presented, offering researchers and drug development professionals a practical guide to harnessing the unique chemical functionality of BFE.
Introduction: The Strategic Value of this compound in Polymer Chemistry
Fluoropolymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy.[1] The introduction of functional groups into these polymers opens up a vast landscape for the creation of advanced materials with tailored properties. This compound (BFE) is a versatile monomer that serves as a valuable building block for the synthesis of such functional fluoropolymers.[2][3] Its unique structure, featuring a fluorine atom and a bromine atom on the same ethylenic carbon, offers a dual advantage: the fluorine atom imparts the desirable characteristics of fluoropolymers, while the bromine atom provides a reactive handle for a variety of post-polymerization modifications.
While the homopolymerization of BFE is not extensively documented, its copolymerization with other fluorinated or non-fluorinated monomers presents a robust strategy for the development of novel materials. The resulting bromo-functionalized copolymers can serve as versatile platforms for further chemical transformations, enabling the synthesis of graft copolymers, surface-modified materials, and polymers with specific functionalities for applications in drug delivery, electronics, and advanced coatings.[4][5][6]
This application note will detail the methodologies for the copolymerization of BFE and the subsequent chemical transformations of the resulting polymers.
Polymerization of this compound: A Focus on Copolymerization
The direct homopolymerization of this compound via conventional free-radical methods appears to be challenging, likely due to a combination of steric and electronic factors. However, BFE can be effectively copolymerized with a variety of comonomers to introduce the bromo-fluoroethylene unit into a polymer chain. Radical copolymerization is a versatile and widely used method for this purpose.[7]
Free-Radical Copolymerization of BFE with Vinylidene Fluoride (VDF)
Vinylidene fluoride (VDF) is a common comonomer for the synthesis of high-performance fluoropolymers.[6] The radical copolymerization of BFE with VDF allows for the random incorporation of BFE units into a poly(vinylidene fluoride) (PVDF) backbone.
Key Experimental Considerations:
-
Initiator Selection: Azo initiators, such as azobisisobutyronitrile (AIBN), or peroxide initiators are commonly used for free-radical polymerization.[7] The choice of initiator will depend on the desired reaction temperature.
-
Solvent: The polymerization can be carried out in a suitable solvent that dissolves the monomers and the resulting copolymer. Fluorinated solvents are often preferred.
-
Monomer Feed Ratio: The composition of the final copolymer is influenced by the initial molar ratio of the monomers in the reaction mixture and their respective reactivity ratios.
-
Reaction Temperature and Time: These parameters will affect the rate of polymerization and the molecular weight of the resulting copolymer.
Diagram of the Copolymerization Workflow:
Caption: General workflow for the free-radical copolymerization of BFE and VDF.
Detailed Protocol: Free-Radical Copolymerization of BFE and VDF
-
Materials:
-
This compound (BFE)
-
Vinylidene fluoride (VDF)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol (for precipitation)
-
-
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add AIBN (e.g., 0.1 mol% relative to total monomers).
-
Add anhydrous DMF to dissolve the initiator.
-
Introduce the desired molar ratio of BFE and VDF into the flask.
-
Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the copolymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomers and initiator residues.
-
Dry the resulting P(VDF-co-BFE) copolymer in a vacuum oven at 40°C to a constant weight.
-
Table 1: Representative Reaction Conditions for P(VDF-co-BFE) Synthesis
| Parameter | Condition | Rationale |
| Comonomer Feed Ratio (VDF:BFE) | 90:10 (molar) | To achieve a low incorporation of BFE for subsequent functionalization. |
| Initiator (AIBN) | 0.1 mol% | A common and effective radical initiator. |
| Solvent | Anhydrous DMF | Good solvent for monomers and the resulting copolymer. |
| Temperature | 70°C | Appropriate for the thermal decomposition of AIBN. |
| Reaction Time | 24 hours | To achieve a reasonable monomer conversion. |
| Atmosphere | Inert (N₂ or Ar) | To prevent oxygen inhibition of the radical polymerization. |
Post-Polymerization Modification of P(VDF-co-BFE)
The bromine atoms in the P(VDF-co-BFE) copolymer serve as versatile functional handles for a wide range of chemical transformations. This allows for the synthesis of more complex polymer architectures and materials with tailored properties.[8]
"Grafting From" via Atom Transfer Radical Polymerization (ATRP)
The C-Br bonds in the BFE units can act as initiators for Atom Transfer Radical Polymerization (ATRP), enabling the growth of well-defined polymer chains from the fluoropolymer backbone. This "grafting from" approach is a powerful method for synthesizing graft copolymers.[9]
Diagram of the "Grafting From" Workflow:
Caption: Workflow for the synthesis of graft copolymers via ATRP from a P(VDF-co-BFE) macroinitiator.
Detailed Protocol: ATRP of Styrene from P(VDF-co-BFE) Macroinitiator
-
Materials:
-
P(VDF-co-BFE) macroinitiator
-
Styrene (inhibitor removed)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous anisole
-
-
Procedure:
-
In a Schlenk flask, add P(VDF-co-BFE) macroinitiator and CuBr.
-
Seal the flask and cycle between vacuum and inert gas (argon) three times.
-
Under an argon atmosphere, add anhydrous anisole, styrene, and PMDETA via syringe.
-
Perform three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 90°C and stir for the desired time.
-
Quench the reaction by cooling and exposing to air.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the graft copolymer in methanol.
-
Filter, wash with methanol, and dry under vacuum.
-
Materials Characterization
Thorough characterization of the synthesized polymers is crucial to confirm their structure, composition, and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR can be used to determine the composition of copolymers and to follow the progress of post-polymerization modifications.
-
¹⁹F NMR is particularly useful for characterizing fluoropolymers, providing detailed information about the microstructure and composition.
-
¹³C NMR provides information about the carbon backbone and side chains.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the monomers and the resulting polymers.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and molecular weight distribution (polydispersity) of the polymers.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymers, such as the glass transition temperature (Tg) and melting temperature (Tm).
Applications in Materials Science
The ability to synthesize P(VDF-co-BFE) and its derivatives opens up a range of potential applications in materials science:
-
Surface Modification: The graft copolymers can be used to modify the surface properties of materials, imparting hydrophobicity, oleophobicity, or biocompatibility.
-
Compatibilizers: The amphiphilic nature of some of the graft copolymers can make them effective compatibilizers for immiscible polymer blends.
-
Functional Coatings: The introduction of specific functionalities can lead to the development of anti-fouling, anti-corrosive, or stimuli-responsive coatings.[9]
-
Drug Delivery: The functionalized fluoropolymers can be explored as carriers for controlled drug release applications.
Conclusion
While the direct homopolymerization of this compound remains an area for further investigation, its strategic incorporation into copolymers provides a powerful and versatile platform for the synthesis of advanced functional materials. The protocols detailed in this application note offer a practical starting point for researchers to explore the rich chemistry of BFE-containing polymers and to develop novel materials with tailored properties for a wide array of applications in materials science and beyond.
References
- Ameduri, B. Radical Copolymerization of Vinylidene Fluoride with 8‐Bromo‐1H,1H,2H‐perfluorooct‐1‐ene: Microstructure, Crosslinking and Thermal Properties. Macromolecular Chemistry and Physics.
- Ameduri, B., et al. Radical copolymerization of vinylidene fluoride with 1‐bromo‐2,2‐difluoroethylene. Journal of Polymer Science Part A: Polymer Chemistry.
-
Ebnesajjad, S. Fluoropolymers Explained: Basics and Applications. Plastics Engineering. [Link]
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Gabin, J., et al. Post-Polymerization Modification of Fluoropolymers via UV Irradiation in the Presence of a Photoacid Generator. Polymers. [Link]
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Peflon. What Are Fluoropolymers? What are their Importance and Applications. [Link]
-
PubChem. 1-Bromo-1-fluoroethene. National Center for Biotechnology Information. [Link]
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Rayda Plastics. Fluoropolymers and Their Uses. [Link]
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Research Dive. 5 Startling Applications of Fluoropolymers. [Link]
- Shunyan, W., et al. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate)
-
Theato, P. Synthesis of functional polymers by post-polymerization modification. Angewandte Chemie International Edition. [Link]
-
Tynan, C. This compound (420-25-7): Properties, Applications & Buying Guide. [Link]
-
Wako Pure Chemical Industries. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. [Link]
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- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
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- 6. Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications [comptes-rendus.academie-sciences.fr]
- 7. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 8. Synthesis of functional polymers by post-polymerization modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Nucleophilic Vinylic Substitution on 1-Bromo-1-fluoroethylene
Introduction:
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorinated functional groups can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among the various fluorinated motifs, monofluorinated alkenes are particularly valuable synthons. 1-Bromo-1-fluoroethylene has emerged as a versatile and reactive building block for the stereoselective synthesis of these important structures.[3] Its unique electronic properties, stemming from the geminal bromo and fluoro substituents, render it susceptible to nucleophilic attack, providing a direct route to a diverse array of functionalized fluoroalkenes.
This document provides a comprehensive guide to performing nucleophilic substitution reactions on this compound. We will delve into the mechanistic underpinnings that dictate experimental design, provide detailed, field-tested protocols for various nucleophile classes, and outline robust analytical methods for product characterization. The procedures and insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Mechanistic Rationale: The "Why" Behind the Protocol
Nucleophilic substitution at a vinylic (sp²-hybridized) carbon is fundamentally more challenging than its aliphatic (sp³) counterpart. The electron-rich π-system of the double bond typically repels incoming nucleophiles. However, the strong inductive electron-withdrawing effects of the fluorine and bromine atoms on this compound overcome this repulsion. They polarize the carbon-carbon double bond, rendering the β-carbon (C2) electron-rich and the α-carbon (C1, bearing the halogens) highly electrophilic and thus susceptible to nucleophilic attack.[4]
Several mechanisms for nucleophilic vinylic substitution (SNV) have been proposed.[5][6] For activated substrates like this compound, the most prevalent pathway is the addition-elimination mechanism (SNVπ) .[4][7]
The Addition-Elimination Pathway:
-
Nucleophilic Addition: The nucleophile attacks the electrophilic C1 carbon, perpendicular to the plane of the molecule. This breaks the π-bond and forms a transient, tetrahedral carbanionic intermediate.
-
Elimination: The intermediate collapses, reforming the double bond by ejecting the best leaving group. In the case of this compound, the bromide ion is a significantly better leaving group than the fluoride ion due to its larger size and lower bond strength with carbon.[8] This step is typically fast and results in the net substitution of bromine.
The stereochemical outcome of this mechanism is generally retention of configuration, as the nucleophile enters and the leaving group departs from the same face relative to the substituents on the adjacent carbon. Other potential mechanisms, such as those involving unstable vinylic cations (SN1-like) or a concerted in-plane attack (SNVσ), are generally considered less favorable under the conditions described here.[7][9]
Caption: Fig. 1: Addition-Elimination Mechanism on this compound
Critical Safety and Handling Protocols
This compound is a flammable, liquefied gas and requires careful handling in a controlled laboratory environment.[10] Adherence to the following safety protocols is mandatory.
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with a high rate of air exchange to prevent the accumulation of flammable and potentially toxic vapors.[11][12] Ensure that an emergency eye wash station and safety shower are immediately accessible.[11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are required at all times.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., neoprene or nitrile). Change gloves immediately if contamination occurs.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
-
-
Handling: The reagent is typically supplied in a lecture bottle or cylinder. Use appropriate regulators and tubing to transfer the gas. For small-scale reactions, the gas can be bubbled directly into the reaction solvent or condensed into a cold trap and added as a liquid. Avoid contact with skin and eyes and prevent inhalation of the gas.[10][13]
-
Storage: Store the cylinder in a cool, dry, well-ventilated, and flame-proof area, secured in an upright position. Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, strong bases, and finely divided metals.[11]
-
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Skin Contact: Wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10][11]
-
Experimental Procedures and Protocols
The success of the substitution reaction depends critically on the choice of nucleophile, solvent, and reaction conditions. Below are generalized protocols that can be adapted for specific research needs.
General Experimental Considerations
-
Atmosphere: Reactions involving organometallic or other strongly basic/anionic nucleophiles should be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent quenching by atmospheric moisture and oxygen.
-
Solvents: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred. They effectively solvate the nucleophile without interfering in the reaction.
-
Temperature Control: Reactions are often initiated at a low temperature (e.g., 0 °C or -78 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature or heated to drive the reaction to completion.
Protocol 1: Substitution with a Thiolate Nucleophile (S-Nucleophile)
This protocol details a representative reaction using sodium thiophenolate as the nucleophile.
Materials and Equipment:
-
This compound (CAS 420-25-7)[14]
-
Thiophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Two-neck round-bottom flask, condenser, magnetic stir bar, septum, and needle
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Syringes and needles
-
Ice-water bath
Step-by-Step Procedure:
-
Apparatus Setup: Assemble the two-neck flask with a condenser and a magnetic stir bar. Flame-dry the apparatus under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the experiment.
-
Nucleophile Generation: In the reaction flask, suspend sodium hydride (1.1 equivalents) in anhydrous THF (approx. 0.5 M). Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add a solution of thiophenol (1.0 equivalent) in anhydrous THF to the NaH suspension via syringe. Vigorous hydrogen gas evolution will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the sodium thiophenolate.
-
Substrate Addition: Prepare a solution of this compound (1.2 equivalents) in anhydrous THF. Slowly add this solution to the stirred thiophenolate suspension at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing aliquots via Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 1-fluoro-1-(phenylthio)ethylene.
Overview of Other Nucleophile Classes
The general protocol can be adapted for a wide range of nucleophiles. The table below summarizes typical conditions.
| Nucleophile Class | Example Nucleophile | Base (if needed) | Typical Solvent | Temperature Range |
| S-Nucleophiles | Thiophenols, Alkyl thiols | NaH, K₂CO₃, Et₃N | THF, DMF | 0 °C to 60 °C |
| O-Nucleophiles | Phenols, Alcohols | NaH, K₂CO₃ | THF, DMF | 25 °C to 100 °C |
| N-Nucleophiles | Amines, Azoles | Et₃N, DBU | Acetonitrile, THF | 25 °C to 80 °C |
| C-Nucleophiles | Organocuprates (R₂CuLi) | N/A | THF, Et₂O | -78 °C to 0 °C |
| Cross-Coupling | Arylboronic acids (Suzuki) | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 80 °C to 110 °C |
| Cross-Coupling | Terminal Alkynes (Sonogashira) | Pd(PPh₃)₄, CuI, Et₃N | THF, Toluene | 25 °C to 70 °C |
Note: Palladium-catalyzed cross-coupling reactions represent a powerful, complementary method for forming C-C bonds with this compound, often proceeding with high stereospecificity.[15]
Caption: Fig. 2: General Experimental Workflow
Product Characterization and Data Analysis
Unambiguous characterization of the resulting fluoroalkene product is essential. A combination of spectroscopic methods should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show signals for the vinylic protons, typically split by both geminal and vicinal protons as well as by the fluorine atom (²JHF, ³JHF).
-
¹⁹F NMR: A singlet is expected in the proton-decoupled spectrum. In the coupled spectrum, this signal will be split by the adjacent vinylic protons. This is a highly diagnostic technique for confirming the presence of fluorine.
-
¹³C NMR: The carbon atom bonded to fluorine will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), which is highly characteristic.
-
-
Mass Spectrometry (MS):
-
Provides the molecular weight of the product, confirming successful substitution. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. GC-MS is an excellent tool for assessing the purity of the product and identifying any byproducts.[16]
-
-
Infrared (IR) Spectroscopy:
-
The C=C stretching frequency for the fluoroalkene will be observable in the 1650-1750 cm⁻¹ region. A strong C-F bond stretch is typically seen in the 1000-1300 cm⁻¹ range.
-
By following these detailed protocols and analytical procedures, researchers can effectively utilize this compound as a powerful reagent for the synthesis of diverse and valuable monofluorinated alkenes, paving the way for new discoveries in medicine and material science.
References
-
Galli, C., Gentili, P., & Rappoport, Z. (2001). Competition of Mechanisms in Nucleophilic Substitution of Vinyl Halides. An Unequivocal Example of the Vinylic SRN1 Route. The Journal of Organic Chemistry, 66(22), 7357–7363. [Online]. Available: [Link]
-
Slideshare. Vinyl carbon.pptx. [Online]. Available: [Link]
-
ChemRxiv. Organocatalytic approach to vinylic nucleophilic substitution. [Online]. Available: [Link]
-
Pearson+. Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts with sodium methoxide. [Online]. Available: [Link]
-
ResearchGate. Nucleophilic Substitution Reactions at Vinylic Carbons. [Online]. Available: [Link]
-
Royal Society of Chemistry. (2021). Nucleophilic vinylic substitution in bicyclic methyleneaziridines: S N V π or S N V σ. Org. Biomol. Chem., 19, 4154-4158. [Online]. Available: [Link]
-
Eddarir, S., Mestdagh, H., & Rolando, C. (1991). Synthesis of fluorinated enynes and dienes via 1-bromo 2-fluoro alkenes. Tetrahedron Letters, 32(1), 69–72. [Online]. Available: [Link]
-
Organic Chemistry Portal. Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes. [Online]. Available: [Link]
-
Turlik, A., et al. (2023). Stereodefined alkenes with a fluoro-chloro terminus as a uniquely enabling compound class. Nature Chemistry, 15, 1264–1271. [Online]. Available: [Link]
-
News-Medical.net. (2020). Researchers develop a new synthesis method for efficient production of fluorinated alkenes. [Online]. Available: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2782256, 1-Bromo-1-fluoroethene. [Online]. Available: [Link]
-
Organic Chemistry Portal. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. [Online]. Available: [Link]
-
SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Online]. Available: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 588440, 1-Bromo-1,2-difluoroethene. [Online]. Available: [Link]
-
Sdfine. SAFETY DATA SHEET: 1-BROMO-4-FLUOROBENZENE. [Online]. Available: [Link]
Sources
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- 2. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics [organic-chemistry.org]
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- 4. chemrxiv.org [chemrxiv.org]
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- 8. Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... | Study Prep in Pearson+ [pearson.com]
- 9. Nucleophilic vinylic substitution in bicyclic methyleneaziridines: S N V π or S N V σ ? - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ01458G [pubs.rsc.org]
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palladium-catalyzed cross-coupling of 1-Bromo-1-fluoroethylene
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 1-Bromo-1-fluoroethylene
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of this compound. This versatile building block is a gateway to synthesizing monofluoroalkenes, a class of compounds with significant applications in medicinal chemistry, materials science, and agrochemicals.[1][2][3] The strategic introduction of a fluorine atom can profoundly alter a molecule's biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][4] This guide offers a comprehensive overview of the core mechanistic principles, detailed experimental protocols for key transformations, and practical insights to ensure successful implementation in the laboratory.
The Strategic Importance of Monofluoroalkenes
The substitution of hydrogen with fluorine is a cornerstone of modern drug design.[1] The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts unique properties to organofluorine compounds.[4] Monofluoroalkenes, in particular, serve as valuable isosteres for amide bonds and other functional groups, offering a strategy to enhance the pharmacokinetic profiles of drug candidates.[3] this compound (C₂H₂BrF) is an especially useful precursor, providing a reactive handle (the C-Br bond) for carbon-carbon bond formation while retaining the critical C-F bond for downstream applications.
The Engine of Synthesis: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, are fundamental to modern organic synthesis.[5][6] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.[7][8][9]
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the electrophile, this compound. This forms a Pd(II) intermediate.[5][10] The reactivity order for halides in this step is typically I > Br > OTf >> Cl.[7]
-
Transmetalation: The organic group from a nucleophilic organometallic reagent (e.g., organoboron, organotin, or a terminal alkyne) is transferred to the Pd(II) complex, displacing the halide.[5][11]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[5][10]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Key Applications and Protocols
We present detailed protocols for three of the most powerful cross-coupling reactions utilizing this compound: Suzuki-Miyaura, Stille, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Formation of Aryl- and Vinyl-Substituted Monofluoroalkenes
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of the organoboron reagents.[12][13] The reaction requires a base to activate the boronic acid or ester, facilitating the transmetalation step.[8][12]
Principle: Coupling of an organoboron compound (boronic acid or ester) with this compound in the presence of a palladium catalyst and a base.[10]
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf) | Phosphine ligands stabilize the Pd(0) species. Buchwald ligands (e.g., SPhos) can improve efficiency for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid to form a more nucleophilic boronate species, which is crucial for transmetalation.[12][14] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common, as water aids in dissolving the base and boronic acid. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle, especially the oxidative addition step. |
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add phenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water).
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution and pre-activation.
-
Add this compound to the reaction mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours.
-
Monitoring: Track the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-fluoro-1-phenylethene.
Stille Coupling: A Robust Method Tolerating Diverse Functional Groups
The Stille coupling utilizes organotin reagents (stannanes) and is renowned for its tolerance of a wide array of functional groups, proceeding under neutral or mild conditions.[11][15][16] The primary drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts.[15][17]
Principle: Coupling of an organostannane with this compound catalyzed by a palladium complex.[11]
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | These are standard, reliable catalysts for Stille couplings. |
| Ligand | PPh₃, P(furyl)₃, AsPh₃ | The choice of ligand can significantly impact reaction rates. More electron-rich phosphines can accelerate the oxidative addition step. |
| Solvent | THF, Dioxane, Toluene, DMF | Anhydrous, non-protic solvents are required to prevent protodestannylation of the organotin reagent. |
| Additives | LiCl, Cu(I) salts | LiCl can accelerate transmetalation by forming a more reactive organopalladium chloride species. Cu(I) can act as a co-catalyst. |
Protocol: Stille Coupling of this compound with Tributyl(vinyl)tin
Materials:
-
This compound (1.0 eq)
-
Tributyl(vinyl)tin (1.1 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
Lithium Chloride (LiCl) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ and LiCl.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF via syringe.
-
Add tributyl(vinyl)tin and this compound to the mixture.
-
Heat the reaction to 80 °C and stir for 6-16 hours.
-
Monitoring: Monitor the consumption of the starting material using GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with diethyl ether. Wash the solution with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin salts, then wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate under reduced pressure (the product may be volatile).
-
Purification: Purify the crude product by flash column chromatography to yield 1-fluoro-1,3-butadiene.
Sonogashira Coupling: Direct Access to Fluoroenynes
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds by coupling a terminal alkyne with a vinyl halide.[18] The reaction is unique in that it typically employs a dual catalytic system of palladium and a copper(I) salt, along with a base (usually an amine).[19][20]
Principle: Palladium and copper co-catalyzed coupling of a terminal alkyne with this compound in the presence of a base.[21]
| Parameter | Recommendation | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard palladium sources for Sonogashira couplings. |
| Cu Co-catalyst | CuI (Copper(I) iodide) | The copper salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[21] |
| Base | Et₃N, DIPEA, Piperidine | The amine base serves to deprotonate the terminal alkyne and also acts as a solvent in many cases. |
| Solvent | THF, DMF, or the amine base itself | The choice of solvent depends on the solubility of the substrates and the reaction temperature. |
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2 mol%)
-
CuI (Copper(I) iodide) (4 mol%)
-
Triethylamine (Et₃N) (Anhydrous)
-
Tetrahydrofuran (THF) (Anhydrous)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill with argon three times.
-
Add anhydrous THF and anhydrous triethylamine.
-
Stir the mixture and add phenylacetylene via syringe.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 8-24 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting halide is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the ammonium salt and catalyst residues, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to yield 1-fluoro-1-en-3-yne.
Caption: A generalized experimental workflow for cross-coupling reactions.
Troubleshooting and Key Considerations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Low reaction temperature. | Use a fresh batch of catalyst or pre-catalyst. Ensure all solvents and reagents are dry and degassed. Increase reaction temperature in 10 °C increments. |
| Formation of Homocoupling Product | (Suzuki) Premature protodeboronation; (Sonogashira) Oxidative coupling of the alkyne. | Use a stronger base or different solvent system. Ensure the reaction is strictly anaerobic to prevent Glaser coupling. |
| Decomposition of Starting Material | (Suzuki) Boronic acid instability. | Use the corresponding boronate ester (e.g., pinacol ester), which is often more stable. |
| Difficult Purification | (Stille) Residual tin byproducts. | Perform an aqueous KF wash during work-up, or use specialized purification techniques. Consider switching to a Suzuki or other tin-free coupling. |
| Stereochemical Scrambling | Isomerization of the fluoroalkene product. | This is less common with Pd catalysis which often retains stereochemistry, but can occur under harsh conditions.[22] Ensure moderate temperatures and reaction times. |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of valuable monofluoroalkenes. By understanding the fundamental catalytic cycle and carefully selecting the appropriate reaction conditions—be it for a Suzuki, Stille, or Sonogashira coupling—researchers can efficiently generate a diverse array of fluorinated molecules. The protocols and insights provided in this guide serve as a robust starting point for scientists aiming to leverage this chemistry in pharmaceutical, agrochemical, and materials science research.
References
- Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. (n.d.). National Institutes of Health.
- Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts.
- Stereoselective preparation of (E)- and (Z)-alpha-fluorostilbenes via palladium-catalyzed cross-coupling reaction of high E/Z ratio and (Z)-1-bromo-1-fluoroalkenes. (2006, May 12). PubMed.
- Development of Monofluoroalkenes as Molecular Platform for Diversity-Oriented Syntheses of Tertiary Aliphatic Fluorides via Nickel/Manganese-Dual Catalysis. (2021, November 24). Chinese Chemical Society.
- Chemists Unlock the Potential of Fluoroalkenes. (2017, November 8). Technology Networks.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
- Synthetic approaches to monofluoroalkenes. (2011, March 11). Chemical Society Reviews (RSC Publishing).
- Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017, February 22). JoVE.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). ResearchGate.
- Synthesis of Monofluoroalkenes: A Leap Forward. (n.d.). ResearchGate.
- The Synthetic & Mechanistic Organic Chemistry of Palladium. (n.d.). Wipf Group, University of Pittsburgh.
- Preparation of 1-bromo-1-fluoroethane and 1-bromo-1,1-difluoroethane. (1965). Journal of the Chemical Society.
- This compound. (n.d.). ChemicalBook.
- Synthesis of Monofluoroalkenes: A Leap Forward. (n.d.). Semantic Scholar.
- Sonogashira coupling. (n.d.). Wikipedia.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Stille reaction. (n.d.). Wikipedia.
- Sonogashira Coupling. (n.d.). NROChemistry.
- Sonogashira Cross-Coupling. (2021, March 23). J&K Scientific LLC.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Stille Coupling. (2023, June 30). Chemistry LibreTexts.
- Palladium used As A Catalyst: A Review. (n.d.). ResearchGate.
- Facile synthesis of 1,1-difluoroallenes via the difluorovinylidenation of aldehydes and ketones. (2009, September 3). PubMed.
- Stille Coupling. (2020, July 18). YouTube.
- Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Process for the synthesis of 1-bromo-2-fluoroethane. (n.d.). Google Patents.
- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (n.d.). University of Windsor.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- 1-Bromo-1-fluoroethene. (n.d.). National Institutes of Health.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Bromide conversions in C-C coupling reactions using... (n.d.). ResearchGate.
- Suzuki Coupling Mechanism. (2022, June 18). YouTube.
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- 22. Stereoselective preparation of (E)- and (Z)-alpha-fluorostilbenes via palladium-catalyzed cross-coupling reaction of high E/Z ratio and (Z)-1-bromo-1-fluoroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 1-Bromo-1-fluoroethylene
Answering your request, as a Senior Application Scientist, I have structured this technical support guide to address the specific challenges encountered during the Suzuki coupling of 1-bromo-1-fluoroethylene. This resource is designed for chemistry professionals engaged in research and development.
Welcome to the technical support hub for the Suzuki-Miyaura coupling of this compound. This molecule is a valuable building block for introducing the monofluoro-vinyl moiety, a key pharmacophore in modern drug discovery. However, its unique electronic properties present specific challenges that can lead to prominent side reactions. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
The primary challenge stems from the electronic nature of the substrate. The electron-withdrawing fluorine atom influences the reactivity of the C-Br bond and the stability of the organopalladium intermediates. This can make the reaction susceptible to several side reactions that compete with the desired cross-coupling pathway, including protodeboronation, homocoupling, and hydrodebromination.
Q2: What are the most critical parameters to control in this reaction?
Based on extensive studies of Suzuki-Miyaura couplings, the three most critical factors are:
-
Catalyst System: The choice of palladium source and, more importantly, the ligand is paramount for success. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step and promote rapid reductive elimination.[1][2]
-
Exclusion of Oxygen and Water: Rigorous inert atmosphere techniques are non-negotiable. Oxygen promotes the homocoupling of the boronic acid partner[3][4], while water can facilitate the protodeboronation side reaction.[5][6]
-
Base Selection: The base plays a crucial role in the transmetalation step by activating the organoboron species.[2][7] Its strength and solubility must be carefully matched to the specific boronic acid and solvent system to ensure efficient transmetalation without promoting side reactions.
Q3: Should I use a boronic acid, a boronic ester (e.g., pinacol ester), or a trifluoroborate salt?
While boronic acids are common, they are often more susceptible to protodeboronation.[8][9] For challenging couplings, consider using more stable alternatives:
-
Boronic Esters (MIDA or Pinacol): These are generally more robust and less prone to decomposition.
-
Potassium Organotrifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that are resistant to protodeboronation and can be highly effective in Suzuki couplings.[10][11] They are often a superior choice when protodeboronation is a persistent issue.
Suzuki Coupling of this compound: Catalytic Cycle
The productive catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this primary pathway is essential for diagnosing how and why side reactions occur.
Mitigation Strategies:
| Strategy | Rationale & Causality | Recommended Action |
| Use Anhydrous Conditions | Minimizes the primary proton source (water) that drives the undesired protonolysis of the boronic acid. | Use freshly distilled, anhydrous solvents. Dry bases (e.g., K₃PO₄, Cs₂CO₃) in a vacuum oven before use. Assemble the reaction under a rigorously inert atmosphere (glovebox preferred). |
| Switch to a More Stable Boron Reagent | Boronic esters (pinacol, MIDA) and potassium trifluoroborate salts are inherently more stable and resistant to premature decomposition via protodeboronation. [9] | Replace the boronic acid with its corresponding potassium trifluoroborate salt (1.2 equiv). This is often the most effective solution. [10] |
| Optimize Reaction Kinetics | The goal is to make the rate of the desired Suzuki coupling significantly faster than the rate of protodeboronation. | Increase catalyst loading slightly (e.g., from 1 mol% to 2 mol%). Screen for a more active ligand (see table below) to accelerate the catalytic turnover. |
| Re-evaluate the Ligand | Recent studies have shown that some bulky phosphine ligands, while excellent for cross-coupling, can also accelerate protodeboronation under certain conditions. [6][12] | If using a very bulky ligand like P(t-Bu)₃, consider screening a slightly less bulky but still electron-rich ligand like SPhos or XPhos. |
Problem 2: Significant Biaryl Byproduct (R-R) Formation
Q: I am observing a significant amount of a biaryl byproduct, which is a homocoupled dimer of my boronic acid. Why does this form?
Diagnosis: Homocoupling
Homocoupling of the boronic acid is primarily caused by the presence of molecular oxygen. [4][13]Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the R-R homocoupled byproduct and regenerate Pd(0). This parasitic cycle consumes both the nucleophile and the active catalyst. Homocoupling can also occur as a mechanism to reduce a Pd(II) precatalyst to the active Pd(0) state at the start of the reaction. [13][14] Mitigation Strategies:
| Strategy | Rationale & Causality | Recommended Action |
| Rigorous Degassing | The most direct way to prevent oxygen-mediated homocoupling is to remove all dissolved oxygen from the reaction mixture. | See Protocol 2 for a detailed freeze-pump-thaw degassing procedure. For less sensitive reactions, sparging the solvent with argon for 30-60 minutes may suffice. [1] |
| Use a Pd(0) Precatalyst | Starting with a Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) eliminates the need for an in-situ reduction step, which can be a source of homocoupling. [14] | Use a precatalyst like Pd₂(dba)₃ in combination with a suitable ligand. This avoids the use of Pd(II) salts like Pd(OAc)₂ or PdCl₂(dppf). |
| Add a Mild Reductant | A mild reducing agent can help scavenge any Pd(II) species that form due to trace oxygen, keeping the palladium in its active Pd(0) state. | The addition of a mild reductant like potassium formate has been shown to suppress homocoupling without interfering with the main catalytic cycle. [3] |
Problem 3: Formation of Fluoroethylene Byproduct
Q: My GC-MS analysis shows a peak corresponding to fluoroethylene. How is my starting material being reduced?
Diagnosis: Hydrodebromination (Dehalogenation)
Hydrodebromination is the reduction of the aryl/vinyl halide starting material, replacing the halogen with a hydrogen atom. [13]This occurs when a hydride source is present in the reaction. The organopalladium intermediate formed after oxidative addition can react with a hydride, followed by reductive elimination to yield the dehalogenated product. [15]Potential hydride sources include alcoholic solvents, certain amine bases, or impurities.
Mitigation Strategies:
| Strategy | Rationale & Causality | Recommended Action |
| Use High-Purity Solvents | Solvents like THF can contain peroxides, and others may have residual water or alcohol impurities that can act as hydride sources under reaction conditions. | Use high-purity, anhydrous, inhibitor-free solvents from a freshly opened bottle or a solvent purification system. |
| Screen Alternative Bases | Some bases, particularly organic amines or alkoxides in certain solvents, can be a source of hydrides. | Switch to inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃, which are less likely to participate in hydride transfer. [13] |
| Ensure Ligand Purity | Phosphine ligands can oxidize, and the byproducts could potentially influence side reactions. | Use high-quality ligands from a reputable supplier. Store air-sensitive ligands under an inert atmosphere. |
Recommended Protocols & Catalyst Systems
Table 1: Recommended Catalyst Systems for Coupling with this compound
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Rationale & Comments |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene or Dioxane/H₂O | 80-100 | Go-To System. SPhos is a bulky, electron-rich Buchwald ligand excellent for activating C-Br bonds. K₃PO₄ is a strong, non-nucleophilic base. |
| Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | DME / H₂O | 80 | A classic, powerful system. P(t-Bu)₃ is highly effective but can sometimes promote protodeboronation. [2]Pd(OAc)₂ is a Pd(II) source, requiring in-situ reduction. [14] |
| [Pd(allyl)Cl]₂ / cataCXium® A | K₃PO₄ | Toluene | 90 | Utilizes a palladacycle precatalyst with a bulky di-adamantylphosphine ligand, often showing high activity and stability. |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane / H₂O | 90 | A very common system, though sometimes less active for challenging substrates compared to modern bulky monophosphine ligands. |
Protocol 1: General Procedure for Suzuki Coupling
This is a starting point protocol that may require optimization.
-
Reagent Preparation: To a flame-dried Schlenk flask under a positive pressure of argon, add the arylboronic acid (or derivative, 1.2 equiv.) and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 1.0 mol%) and the ligand (e.g., SPhos, 2.2 mol%) and add them to the Schlenk flask.
-
Vessel Purge: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent and Substrate Addition: Add the degassed solvent (e.g., Toluene, 0.1 M) via syringe. Finally, add the this compound (1.0 equiv.) via syringe.
-
Reaction Execution: With vigorous stirring, heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the consumption of the limiting reagent is observed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Rigorous Degassing via Freeze-Pump-Thaw
This method is highly recommended to minimize oxygen-sensitive side reactions like homocoupling.
-
Add all solid reagents and a stir bar to the reaction flask. Add the solvent.
-
Seal the flask with a septum or stopcock.
-
Freeze: Place the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent still frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes. This removes the air from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will often see bubbles of dissolved gas escaping the liquid as it thaws.
-
Repeat: Repeat this freeze-pump-thaw cycle two more times (for a total of three cycles) to ensure the removal of virtually all dissolved oxygen.
-
After the final cycle, backfill the flask with argon before proceeding with the reaction.
References
-
Wikipedia. Protodeboronation. [Link]
-
Ty-Ron C. R., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Billingsley, K. L., et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Ty-Ron C. R., et al. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Miyamoto, H., et al. (2022). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Nguyen, L. Q., et al. (2023). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Organic Letters. [Link]
-
Campbell, A. D., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
Shi, Y., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie International Edition. [Link]
-
Blahun, O. P., et al. (2019). Optimization of the Suzuki–Miyaura reaction conditionsa. ResearchGate. [Link]
-
Mondal, B., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Molander, G. A., et al. (2005). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry. [Link]
-
Al-Zoubi, R. M. (2025). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions? r/chemistry. [Link]
-
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
Molander, G. A., et al. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]
-
C-H, L., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]
Sources
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- 2. Suzuki Coupling [organic-chemistry.org]
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- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. chemrxiv.org [chemrxiv.org]
- 13. Yoneda Labs [yonedalabs.com]
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- 15. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 1-Bromo-1-fluoroethylene Reactions
Welcome to the Technical Support Center for the purification of reaction products derived from 1-bromo-1-fluoroethylene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the unique challenges associated with the purification of fluorinated olefins.
Introduction: The Unique Purification Challenges of Bromofluoroalkene Derivatives
This compound is a valuable synthetic building block, enabling the introduction of the fluorovinyl moiety into a wide range of molecules. However, the unique physicochemical properties of its derivatives—such as high volatility, potential for isomerization, and distinct polarity—can present significant purification challenges. This guide provides a structured approach to overcoming these hurdles, ensuring the isolation of high-purity products.
Frequently Asked Questions (FAQs)
Q1: My crude product mixture containing a derivative of this compound is showing multiple spots on TLC, even after a seemingly successful reaction. What are the likely impurities?
A1: Besides unreacted starting materials, common impurities in reactions involving this compound, such as Suzuki-Miyaura or Grignard reactions, can include:
-
Homocoupling products: Arising from the coupling of two molecules of the organometallic reagent (e.g., boronic acid or Grignard reagent).
-
Protodeboronation products (in Suzuki reactions): Where the boronic acid or ester is replaced by a hydrogen atom.[1]
-
Residual palladium catalyst and ligands: These can often be observed as baseline impurities on TLC.
-
Geometric isomers (E/Z): Depending on the reaction conditions, a mixture of isomers of the desired product may be formed, which can be difficult to separate.[2]
Q2: I am having difficulty removing the palladium catalyst from my Suzuki-Miyaura cross-coupling product. What are the best strategies?
A2: Palladium removal can be challenging. Here are a few effective methods:
-
Filtration through Celite® or silica gel: A simple plug filtration can often remove a significant portion of the catalyst.
-
Aqueous washes: Washing the organic layer with an aqueous solution of 1M HCl or ammonium chloride can help to remove palladium salts.
-
Specialized scavengers: Thiol-functionalized silica gels or polymers can be used to selectively bind and remove residual palladium.
Q3: My fluorinated alkene product seems to be thermally unstable during distillation. How can I purify it without decomposition?
A3: Many fluorinated alkenes are sensitive to heat. To avoid decomposition, it is highly recommended to use vacuum distillation (distillation under reduced pressure).[3][4][5][6] This technique significantly lowers the boiling point of the compound, allowing for distillation at a much lower temperature.[3][4][5][6]
Q4: I am struggling to separate the E and Z isomers of my product. What chromatographic techniques are most effective?
A4: The separation of geometric isomers of fluorinated alkenes can be challenging due to their similar polarities. Here are some approaches:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 or a specialized PFP (pentafluorophenyl) column can provide good separation.[2]
-
Gas Chromatography (GC): For volatile isomers, GC can be an excellent analytical and preparative technique.[2]
-
Argentation Chromatography: Silver ion chromatography, where silica gel is impregnated with silver nitrate, can be highly effective in separating isomers based on the differential interaction of the silver ions with the double bonds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound reaction products.
Guide 1: Issues with Column Chromatography
| Problem | Potential Cause(s) | Solution(s) |
| Poor separation of product from non-polar impurities | The solvent system is too polar, causing all compounds to elute quickly. | Start with a non-polar solvent system, such as hexane or petroleum ether, and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[7] |
| Product is not eluting from the column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For highly polar products, a solvent system like methanol in dichloromethane may be necessary.[7] |
| Streaking or tailing of spots on TLC and broad peaks in column chromatography | The compound may be too acidic or basic, leading to strong interactions with the silica gel. The compound may be degrading on the silica gel. | Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds. If degradation is suspected, consider using a less acidic stationary phase like alumina. |
| Inconsistent Rf values between TLC and column chromatography | The TLC plate and the column packing material may have different activities. The column may be overloaded. | Ensure that the same batch of silica gel is used for both TLC and column chromatography. Load a smaller amount of the crude product onto the column. |
Guide 2: Challenges in Liquid-Liquid Extraction
| Problem | Potential Cause(s) | Solution(s) |
| Formation of an emulsion at the interface | Vigorous shaking of the separatory funnel. High concentration of surfactants or finely divided solids. | Gently invert the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite®. |
| Poor recovery of the product in the organic layer | The product has some solubility in the aqueous phase. Incorrect pH of the aqueous phase for acidic or basic products. | Perform multiple extractions (e.g., 3 times) with the organic solvent to maximize recovery. Adjust the pH of the aqueous layer to ensure the product is in its neutral, less water-soluble form. |
| Product seems to be degrading during aqueous workup | The product may be sensitive to acidic or basic conditions. | Perform the extraction with neutral water or a buffered solution. Minimize the contact time with the aqueous phase. |
Experimental Protocols
Protocol 1: General Purification of a Suzuki-Miyaura Cross-Coupling Product
This protocol outlines a general procedure for the workup and purification of a product from a Suzuki-Miyaura reaction of this compound with an arylboronic acid.
Step 1: Quenching and Initial Extraction
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the organic layer sequentially with:
-
1M aqueous sodium carbonate solution (to remove unreacted boronic acid).
-
Water.
-
Brine (to aid in phase separation and remove residual water).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
Step 2: Column Chromatography
-
Prepare a silica gel column using a non-polar solvent like hexane.[8][9]
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.[7]
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification of a Volatile Fluoroalkene by Vacuum Distillation
This protocol is suitable for the purification of thermally sensitive, low-boiling point products.
Step 1: Preparation for Distillation
-
Ensure all glassware is dry and free of leaks.
-
Place the crude product in a round-bottom flask with a magnetic stir bar.
-
Set up a short-path distillation apparatus.
-
Connect the apparatus to a vacuum pump with a cold trap in between.[3]
Step 2: Distillation Procedure
-
Slowly reduce the pressure inside the apparatus to the desired level.
-
Begin stirring and gently heat the distillation flask using a heating mantle or oil bath.
-
Collect the fraction that distills at a constant temperature and pressure. This is your purified product.
-
It is often advisable to collect a small forerun fraction to remove any highly volatile impurities.
Visualization of Workflows
Troubleshooting Logic for Poor Chromatographic Separation
Caption: A decision-making workflow for troubleshooting common issues in column chromatography.
General Purification Workflow for this compound Reaction Products
Caption: A generalized workflow for the purification of products from this compound reactions.
Characterization Data
The definitive identification of your purified product is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. For compounds containing fluorine, 19F NMR is particularly informative.
-
1H NMR: The protons on the fluoro-vinyl group will typically appear as multiplets due to coupling with both the fluorine atom and other protons.
-
13C NMR: The carbon atoms of the double bond will show characteristic shifts, and the C-F coupling constants can provide valuable structural information.
-
19F NMR: This technique is highly sensitive to the electronic environment of the fluorine atom and can be used to confirm the presence of the fluorovinyl group and to distinguish between isomers.[10][11][12]
Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the product and to identify any impurities. The presence of bromine will result in a characteristic isotopic pattern (79Br and 81Br in a roughly 1:1 ratio).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Zhang, H., Zhou, C.-B., Chen, Q.-Y., Xiao, J.-C., & Hong, R. (2011). Monofluorovinyl Tosylate: A Useful Building Block for the Synthesis of Terminal Vinyl Monofluorides via Suzuki-Miyaura Coupling. Organic Letters, 13(3), 560–563. [Link]
-
Al-Zoubi, R. M., & Al-Masri, A. A. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Monatshefte für Chemie - Chemical Monthly, 154(8), 861–882. [Link]
-
ResearchGate. (2011). ChemInform Abstract: Monofluorovinyl Tosylate: A Useful Building Block for the Synthesis of Terminal Vinyl Monofluorides via Suzuki-Miyaura Coupling. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. [Link]
-
K-A. J. A. K. P. K. A. H. R. J. D. B. P. S. F. T. D. W. K. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2889–2898. [Link]
-
Crampton, M. R. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 304. [Link]
-
Wikipedia. (n.d.). Column chromatography. [Link]
-
University of Alberta, Department of Chemistry. (n.d.). Column chromatography. [Link]
-
Unacademy. (n.d.). Everything about Distillation Under Reduced Pressure. [Link]
-
Adichemistry. (n.d.). Hydrolysis of Grignard Reagents|| Method of preparation of Alkanes. [Link]
-
Soln Pharma. (n.d.). Distillation Under Reduced Pressure. [Link]
-
Ditchfield, R., & Ellis, P. D. (1972). 13C NMR chemical shifts for fluoroethylenes and fluoroacetylene. Chemical Physics Letters, 17(3), 342–344. [Link]
-
Chromatography Forum. (2013). Separation of 2-Chloro, 4-Fluorotoluene to its isomer. [Link]
-
Sam, J. E., & Pagar, V. V. (2023). A Practical Synthesis of Terminal Vinyl Fluorides. The Journal of Organic Chemistry, 88(15), 10584–10594. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
Schultes, L., et al. (2021). Can determination of extractable organofluorine (EOF) be standardized? First interlaboratory comparisons of EOF and fluorine mass balance in sludge and water matrices. Environmental Science: Processes & Impacts, 23(10), 1497-1509. [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [https://www.phenomenex.com/ पूरी जानकारी/column-chromatography-principle-procedure-and-applications/]([Link] पूरी जानकारी/column-chromatography-principle-procedure-and-applications/)
-
Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?. [Link]
-
Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
-
Heck, R. F. (2011). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390. [Link]
-
Quora. (2017). Why is distillation under reduced pressure often used in the purification of chemicals?. [Link]
-
Automated liquid-liquid extraction of organic compounds from aqueous samples using a multifunction autosampler syringe. (2021). Journal of Chromatography A, 1642, 462032. [Link]
-
Slideshare. (n.d.). DISTILLATION UNDER REDUCED PRESSURE.pptx. [Link]
-
A Practical Synthesis of Terminal Vinyl Fluorides. (2023). The Journal of organic chemistry, 88(15), 10584–10594. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Abbas, M., et al. (2022). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Chemical science, 13(48), 14285–14291. [Link]
-
Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium- (and nickel-) catalyzed vinylation of aryl halides. Angewandte Chemie (International ed. in English), 44(29), 4442–4489. [Link]
-
Organic Chemistry Portal. (n.d.). Vinyl fluoride synthesis by fluorination. [Link]
-
Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular-level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1624. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Cope, A. C., & Overberger, C. G. (1948). Preparation and reactions of medium-ring Grignard reagent. Massachusetts Institute of Technology. [Link]
-
Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. (2022). Journal of the American Chemical Society, 144(1), 101–106. [Link]
-
ResearchGate. (2022). (PDF) Fluorine Extraction from Organofluorine Molecules to Make Fluorinated Clusters in Yttrium MOFs. [Link]
- Google Patents. (n.d.). CN111072451B - Hydrolysis process of Grignard reaction metal organic product.
-
Abbas, M., et al. (2022). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Chemical science, 13(48), 14285–14291. [Link]
-
ResearchGate. (2018). Fluorine-19 NMR investigation of poly(trifluoroethylene). [Link]
-
YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. [Link]
Sources
- 1. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings [mdpi.com]
- 2. Separation of 2-Chloro, 4-Fluorotoluene to its isomer - Chromatography Forum [chromforum.org]
- 3. Purification [chem.rochester.edu]
- 4. Everything about Distillation Under Reduced Pressure [unacademy.com]
- 5. Distillation Under Reduced Pressure [solnpharma.com]
- 6. quora.com [quora.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Column chromatography - Wikipedia [en.wikipedia.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for the Heck Reaction with 1-Bromo-1-fluoroethylene
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing the Mizoroki-Heck reaction, specifically when utilizing the unique and reactive substrate, 1-bromo-1-fluoroethylene. The presence of the fluorine atom introduces specific challenges and opportunities for this powerful C-C bond-forming reaction. This resource offers troubleshooting guidance and answers to frequently asked questions to empower you to overcome common hurdles and achieve optimal results in your synthetic endeavors.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific experimental issues you may encounter.
Question 1: My reaction is suffering from low to no conversion of my starting materials. Where should I begin my investigation?
Answer: Low conversion is a common challenge in any catalytic reaction, and with a substrate like this compound, the issue can be multifaceted. Here is a systematic approach to troubleshooting:
-
Catalyst Activation and Deactivation: The primary suspect in a stalled Heck reaction is often the catalyst itself.
-
Palladium(II) Precatalyst Reduction: Many common palladium precatalysts, such as Palladium(II) acetate (Pd(OAc)₂), require in situ reduction to the active Pd(0) species to initiate the catalytic cycle.[1] If this reduction is inefficient, the reaction will not proceed. Ensure your conditions are conducive to this step. Often, phosphine ligands themselves can act as reducing agents.[1]
-
Catalyst Deactivation (Palladium Black): A common observation in struggling Heck reactions is the precipitation of a black solid, known as palladium black. This is aggregated, inactive Pd(0) and indicates catalyst deactivation.[2] This can be caused by:
-
High Temperatures: Excessive heat can promote the agglomeration of palladium nanoparticles.
-
Presence of Oxygen: Rigorous degassing of solvents and reagents, and maintaining an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the oxidation of the active Pd(0) catalyst.
-
Inadequate Ligand Stabilization: The ligand plays a critical role in stabilizing the Pd(0) species. An insufficient ligand-to-palladium ratio or a ligand that is not robust enough for the reaction conditions can lead to catalyst decomposition.
-
-
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are paramount. For an electron-deficient substrate like this compound, a bulky, electron-rich phosphine ligand is often beneficial as it can promote the oxidative addition step.[2] Consider screening a panel of ligands.
-
Base and Solvent Compatibility: The base is not just a scavenger for the HBr generated during the reaction; it is essential for the regeneration of the Pd(0) catalyst.[1][3] The choice of base and solvent are often intertwined.
Question 2: I'm observing the formation of side products, particularly what appears to be a hydrodehalogenated starting material. What is causing this and how can I mitigate it?
Answer: The formation of hydrodehalogenated byproducts, where the bromine atom is replaced by a hydrogen atom, can be a frustrating side reaction. This is often indicative of a competing reductive pathway.
-
Source of Hydride: The hydride source can be trace amounts of water in your reagents or solvents, or even the amine base or solvent itself acting as a hydride donor, especially at elevated temperatures.
-
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dried.
-
Base Selection: Consider switching to a non-coordinating, sterically hindered base.
-
Temperature Optimization: Lowering the reaction temperature may disfavor the reductive pathway.
-
Question 3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer: The regioselectivity of the Heck reaction is influenced by both steric and electronic factors. With this compound, the electronic effects of the fluorine atom can play a significant role.
-
Migratory Insertion: The regioselectivity is determined during the migratory insertion of the alkene into the Pd-C bond.[1] For neutral palladium complexes, steric factors usually dominate, leading to the palladium adding to the less substituted carbon of the alkene. For cationic palladium complexes, electronic factors are more influential, with the palladium adding to the more electron-deficient carbon.[1]
-
Controlling Regioselectivity:
-
Ligand Modification: The steric bulk of the phosphine ligand can be tuned to favor one regioisomer over another.
-
Reaction Conditions: The choice of solvent and the presence of additives can influence the polarity of the reaction medium and favor either a neutral or cationic pathway, thereby influencing regioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Heck reaction with this compound?
A1: A good starting point for optimization would be:
| Parameter | Recommended Starting Condition |
| Palladium Precatalyst | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%) |
| Ligand | A bulky, electron-rich phosphine (e.g., P(t-Bu)₃, XPhos) with a Ligand:Pd ratio of 2:1 to 4:1. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) |
| Solvent | Anhydrous DMF or DMAc |
| Temperature | 80-120 °C |
It is crucial to emphasize that these are starting points, and optimization will likely be necessary for your specific alkene coupling partner.
Q2: How does the fluorine atom in this compound affect the Heck reaction?
A2: The fluorine atom has a profound electron-withdrawing effect, which influences the reactivity of the C-Br bond and the double bond. This can lead to:
-
Faster Oxidative Addition: The electron-withdrawing nature of the fluorine can make the C-Br bond more susceptible to oxidative addition to the Pd(0) center.
-
Potential for β-Fluoride Elimination: In some cases with fluorinated alkenes, β-fluoride elimination can compete with the desired β-hydride elimination, leading to undesired byproducts.[7]
-
Altered Regioselectivity: The electronic bias of the double bond can influence the regioselectivity of the migratory insertion step.[1]
Q3: What is the optimal catalyst loading for this reaction?
A3: The optimal catalyst loading is a balance between reaction efficiency and cost. While higher catalyst loading can lead to faster reactions and higher conversions, it also increases the cost and the amount of residual palladium in your product. A typical starting point is 1-5 mol% of the palladium precatalyst. For difficult couplings, a higher loading may be necessary initially, which can then be optimized downwards once a viable reaction is established.[5]
Q4: Can I use palladium on carbon (Pd/C) for this reaction?
A4: While heterogeneous catalysts like Pd/C are attractive for their ease of removal, they are often less active and selective than homogeneous palladium complexes for Heck reactions, especially with challenging substrates.[8] For the Heck reaction of this compound, a homogeneous system with a well-defined phosphine ligand is generally recommended to achieve high efficiency and control over the reaction.
Experimental Protocols & Visualizations
General Experimental Protocol for the Heck Reaction of this compound
This is a general procedure and should be optimized for each specific substrate combination.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2 equivalents) and the alkene coupling partner (1.2 equivalents).
-
Solvent and Substrate Addition: Add the anhydrous solvent (e.g., DMF) via syringe, followed by the this compound (1.0 equivalent).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Heck Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Troubleshooting Workflow for Low Conversion
Caption: A workflow for troubleshooting low conversion in the Heck reaction.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids for the Synthesis of Alkylated Monofluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 1-Bromo-1-fluoroethylene
Welcome to the technical support center for the synthesis of 1-bromo-1-fluoroethylene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Question: Why is my yield of this compound consistently low?
Answer:
Low yields in the synthesis of this compound can be attributed to several factors, primarily related to the reaction conditions and the stability of the product.[1]
-
Incomplete Reaction: The dehydrohalogenation of precursors like 1,1-dibromo-1-fluoroethane requires a strong base. If the base is not sufficiently strong or is used in a substoichiometric amount, the reaction may not proceed to completion.
-
Side Reactions: Over-elimination to form bromoacetylene or other byproducts can occur, especially at elevated temperatures. The choice of base and careful temperature control are critical to minimize these side reactions.
-
Product Volatility: this compound has a very low boiling point (approximately 12.9°C), making it highly volatile.[2][3] Significant loss of product can occur during the workup and purification steps if proper precautions are not taken.
-
Decomposition: Like many haloalkenes, this compound can be sensitive to heat and light, potentially leading to polymerization or degradation.[4]
Troubleshooting Steps:
-
Optimize the Base and Solvent System: For dehydrohalogenation reactions, consider using a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or sodium amide (NaNH₂).[5] The choice of solvent is also crucial; aprotic solvents like THF or dioxane are often preferred.
-
Precise Temperature Control: Maintain the reaction at a low temperature (e.g., 0°C to room temperature) to minimize side reactions. Monitor the reaction progress closely using techniques like GC-MS or ¹⁹F NMR.
-
Minimize Product Loss During Workup:
-
Conduct all extractions and washes with pre-chilled solvents.
-
Use a cooled separatory funnel.
-
When removing the solvent, use a rotary evaporator with a cooled trap and apply vacuum cautiously to avoid co-evaporation of the product.[6]
-
-
Purification of a Low-Boiling Product:
-
Fractional Distillation: This is a suitable method for separating liquids with different boiling points.[7][8] Given the low boiling point of this compound, a highly efficient fractional distillation column and a cooled receiver are essential.[9]
-
Preparative Gas Chromatography (Prep-GC): For high-purity samples, Prep-GC can be an effective, albeit lower-throughput, purification method.
-
Question: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?
Answer:
The formation of byproducts is a common challenge, often stemming from the reaction mechanism and conditions.
-
Dehydrohalogenation Reactions: The primary side reaction is often the elimination of a second molecule of HBr from the desired product to form bromoacetylene. This is favored by high temperatures and excess strong base.
-
Wittig-type Reactions: In syntheses utilizing a Wittig approach, the stereoselectivity can be a major challenge, leading to a mixture of (E)- and (Z)-isomers.[10] The nature of the phosphorus ylide (stabilized vs. non-stabilized) and the reaction conditions play a significant role in determining the isomeric ratio.[11][12]
Troubleshooting Steps:
-
For Dehydrohalogenation:
-
Use a Bulky Base: A sterically hindered base, such as potassium tert-butoxide, can favor the desired mono-elimination by making the abstraction of a proton from the less sterically accessible this compound more difficult.[13]
-
Careful Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the starting material without promoting further reaction of the product.
-
-
For Wittig-type Reactions:
-
Ylide Selection: The choice of phosphine and the method of ylide generation are critical for stereocontrol. Non-stabilized ylides tend to favor the (Z)-alkene.[10]
-
Solvent and Temperature: The polarity of the solvent and the reaction temperature can influence the stability of the betaine intermediate, thereby affecting the stereochemical outcome. Aprotic, non-polar solvents at low temperatures often favor the kinetic product.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common laboratory-scale syntheses involve:
-
Dehydrohalogenation: This involves the elimination of hydrogen bromide (HBr) from a suitable precursor, such as 1,1-dibromo-1-fluoroethane.[5][14] This reaction is typically carried out using a strong base.
-
Wittig-type Olefination: This method involves the reaction of a phosphorus ylide with a suitable carbonyl compound. For the synthesis of this compound, a specialized Wittig reagent is required.[11][12]
Q2: How can I handle and store this compound safely?
A2: Due to its high volatility and potential for decomposition, the following precautions should be taken:
-
Storage: Store in a tightly sealed container in a refrigerator or freezer, away from light.
-
Handling: Handle in a well-ventilated fume hood. Use pre-cooled glassware and syringes for transfers to minimize evaporation.
Q3: What analytical techniques are best for characterizing this compound?
A3:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation and purity assessment. ¹⁹F NMR is particularly useful for identifying fluorine-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity, identifying byproducts, and monitoring reaction progress, especially given the volatility of the compound.
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydrohalogenation of 1,1-Dibromo-1-fluoroethane
This protocol is based on the general principles of dehydrohalogenation reactions.[5]
Materials:
-
1,1-Dibromo-1-fluoroethane
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve 1,1-dibromo-1-fluoroethane (1.0 eq) in anhydrous THF and cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF.
-
Slowly add the t-BuOK solution to the stirred solution of 1,1-dibromo-1-fluoroethane via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of pre-chilled saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a pre-chilled separatory funnel and extract with cold diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with cold brine (2 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the filtrate using a rotary evaporator with a cooled trap. Caution: Due to the high volatility of the product, significant loss can occur at this stage.
-
Purify the crude product by fractional distillation at atmospheric pressure, using a well-insulated column and a receiver cooled in an ice bath.
Visualization of Dehydrohalogenation
Caption: Dehydrohalogenation of 1,1-Dibromo-1-fluoroethane.
Section 4: Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound|lookchem [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. chembam.com [chembam.com]
- 8. chembase.lk [chembase.lk]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. Wittig Reaction [organic-chemistry.org]
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- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
Technical Support Center: A Researcher's Guide to 1-Bromo-1-fluoroethylene
Welcome to the technical support center for 1-Bromo-1-fluoroethylene (CAS 420-25-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the safe handling and use of this versatile building block in your experiments.
I. Understanding this compound: A Chemist's Perspective
This compound is a halogenated alkene with the molecular formula C₂H₂BrF.[1][2][3] Its utility in pharmaceuticals, agrochemicals, and material science stems from its unique reactivity, which allows for the introduction of fluorine atoms and participation in various carbon-carbon bond-forming reactions.[1][4] However, its physical and chemical properties necessitate careful handling and adherence to strict safety protocols. This guide will provide you with the necessary information to work with this compound safely and effectively.
Key Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 124.94 g/mol | [1][2][3] |
| Boiling Point | ~12.9°C at 760 mmHg | [1][5] |
| Density | ~1.664 g/cm³ | [1][5] |
| Purity | Typically ≥95% or ≥97% | [1][4] |
| Appearance | Not specified, likely a volatile liquid | [1] |
| Synonyms | 1-bromo-1-fluoroethene | [3][5] |
II. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during your experiments with this compound and provides actionable solutions.
Scenario 1: Inconsistent Reaction Yields or Failure
-
Question: My reaction with this compound is giving inconsistent yields or failing completely. What could be the cause?
-
Answer: Several factors related to the handling of this compound could be at play:
-
Evaporation: Due to its low boiling point of approximately 12.9°C, this compound is highly volatile at room temperature.[1][5] This can lead to significant loss of reagent during measurement and transfer, resulting in incorrect stoichiometry.
-
Solution: Always handle this compound in a well-ventilated fume hood and work with pre-chilled solvents and apparatus.[6] Measure and dispense the reagent quickly and accurately, preferably using a pre-chilled syringe or cannula.
-
-
Moisture Sensitivity: While not explicitly stated in all safety data sheets, haloalkenes can be sensitive to moisture, which can quench catalysts or react with organometallic reagents often used in conjunction with this substrate.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incompatibility: this compound may be incompatible with strong oxidizing agents, strong bases, alkali metals, and finely divided metals like aluminum, magnesium, and zinc. These incompatibilities can lead to side reactions or decomposition of the starting material.
-
Solution: Carefully review all reagents in your reaction mixture for potential incompatibilities.
-
-
Scenario 2: Polymerization Issues
-
Question: I am attempting a polymerization reaction with this compound, but the resulting polymer has a low molecular weight or the reaction is uncontrolled. Why is this happening?
-
Answer: The radical polymerization of vinylidene fluoride and its derivatives can be sensitive to reaction conditions.[7]
-
Initiator Concentration: The concentration and type of radical initiator are critical. Too high a concentration can lead to a rapid, uncontrolled polymerization and low molecular weight polymers.
-
Solution: Optimize the initiator concentration through a series of small-scale experiments. Consider using a controlled radical polymerization technique if precise control over molecular weight is required.
-
-
Temperature Control: Polymerization is an exothermic process. Given the low boiling point of the monomer, poor temperature control can lead to boiling and pressure buildup in a sealed system.
-
Solution: Use a reaction setup with efficient cooling and temperature monitoring. For larger-scale reactions, consider adding the monomer slowly to a heated solution of the initiator and solvent to better control the reaction rate and temperature.
-
-
III. Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: How should I store this compound?
-
A1: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2] It may also be light-sensitive, so storage in an amber vial or in the dark is recommended.
-
-
Q2: What personal protective equipment (PPE) is required when handling this compound?
-
A2: At a minimum, you should wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[8][9][10] Given its volatility and potential for inhalation, working in a fume hood is mandatory.[6] For larger quantities or in situations with a higher risk of exposure, a face shield and respiratory protection may be necessary.[8][11]
-
Safety and Emergency Procedures
-
Q3: What should I do in case of a spill?
-
A3: For a small spill, alert others in the area, ensure you are wearing appropriate PPE, and absorb the spill with an inert dry material like vermiculite or sand.[12] Collect the absorbed material into a sealed container for proper waste disposal.[2][13] Ventilate the area well. For large spills, evacuate the area and contact your institution's emergency response team.[14]
-
-
Q4: What are the first-aid measures for exposure to this compound?
-
A4:
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][11]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[2][11] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][11]
-
-
Disposal
-
Q5: How should I dispose of this compound waste?
IV. Experimental Protocol: General Procedure for a Suzuki Cross-Coupling Reaction
This protocol provides a general guideline for a Suzuki cross-coupling reaction using this compound. Note: This is a generalized procedure and may require optimization for your specific substrate.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation: Under an inert atmosphere, add the arylboronic acid, palladium catalyst, and base to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent to the flask via a syringe.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using the freeze-pump-thaw method.
-
Reagent Addition: Cool the reaction mixture in an ice bath. Slowly add the pre-chilled this compound to the reaction mixture via a syringe.
-
Reaction: Allow the reaction to warm to the desired temperature (this will need to be optimized) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
V. Visualizing Safety: Spill Response Decision Tree
The following diagram outlines the decision-making process for handling a this compound spill.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. 1-Bromo-1-fluoroethene | C2H2BrF | CID 2782256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound|lookchem [lookchem.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. uah.edu [uah.edu]
- 9. PPE and Safety for Chemical Handling [acsmaterial.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. fishersci.com [fishersci.com]
- 12. acs.org [acs.org]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Technical Support Center: Troubleshooting Low Yields in 1-Bromo-1-fluoroethylene Cross-Coupling Reactions
<_Step_2>
Introduction
Welcome to the technical support center for 1-bromo-1-fluoroethylene cross-coupling reactions. This geminal fluoro-bromo-alkene is a valuable building block for introducing the fluorovinyl moiety, a key pharmacophore in medicinal chemistry and a versatile functional group in materials science. However, its unique electronic and steric properties can present challenges, often leading to lower-than-expected yields.
This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during these coupling reactions. By understanding the underlying mechanistic principles, you can systematically troubleshoot your experiments and optimize conditions for success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Very Low or No Product Conversion
You've set up your Suzuki-Miyaura or Stille coupling reaction, but TLC, GC-MS, or NMR analysis shows mostly unreacted starting materials. This is a common, yet frustrating, starting point. The issue typically lies with one of the three core components of the catalytic cycle: the catalyst's activity, the reagents' quality, or the reaction conditions.
A: Catalyst inactivity is a primary suspect for low conversion. The active catalyst in most cross-coupling reactions is a Palladium(0) species. If you are starting with a Pd(II) precatalyst (like Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ to Pd(0) for the catalytic cycle to begin.
Troubleshooting Steps & Causality:
-
Check Catalyst Age and Storage: Palladium reagents, especially air-sensitive Pd(0) sources like Pd(PPh₃)₄, can degrade over time. Ensure your catalyst has been stored correctly under an inert atmosphere.
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which may precipitate as palladium black.[1] Rigorously degas your solvent (e.g., by sparging with argon or nitrogen for 20-30 minutes) and perform the reaction under a positive pressure of an inert gas.[1]
-
Select an Appropriate Ligand: The oxidative addition of Pd(0) into the C-Br bond of this compound is often the rate-limiting step. The fluorine atom's electron-withdrawing nature can make this step sluggish. Using bulky, electron-rich phosphine ligands can significantly accelerate this process.[1][2][3] If you are using a simple ligand like PPh₃, consider switching to a more effective one.[4]
A: Focus on the reaction conditions and reagent quality. Suboptimal temperature, an ineffective base, or poor reagent solubility can prevent the reaction from proceeding.
Troubleshooting Steps & Causality:
-
Increase Reaction Temperature: Vinyl bromides are generally less reactive than vinyl iodides.[5] Many cross-coupling reactions require thermal energy to overcome the activation barrier for oxidative addition. Cautiously increase the temperature in 10-20 °C increments.[1]
-
Re-evaluate Your Base (Suzuki-Miyaura): The base is critical in Suzuki couplings as it activates the organoboron species to facilitate transmetalation.[6] If you are using a weak base like K₂CO₃, it may be insufficient.
-
Check Reagent Purity and Solubility: Ensure your this compound and coupling partner (boronic acid or organostannane) are pure. Impurities can inhibit the catalyst. Also, confirm that all reagents are soluble in your chosen solvent at the reaction temperature.[1] If solubility is an issue, consider a different solvent system.
Issue 2: Significant Byproduct Formation
Your starting material is being consumed, but the yield of the desired product is low, and you observe significant side products. This indicates that competing reaction pathways are out-pacing your desired cross-coupling.
A: This side reaction, also known as proto-debromination, occurs when the vinyl halide is reduced instead of coupled. It can be influenced by the choice of base, solvent, or the presence of trace water.[1]
Troubleshooting Steps & Causality:
-
Use Anhydrous Conditions: Trace amounts of water can act as a proton source. Ensure your solvent and reagents are rigorously dried. If using a base like K₃PO₄, which can be hydrated, consider flame-drying the flask and base under vacuum before adding solvent.[2]
-
Screen Solvents: The solvent can influence the rates of competing pathways. If you are using a protic solvent, switch to an aprotic one like dioxane, toluene, or THF.[2]
A: Homocoupling is a common side reaction, often promoted by the presence of oxygen or inefficient catalyst turnover.[1] It competes directly with the desired cross-coupling pathway.
Troubleshooting Steps & Causality:
-
Strictly Inert Atmosphere: As mentioned before, oxygen can interfere with the catalytic cycle and promote homocoupling.[1] Ensure your reaction setup is completely free of air.
-
Modify Reagent Stoichiometry: Try using a slight excess (1.1-1.2 equivalents) of the this compound. This ensures that the organometallic coupling partner is more likely to react with the electrophile rather than itself.
-
Consider a Different Catalyst/Ligand System: Some catalyst systems are more prone to promoting homocoupling than others. Screening different ligands can sometimes minimize this side reaction.[7]
Optimization & Protocols
Table 1: Key Parameter Optimization for this compound Coupling
| Parameter | Starting Recommendation | Rationale & Common Issues | Alternative Options |
| Pd Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd(II) sources require in situ reduction. Pd(0) sources can be more active but less stable. Catalyst decomposition leads to black precipitate.[1] | Pd(PPh₃)₄, Pre-formed catalysts (e.g., Buchwald precatalysts) |
| Ligand | XPhos, SPhos, or other Buchwald-type ligands (1.1-1.2x Pd loading) | Critical for facilitating oxidative addition with the electron-deficient substrate.[2] PPh₃ is often ineffective.[4] | P(t-Bu)₃, cataCXium A, JohnPhos |
| Base (Suzuki) | K₃PO₄ (2-3 equiv.) | Must be strong enough to activate the boronic acid for transmetalation.[2][6] Weaker bases (K₂CO₃, Na₂CO₃) often result in low conversion.[8] | Cs₂CO₃, KOBu-t (use with caution, can cause decomposition)[9] |
| Solvent | Dioxane or Toluene | Must be anhydrous and degassed. Aprotic polar solvents can stabilize catalytic species.[1] Poor solubility of reagents can stall the reaction. | THF, 2-MeTHF, DMF |
| Temperature | 80-110 °C | Vinyl bromides are less reactive than iodides and often require heat.[5] High temperatures can cause catalyst decomposition.[1] | Start at 80 °C and increase incrementally if no conversion is observed. |
| Additive (Stille) | CuI (10-20 mol%) | Can accelerate the transmetalation step in Stille couplings, sometimes dramatically.[10] | None, LiCl |
General Protocol for a Suzuki-Miyaura Screening Reaction
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the boronic acid (1.2 equiv.), K₃PO₄ (3 equiv., finely powdered), Pd(OAc)₂ (2 mol%), and SPhos (4.4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add this compound (1.0 equiv.) followed by anhydrous, degassed dioxane (to achieve a concentration of ~0.1 M).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visual Troubleshooting Guide & Workflow
A logical approach is key to efficient troubleshooting. The following workflow can help guide your experimental decisions.
Caption: A workflow for troubleshooting low yields.
References
-
Molander, G. A., & Canturk, B. (2009). Palladium-Catalyzed SuZUKI-MIYAURA Cross-Coupling Reactions: A Practical Guide for the Synthetic Chemist. European Journal of Organic Chemistry, 2009(10), 1541–1549. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved January 17, 2026, from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved January 17, 2026, from [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115, Harvard University. [Link]
-
Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
effect of base and solvent on 1-Bromo-1-fluoroethylene reactivity
Welcome to the technical support center for 1-Bromo-1-fluoroethylene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, you will find answers to frequently asked questions and detailed troubleshooting protocols to address specific challenges you may encounter in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive pathways for this compound?
A1: this compound primarily undergoes three types of reactions, largely dictated by the choice of base and solvent:
-
Metal-Halogen Exchange: This is a predominant pathway when using strong, non-nucleophilic bases like organolithium reagents (e.g., n-BuLi, sec-BuLi, t-BuLi). The reaction involves the exchange of the bromine atom for a lithium atom, forming the highly reactive intermediate, 1-bromo-1-lithioethene. This intermediate can then be trapped with various electrophiles.
-
Elimination (Dehydrohalogenation): In the presence of strong, hindered bases, such as potassium tert-butoxide, this compound can undergo elimination of HBr to form fluoroacetylene. The regioselectivity of this reaction can be influenced by the reaction conditions.
-
Nucleophilic Substitution (SN2-type): While less common for vinyl halides compared to alkyl halides, under certain conditions with specific nucleophiles, a substitution reaction might be observed. However, metal-halogen exchange and elimination are generally more facile.
Q2: How does the choice of solvent affect the reactivity of this compound with organolithium bases?
A2: Ethereal solvents play a crucial role in modulating the reactivity of organolithium reagents with this compound.[1][2][3] The solvent's ability to solvate the lithium cation influences the aggregation state and nucleophilicity of the organolithium species.
-
Tetrahydrofuran (THF): THF is a polar aprotic solvent that strongly solvates lithium cations. This can lead to the formation of more reactive, solvent-separated ion pairs of the organolithium reagent, which can enhance the rate of metal-halogen exchange. However, THF is also more susceptible to degradation by strong bases, especially at elevated temperatures.[4]
-
Diethyl ether (Et2O): Diethyl ether is less polar than THF and forms contact ion pairs with organolithium reagents.[1][2][3] This can sometimes lead to different reactivity or selectivity compared to reactions in THF. It is generally more stable to organolithium reagents at ambient temperatures than THF.
-
Non-coordinating Solvents (e.g., Hexanes, Toluene): In the absence of a coordinating solvent, organolithium reagents exist as large aggregates, and their reactivity is significantly diminished. A coordinating solvent is typically required for efficient metal-halogen exchange.
Q3: What are the best practices for handling and storing this compound?
A3: this compound is a volatile and reactive compound that requires careful handling.
-
Storage: It should be stored in a cool, dry, well-ventilated area, away from heat, sparks, and open flames. It is also light-sensitive and should be stored in an opaque container.
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Due to its volatility, it is advisable to handle it as a solution in a suitable solvent whenever possible to minimize inhalation risks.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product after Metal-Halogen Exchange and Electrophilic Quench
Possible Cause 1: Incomplete Metal-Halogen Exchange.
-
Troubleshooting Steps:
-
Verify the Quality of the Organolithium Reagent: Titrate your organolithium solution before use to determine its exact concentration. Old or improperly stored reagents can have significantly lower molarity.
-
Optimize Reaction Temperature: Metal-halogen exchange with vinyl bromides is typically very fast, even at low temperatures (-78 °C).[5] However, for some substrates, a slightly higher temperature (e.g., -60 °C) for a short period might be necessary. Avoid warming the reaction mixture significantly, as this can lead to decomposition of the organolithium species.
-
Ensure Anhydrous Conditions: Water will rapidly quench the organolithium reagent. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Possible Cause 2: Decomposition of the 1-bromo-1-lithioethene Intermediate.
-
Troubleshooting Steps:
-
Maintain Low Temperature: The 1-bromo-1-lithioethene intermediate is thermally unstable and should be generated and used at low temperatures, typically -78 °C or even lower (-110 °C has been reported to be effective).[6][7]
-
Immediate Quenching: Add the electrophile to the freshly generated 1-bromo-1-lithioethene solution without delay.
-
Possible Cause 3: Side Reactions of the Organolithium Reagent.
-
Troubleshooting Steps:
-
Solvent Degradation: As mentioned, THF can be attacked by strong bases.[4] If the reaction is sluggish, consider using diethyl ether or a mixture of ether and a non-coordinating solvent.
-
Reaction with the Electrophile: If your electrophile has acidic protons, the organolithium reagent may act as a base instead of facilitating the desired reaction. Consider using a less basic organometallic reagent or protecting the acidic functional groups on your electrophile.
-
Issue 2: Formation of Elimination Byproducts (Fluoroacetylene Derivatives)
Possible Cause: The base is acting as a Brønsted base rather than a Lewis acid for halogen exchange.
-
Troubleshooting Steps:
-
Choice of Base: Hindered, strong bases like potassium tert-butoxide are more likely to promote elimination. For metal-halogen exchange, organolithium reagents such as n-butyllithium or sec-butyllithium are preferred.
-
Temperature Control: Elimination reactions can be favored at higher temperatures. Maintaining a low reaction temperature (-78 °C) will favor the kinetically faster metal-halogen exchange.
-
Solvent Effects: The choice of solvent can influence the basicity of the organolithium reagent. In some cases, a less polar solvent like diethyl ether might suppress elimination compared to THF.
-
Experimental Protocols
Protocol 1: General Procedure for Metal-Halogen Exchange of this compound and Subsequent Reaction with an Aldehyde
Materials:
-
This compound
-
Anhydrous diethyl ether or THF
-
n-Butyllithium (solution in hexanes)
-
Aldehyde electrophile
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of this compound (1.0 eq) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath).
-
Slowly add a solution of n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Slowly add a solution of the aldehyde (1.1 eq) in anhydrous diethyl ether dropwise, again maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Influence of Solvent on Metal-Halogen Exchange Reactivity
| Solvent | Polarity | Ion Pair Type with R-Li | Relative Rate of M-H Exchange | Potential Issues |
| Diethyl Ether | Low | Contact Ion Pairs | Moderate | Slower reaction rates compared to THF |
| THF | High | Solvent-Separated Ion Pairs | Fast | Solvent degradation by strong bases |
| Hexane/Toluene | Nonpolar | Aggregates | Very Slow | Inefficient for most reactions |
Visualizations
Reaction Pathways of this compound
Caption: Troubleshooting guide for low product yield.
References
-
Viñas, C., et al. (2012). Influential role of ethereal solvent on organolithium compounds: the case of carboranyllithium. Chemistry – A European Journal, 18(20), 6246-6256. [Link]
-
Popescu, A. R., et al. (2012). Influential Role of Ethereal Solvent on Organolithium Compounds: The Case of Carboranyllithium. ResearchGate. [Link]
-
Popescu, A. R., et al. (2012). Influential Role of Ethereal Solvent on Organolithium Compounds: The Case of Carboranyllithium. SciSpace. [Link]
-
Stanetty, P., et al. (1996). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. The Journal of Organic Chemistry, 61(19), 6766-6767. [Link]
-
Novikov, Y. Y., & Sampson, P. (2005). 1-Bromo-1-lithioethene: a practical reagent in organic synthesis. The Journal of Organic Chemistry, 70(25), 10247–10259. [Link]
-
Novikov, Y. Y., & Sampson, P. (2005). 1-Bromo-1-lithioethene: A Practical Reagent in Organic Synthesis. ResearchGate. [Link]
-
Wikipedia contributors. (2023, December 27). Metal–halogen exchange. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
-
Lumen Learning. (n.d.). Elimination reactions. In Organic Chemistry 1: An open textbook. [Link]
-
LibreTexts. (2024, September 30). 11.7: Elimination Reactions- Zaitsev's Rule. In Chemistry LibreTexts. [Link]
-
Asymmetric Synthesis of Chiral Compounds via Organometallic Reagents. (n.d.). In Organic Chemistry Data. [Link]
-
Pearson+. (n.d.). Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts with... In Study Prep. [Link]
Sources
- 1. Influential role of ethereal solvent on organolithium compounds: the case of carboranyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. ospt.osi.lv [ospt.osi.lv]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 1-Bromo-1-lithioethene: a practical reagent in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Considerations for Reactions with 1-Bromo-1-fluoroethylene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1-bromo-1-fluoroethylene. This guide provides in-depth technical information and troubleshooting advice for scaling up reactions involving this versatile but challenging reagent. As a low-boiling and reactive monofluorovinyl building block, this compound presents unique challenges when transitioning from laboratory to pilot-plant or manufacturing scale. This document is designed to help you navigate these complexities safely and efficiently.
Frequently Asked Questions (FAQs)
General Properties and Safety
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a halogenated alkene with the molecular formula C₂H₂BrF. It is a volatile liquid with a boiling point of approximately 12.9°C at 760 mmHg, and it is significantly denser than water, with a density of around 1.664 g/cm³.[1][2] Its reactivity stems from the vinyl halide functionality, making it a valuable intermediate in a variety of organic transformations, including cross-coupling reactions for the synthesis of pharmaceuticals and agrochemicals.[1]
Q2: What are the primary hazards associated with this compound?
A2: this compound is classified as a flammable liquefied gas and is an irritant.[3] Due to its low boiling point, it can readily form flammable mixtures with air at ambient temperatures. It is crucial to handle this compound in a well-ventilated area, away from ignition sources.[4][5] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should always be worn. For larger quantities, respiratory protection may be necessary.[4][6]
Q3: How should this compound be stored?
A3: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container, away from heat, sparks, and open flames.[4][5] It should be stored separately from incompatible materials such as strong oxidizing agents, strong bases, and finely divided metals.[7]
Reaction Scale-Up Considerations
Q4: What are the major challenges when scaling up reactions with this compound?
A4: The primary challenges in scaling up reactions with this compound are rooted in its high volatility, flammability, and potential for exothermic and rapid, uncontrolled polymerization.[8][9] Key considerations include:
-
Heat Management: Exothermic reactions can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[10]
-
Reagent Addition: The low boiling point necessitates careful control of reagent addition, often requiring sub-ambient temperatures and specialized equipment to prevent loss of material and ensure a controlled reaction rate.
-
Mixing: Efficient mixing becomes more critical at a larger scale to ensure uniform temperature and concentration, preventing localized "hot spots" that could initiate a runaway reaction.
-
Byproduct Formation: Side reactions may become more prevalent at a larger scale, impacting product purity and yield.
-
Material Handling: Safe handling of a volatile and flammable reactant on a large scale requires robust engineering controls.[7][11]
Q5: How can I manage the risk of a runaway reaction?
A5: A thorough understanding of the reaction's thermochemistry is crucial.[9][10] This can be achieved through:
-
Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction, heat flow, and the maximum temperature of the synthetic reaction (MTSR).
-
Controlled Addition: Add the this compound or other reactive reagents slowly and at a controlled rate to manage the rate of heat generation.
-
Adequate Cooling: Ensure the reactor has sufficient cooling capacity to remove the heat generated by the reaction, even in the event of a cooling failure (e.g., have an emergency cooling system).
-
Quenching System: Have a well-defined and tested quenching procedure in place to rapidly stop the reaction if it begins to go out of control.[1][6][12][13][14]
Troubleshooting Guide
Common Issues in Suzuki-Miyaura Coupling Reactions
As Suzuki-Miyaura cross-coupling is a common application for vinyl halides, this section provides specific troubleshooting advice for this reaction type when scaling up with this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Catalyst Inactivity | Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst that is more stable and readily forms the active Pd(0) species.[15] | The active Pd(0) species can be sensitive to air and moisture, leading to catalyst deactivation. Pre-catalysts are designed for easier handling and more reliable generation of the active catalytic species. |
| Ineffective Base | Ensure the base is of the correct type, concentration, and is sufficiently soluble in the reaction medium. The choice of base can be critical and may need to be re-optimized at a larger scale.[15] | The base is crucial for the transmetalation step. Poor solubility or incorrect basicity can stall the catalytic cycle. |
| Poor Reagent Quality | Verify the purity of all reagents, including the boronic acid/ester and solvent. Ensure solvents are anhydrous and properly degassed.[1] | Impurities can poison the catalyst or participate in side reactions. Oxygen can deactivate the Pd(0) catalyst. |
| Incorrect Temperature | Optimize the reaction temperature. A temperature that is too low may result in a slow reaction rate, while a temperature that is too high could lead to catalyst decomposition or byproduct formation. | The rates of the individual steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination) are temperature-dependent. |
Issue 2: Significant Byproduct Formation
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Homocoupling of Boronic Acid | Ensure rigorous exclusion of oxygen. Use a Pd(0) source directly or ensure efficient in-situ reduction of a Pd(II) precursor.[16] | Oxygen can promote the oxidative homocoupling of the boronic acid, a common side reaction in Suzuki-Miyaura couplings. |
| Protodeborylation | Use anhydrous conditions if possible. A less protic solvent or a stronger, non-nucleophilic base might be beneficial.[15] | The presence of protic sources can lead to the cleavage of the C-B bond in the organoboron reagent, reducing the amount available for cross-coupling. |
| Polymerization of this compound | Maintain a low reaction temperature and consider the use of a polymerization inhibitor if compatible with the reaction chemistry. | Vinyl monomers, especially when activated by catalysts, can undergo radical or other forms of polymerization, particularly at elevated temperatures.[17] |
Experimental Protocols
General Protocol for a Scale-Up Suzuki-Miyaura Coupling
This protocol provides a general framework. It must be adapted and optimized for your specific substrates and equipment.
-
Reactor Setup and Inerting:
-
Assemble a clean, dry reactor equipped with a mechanical stirrer, thermocouple, condenser (with a bubbler or inert gas outlet), and a port for subsurface reagent addition.
-
Thoroughly purge the reactor with an inert gas (e.g., argon or nitrogen) to remove all oxygen.
-
-
Reagent Charging:
-
Charge the reactor with the aryl boronic acid, base (e.g., K₂CO₃ or K₃PO₄), and the palladium catalyst and ligand under a positive pressure of inert gas.
-
Add the degassed solvent (e.g., toluene, THF, or dioxane) via a cannula or a pump.
-
-
Reaction Execution:
-
Heat the mixture to the desired temperature with stirring.
-
Slowly add the this compound, either neat (if the temperature is well below its boiling point) or as a solution in a degassed solvent, via a syringe pump or a pressure-equalizing addition funnel. Maintain careful temperature control throughout the addition.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC, LC-MS).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a suitable aqueous solution.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography, distillation, or crystallization.
-
Visualizations
Workflow for Troubleshooting a Failing Scale-Up Reaction
Caption: Troubleshooting workflow for a failing scale-up reaction.
Decision Tree for Safe Handling of this compound
Caption: Decision tree for the safe handling of this compound.
References
-
LookChem. This compound. [Link]
-
The Sarpong Group. Quenching of Water Reactive Materials. (2016). [Link]
-
EPFL. Protocol for quenching reactive chemicals. [Link]
-
University of California, Berkeley. Flammable Liquid Handling Precautions. [Link]
-
KGROUP. Quenching Reactive Substances. (2006). [Link]
-
PubChem. 1-Bromo-1-fluoroethene. [Link]
- Google Patents. Process for producing fluoropolymers.
-
Grow Training. Handling Flammable Chemicals - Key Precautions To Take. [Link]
-
Open Access Journals. A Report on Reagents and its Quenching Methods. [Link]
-
ResearchGate. Hazard identification of polymerization production process about vinyl chloride. (2009). [Link]
- Google Patents. Method of producing fluoropolymers using acid-functionalized monomers.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Scale-up of Organometallic Reactions such as Metalations, Enantioselective Hydrogenations and Metal-Catalyzed Cross-Coupling Reactions. [Link]
- Google Patents. Method of manufacturing fluoropolymers.
-
ARIA. Runaway reactions, case studies, lessons learned. [Link]
-
IChemE. Incidents in the chemical industry due to thermal-runaway chemical reactions. [Link]
-
ACS Publications. Design of Benign Initiator for Living Cationic Polymerization of Vinyl Ethers: Facile in Situ Generation of Vinyl Ether–Hydrogen Halide Adducts and Subsequent Controlled Polymerization without a Lewis Acid Catalyst. (2014). [Link]
-
HSE. Chemical reaction hazards and the risk of thermal runaway INDG254. [Link]
-
MDPI. Chemical and Process Inherent Safety Analysis of Large-Scale Suspension Poly(Vinyl Chloride) Production. (2023). [Link]
-
NIST. Thermal Decomposition of Polytetrafluoroethylene In Various Gaseous Atmospheres. (1956). [Link]
-
AIDIC. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]
-
ResearchGate. Preventing thermal runaway reaction of ethylene oxidation via plant-wide dynamic simulation. [Link]
- Google Patents. Process for polymerizing vinyl halides.
-
ResearchGate. Copolymerization of fluorinated monomers: recent developments and future trends. [Link]
-
NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). [Link]
-
RSC Publishing. Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane. [Link]
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Technical Support Center: Palladium Catalyst Removal from 1-Bromo-1-fluoroethylene Reaction Mixtures
Welcome to the dedicated technical support center for scientists and researchers engaged in the synthesis of fluorinated molecules. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical step of removing residual palladium catalysts from reaction mixtures containing the volatile and reactive building block, 1-Bromo-1-fluoroethylene. Our focus is on providing practical, field-tested insights to ensure the integrity of your research and the development of high-purity active pharmaceutical ingredients (APIs).
Introduction: The Challenge of Purity in Fluoroalkene Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules, including those incorporating the valuable 1-bromo-1-fluoroethenyl moiety. However, the very efficiency of these catalysts presents a significant downstream challenge: the removal of residual palladium to levels that meet stringent regulatory requirements, such as those outlined in the ICH Q3D guidelines for elemental impurities.[1][2][3][4][5] The presence of the reactive C-Br and C-F bonds, coupled with the volatility of this compound, adds layers of complexity to this purification task.[6][7][8] This guide is structured to address these specific challenges head-on, providing you with the expertise to navigate this critical purification step effectively.
Frequently Asked Questions (FAQs)
Q1: Why is it so critical to remove palladium from my this compound reaction mixture?
A1: There are several compelling reasons:
-
Regulatory Compliance: For pharmaceutical applications, regulatory bodies like the FDA and EMA, following ICH Q3D guidelines, impose strict limits on elemental impurities, including palladium, in APIs.[2][3][5] Palladium is classified as a Class 2B element, meaning its presence must be controlled and justified.[4]
-
Downstream Reaction Interference: Residual palladium can interfere with subsequent synthetic steps, leading to unwanted side reactions, catalyst poisoning, or reduced yields.
-
Product Stability: Trace palladium can sometimes catalyze the degradation of the final product, affecting its shelf-life and stability.
-
Toxicity Concerns: While the toxicity of palladium depends on its form, soluble palladium species can be toxic, making their removal essential for the safety of the final drug product.[9]
Q2: What are the primary methods for palladium removal, and which are most suitable for a volatile compound like this compound?
A2: The most common methods include adsorption, crystallization, extraction, and precipitation.[10][11] For a volatile compound, methods that minimize heating and the use of large solvent volumes are preferable. Adsorption using scavengers is often the most practical approach.
Q3: Can standard silica gel chromatography remove residual palladium?
A3: While column chromatography is a powerful purification technique, it is often unreliable for completely removing trace levels of palladium.[11][12] Studies have shown that significant amounts of palladium can co-elute with the product.[11] Therefore, chromatography should be seen as a bulk purification step, with a dedicated scavenging step being essential for achieving low ppm levels of palladium.
Q4: How do I accurately quantify the amount of residual palladium in my product?
A4: The industry-standard method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[13][14][15] This technique offers the high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level. For in-process monitoring and high-throughput screening of removal methods, catalysis-based fluorometric methods can also be a rapid and cost-effective option.[12][16][17][18][19]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My chosen palladium scavenger is inefficient at removing palladium from the this compound reaction mixture.
This is a common issue that can arise from several factors related to the specific chemistry of your system.
Causality Analysis:
-
Palladium Speciation: The residual palladium in your reaction mixture is likely not a single species. It can exist as Pd(0) nanoparticles, soluble Pd(II) complexes with ligands, or even palladium bound to your product. Different scavengers have varying affinities for these different forms.
-
Solvent Effects: The solvent system plays a crucial role in the efficacy of the scavenger. The ideal solvent should fully dissolve your product while facilitating the interaction between the palladium species and the scavenger.
-
Competitive Binding: Your product, ligands, or other reaction components may compete with the palladium for binding sites on the scavenger. This is particularly relevant for complex molecules with multiple potential coordination sites.
-
Reactivity of this compound: The vinyl halide moiety of your target compound could potentially react with certain nucleophilic scavengers, leading to product loss or the formation of impurities.
Troubleshooting Workflow:
Caption: Decision tree for addressing product loss during scavenging.
Detailed Protocols & Explanations:
-
Protocol 3: Optimizing Scavenger Loading and Washing
-
Titration: Perform a series of scavenging experiments with decreasing amounts of the chosen scavenger to find the minimum effective quantity.
-
Washing: After filtering off the scavenger, wash the filter cake thoroughly with fresh, cold solvent to recover any adsorbed product.
-
Solvent Selection: Consider a solvent that maximizes the solubility of your product, which can help to minimize its adsorption onto the scavenger.
-
Rationale: Overusing scavengers is a common cause of product loss. By optimizing the amount and ensuring thorough washing, you can significantly improve your yield.
-
Issue 3: Inconsistent palladium removal from batch to batch.
Batch-to-batch variability can derail a research campaign or manufacturing process.
Causality Analysis:
-
Inconsistent Reaction Conditions: Minor variations in reaction time, temperature, or reagent quality can alter the final speciation of the palladium catalyst, making it more or less difficult to remove.
-
Atmospheric Conditions: The presence of oxygen can lead to the formation of palladium oxides or other species that may be harder to scavenge.
-
Aging of Reagents: The age and quality of the palladium catalyst and ligands can affect their behavior and the nature of the residual species.
Troubleshooting & Best Practices:
-
Standardize Your Reaction Protocol: Ensure that all reaction parameters are tightly controlled and documented for each batch.
-
Maintain an Inert Atmosphere: Conduct both the reaction and the workup under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.
-
Use High-Purity Reagents: Always use fresh, high-quality palladium catalysts and ligands.
-
Consider a Pre-Treatment Step: A mild oxidation (e.g., with a peroxide) or reduction (e.g., with a borohydride) step can sometimes convert various palladium species into a single, more easily scavenged form. This should be approached with caution due to the reactivity of this compound and requires careful small-scale testing.
Comparative Summary of Palladium Removal Techniques
| Method | Advantages | Disadvantages | Suitability for this compound |
| Adsorption (Scavengers) | High efficiency for low concentrations, wide applicability, ease of use. [20][21][22][23] | Cost of scavengers, potential for product loss, requires screening. [21][23] | High: Generally the most practical and effective method. Requires careful selection and stability testing. |
| Activated Carbon | Low cost, effective for a range of palladium species. [19][24] | Can be non-selective, leading to high product loss; fine particles can be difficult to filter. | Moderate: Can be effective but requires careful optimization to minimize product loss. |
| Crystallization | Can be highly effective for purifying the final product and removing impurities simultaneously. [9] | Not always feasible, especially for oils or low-melting solids; palladium can sometimes co-crystallize. | Low to Moderate: Depends on the physical properties of the downstream product. May not be suitable for the volatile starting material. |
| Solvent Extraction | Can remove bulk amounts of palladium; relatively inexpensive. [6] | Often requires multiple extractions, large solvent volumes, and may not achieve very low ppm levels. | Low: The high volatility of this compound makes repeated extractions impractical. |
| Precipitation | Can remove large quantities of palladium. | Can be difficult to achieve complete precipitation; may trap product. | Low: The conditions required for precipitation may be too harsh for the sensitive substrate. |
Safety Considerations for this compound
It is imperative to handle this compound with appropriate safety precautions.
-
Volatility and Flammability: This compound is a volatile liquid with a low boiling point. [7]Handle in a well-ventilated fume hood, away from ignition sources. [2][4][6][9]* Toxicity: Avoid inhalation, ingestion, and skin contact. [2][6]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area, away from light and incompatible materials. [6] Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound. [2][4][6][9]
References
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ICH. (2022). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]
- Bu, X., Koide, K., & Welch, C. J. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 17(1), 108–113.
-
ICH. (2019). Guideline for Elemental Impurities Q3D(R1). Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q3D Elemental impurities - Scientific guideline. Retrieved from [Link]
-
West Pharmaceutical Services. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements? Retrieved from [Link]
- Magano, J. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1753–1783.
-
ResearchGate. (2025). ICH Q3D (R2): Guidelines for Elemental Impurities. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
- Welch, C. J., & Koide, K. (2013). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology, 37(7).
-
ResearchGate. (2025). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. Retrieved from [Link]
- Reddy, B. R., & Park, K. H. (2016).
- Silicycle. (2016). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 20(10), 1736–1744.
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Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]
- Young, R. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 268–274.
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National Center for Biotechnology Information. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]
-
ResearchGate. (2025). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ResearchGate. (2025). Solvent extraction separation and recovery of palladium and platinum from chloride leach liquors of spent automobile catalyst. Retrieved from [Link]
-
ResearchGate. (2025). A Review of Recovery of Palladium from the Spent Automobile Catalysts. Retrieved from [Link]
-
PhosphonicS. (2024). Palladium removal test kits. Retrieved from [Link]
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Johnson Matthey Technology Review. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]
-
PubMed. (2011). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. Retrieved from [Link]
-
ResearchGate. (2025). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-1-fluoroethene. PubChem. Retrieved from [Link]
-
PubMed. (2015). Fluorometric Imaging Methods for Palladium and Platinum and the Use of Palladium for Imaging Biomolecules. Retrieved from [Link]
-
Johnson Matthey Technology Review. (2016). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]
- Magano, J. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1753–1783.
-
PubMed. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Retrieved from [Link]
-
PubMed Central. (2011). A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. Retrieved from [Link]
- Young, R. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 268–274.
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Johnson Matthey Technology Review. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Retrieved from [Link]
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Organic Syntheses. (n.d.). palladium. Retrieved from [Link]
- Google Patents. (n.d.). CN109609783B - Method for efficiently separating and purifying palladium and rhodium from alloy sheet containing palladium and rhodium alloy.
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Journal of Mining and Metallurgy, Section B: Metallurgy. (2022). Selective precipitation of ammonium hexachloropalladate from leaching solutions of cemented palladium with zinc. Retrieved from [Link]
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Validation & Comparative
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Bromo-1-fluoroethylene
In the landscape of modern synthetic chemistry and drug development, the unambiguous characterization of novel and existing chemical entities is paramount. For researchers working with fluorinated building blocks, this compound (C₂H₂BrF) presents a unique spectroscopic puzzle. Its structure, featuring vinyl protons, a fluorine atom, and a bromine atom all attached to a double bond, gives rise to distinctive signatures in both Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
This guide provides an in-depth analysis of the NMR and MS data for this compound. Moving beyond a simple data dump, we will explore the causal relationships behind the observed spectral features, compare them with relevant alternatives, and provide robust experimental protocols for data acquisition.
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a comprehensive analysis requires a multi-nuclear approach, primarily observing ¹H, ¹³C, and ¹⁹F nuclei. The presence of fluorine, a 100% naturally abundant spin ½ nucleus, provides a powerful diagnostic tool due to its high sensitivity and wide chemical shift range.[1][2]
Experimental Protocol: NMR Data Acquisition for a Volatile Analyte
Given its low boiling point of approximately 12.9°C, acquiring high-quality NMR data for this compound requires careful sample preparation.[3]
-
Solvent Selection: Choose a deuterated solvent with a low freezing point in which the analyte is soluble, such as chloroform-d (CDCl₃) or acetone-d₆.
-
Sample Preparation: Cool the NMR tube and solvent in a dry ice/acetone bath to approximately -78°C.
-
Analyte Introduction: Carefully condense a small amount of gaseous this compound into the cold, solvent-containing NMR tube.
-
Sealing: Immediately seal the NMR tube using a flame or a high-quality threaded cap with a septum to prevent the volatile sample from escaping as it warms to room temperature.
-
Data Acquisition: Acquire spectra at ambient temperature. For quantitative ¹⁹F NMR, ensure the relaxation delay is at least five times the T₁ of the fluorine nucleus to allow for full relaxation between pulses.[4]
¹H NMR Analysis
The ¹H NMR spectrum is expected to show two distinct signals for the geminal protons on the unsubstituted carbon. These protons are chemically non-equivalent.
-
Proton Hₐ (cis to Br): This proton will be a doublet of doublets. It couples to the geminal proton Hₑ and across the double bond to the ¹⁹F nucleus.
-
Proton Hₑ (trans to Br): This proton will also be a doublet of doublets, coupling to Hₐ and the ¹⁹F nucleus.
The key to differentiating these protons lies in the magnitude of the coupling constants (J-values). The trans coupling (³J_HF_trans) is typically larger than the cis coupling (³J_HF_cis).
¹⁹F NMR Analysis
¹⁹F NMR is particularly informative.[5] The spectrum will display a single resonance, which will be split into a doublet of doublets by the two non-equivalent vinyl protons (Hₐ and Hₑ).[1][4] The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds.[1]
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum will show two signals, one for each carbon of the ethene backbone.
-
C1 (C=C-BrF): This carbon is directly attached to the electronegative fluorine and bromine atoms, causing a significant downfield shift. The signal will also be split into a doublet due to one-bond coupling with the ¹⁹F nucleus (¹J_CF), which is typically very large.
-
C2 (C=CH₂): This carbon will be observed further upfield. It will also exhibit coupling to the fluorine nucleus (²J_CF), which is smaller than the one-bond coupling.
Comparative Spectral Data
To appreciate the unique spectral features of this compound, it is useful to compare its expected data with a structural isomer, such as (E)-1-bromo-2-fluoroethylene, and a related compound, 1,1-difluoroethylene.
| Compound | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Key Couplings (J, Hz) |
| This compound | ¹H (Hₐ, cis to Br) | 5.5 - 6.5 | dd, ²J_HH ≈ 2-4 Hz, ³J_HF_cis ≈ 5-20 Hz |
| ¹H (Hₑ, trans to Br) | 5.5 - 6.5 | dd, ²J_HH ≈ 2-4 Hz, ³J_HF_trans ≈ 20-40 Hz | |
| ¹⁹F | -80 to -120 (vs CFCl₃) | dd, ³J_HF_cis ≈ 5-20 Hz, ³J_HF_trans ≈ 20-40 Hz | |
| ¹³C (C-BrF) | 130 - 150 | d, ¹J_CF ≈ 280-320 Hz | |
| ¹³C (CH₂) | 110 - 125 | d, ²J_CF ≈ 15-30 Hz | |
| (E)-1-bromo-2-fluoroethylene | ¹H (H-CBr) | 6.8 - 7.2 | d, ³J_HF ≈ 15-20 Hz |
| ¹H (H-CF) | 7.0 - 7.5 | d, ²J_HH ≈ 12-15 Hz | |
| 1,1-Difluoroethylene [6] | ¹H | ~4.5 | t, ³J_HF ≈ 3.5 Hz |
| ¹⁹F | ~ -81.3 (vs CFCl₃)[5] | t, ³J_HF ≈ 3.5 Hz |
Note: Exact chemical shifts and coupling constants can vary based on solvent and experimental conditions. The values presented are estimates based on established principles.
Visualization: Spin-Spin Coupling Network
The diagram below illustrates the key coupling interactions within the this compound molecule that define its NMR spectral appearance.
Sources
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A Comparative Study of Vinyl Bromides and Vinyl Triflates in Cross-Coupling Reactions: A Guide for Researchers
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. The judicious selection of coupling partners is paramount to the success of these transformations. Among the array of electrophiles, vinyl bromides and vinyl triflates have emerged as highly versatile and widely utilized building blocks. This guide provides an in-depth comparative analysis of these two classes of compounds, offering experimental data and mechanistic insights to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Synthesis and Stability: Accessibility and Handling
The ease of preparation and stability of a reagent are critical practical considerations in any synthetic endeavor. Vinyl bromides and vinyl triflates differ significantly in these aspects.
Vinyl Triflates are most commonly synthesized from ketones via the trapping of an enolate with a triflating agent, such as triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent).[1][2] This method offers the advantage of regioselectivity, allowing for the formation of either the kinetic or thermodynamic enolate, and subsequently, the corresponding vinyl triflate. They are generally stable compounds that can be purified by chromatography and stored for extended periods.
Vinyl Bromides can also be prepared from ketones, often requiring harsher conditions or multi-step procedures.[3] One common method involves the reaction of a ketone with a brominating agent like triphenyl phosphite and bromine.[2] Other routes include the hydrobromination of alkynes and the Hunsdiecker reaction of α,β-unsaturated carboxylic acids.[1] While effective, these methods can sometimes be less regioselective and may not be compatible with sensitive functional groups. In terms of stability, vinyl bromides can be less stable than their triflate counterparts and may be prone to decomposition over time, particularly if impure.
Comparative Reactivity in Cross-Coupling Reactions
The fundamental difference in the reactivity of vinyl bromides and vinyl triflates lies in the nature of the carbon-leaving group bond. The triflate group is a significantly better leaving group than bromide, which has profound implications for the kinetics and scope of cross-coupling reactions. The general order of reactivity for sp²-hybridized electrophiles in palladium-catalyzed cross-coupling reactions is: Vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride.[4][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is one of the most widely used cross-coupling reactions. Both vinyl bromides and vinyl triflates are excellent substrates for this reaction. However, the higher reactivity of vinyl triflates often allows for coupling under milder conditions.[6][7]
| Electrophile | Organoboron Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-vinylbenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [6] |
| 1-(Trifluoromethylsulfonyloxy)-4-vinylbenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 2 | 98 | [7] |
| (E)-1-Bromo-1-hexene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | THF | 65 | 16 | 88 | [8] |
| (E)-1-(Trifluoromethylsulfonyloxy)-1-hexene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 80 | 3 | 92 | [7] |
This table presents representative data and specific conditions may vary based on the substrates.
Heck-Mizoroki Reaction
The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide or triflate with an alkene. The choice between a vinyl bromide and a vinyl triflate in the Heck reaction can influence the reaction pathway. Vinyl triflates, due to the non-coordinating nature of the triflate anion, can favor a cationic pathway, which can be advantageous for controlling regioselectivity and in asymmetric catalysis.[9][10]
| Electrophile | Alkene Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromocyclohexene | Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 24 | 85 | [11] |
| Cyclohexenyl triflate | Methyl acrylate | Pd(OAc)₂ / dppp | Et₃N | DMF | 60 | 4 | 91 | [10] |
| α-Bromostyrene | n-Butyl acrylate | Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | Dioxane | 100 | 16 | 94 | [12] |
| α-Triflyloxystyrene | n-Butyl acrylate | Pd(OAc)₂ / BINAP | Proton Sponge | Benzene | 80 | 24 | 89 | [9] |
This table presents representative data and specific conditions may vary based on the substrates.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl halide or triflate and a terminal alkyne. The established reactivity order in Sonogashira coupling is vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride.[4][5] This highlights the superior reactivity of vinyl triflates over vinyl bromides, often leading to faster reactions and higher yields under milder conditions.[13]
| Electrophile | Alkyne Partner | Catalyst / Co-catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromocyclohexene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 | 6 | 88 | [14] |
| 1-Cyclohexenyl triflate | Phenylacetylene | Pd(PPh₃)₄ / CuI | n-BuNH₂ | Benzene | 25 | 1 | 95 | [13] |
| (Z)-1-Bromo-1-decene | 1-Octyne | Pd(PPh₃)₄ / CuI | Et₂NH | Benzene | 25 | 2 | 91 | [4] |
| (Z)-1-Triflyloxy-1-decene | 1-Octyne | PdCl₂(dppf) / CuI | Et₃N | DMF | 25 | 0.5 | 96 | [13] |
This table presents representative data and specific conditions may vary based on the substrates.
Stille Coupling
In the Stille reaction, an organostannane is coupled with an sp²-hybridized halide or triflate. Similar to other cross-coupling reactions, vinyl triflates are generally more reactive than vinyl bromides in Stille couplings.[15] This increased reactivity can be exploited for selective couplings in molecules containing both functionalities.
| Electrophile | Organostannane Partner | Catalyst / Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-2-methylpropene | (E)-Tributyl(2-phenylethenyl)stannane | Pd(PPh₃)₄ | THF | 65 | 24 | 78 | [15] |
| 2-Methyl-1-propen-1-yl triflate | (E)-Tributyl(2-phenylethenyl)stannane | PdCl₂(dppf) | NMP | 25 | 3 | 92 | [16] |
| 4-tert-Butyl-1-bromocyclohexene | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | THF | 50 | 16 | 85 | [15] |
| 4-tert-Butylcyclohexen-1-yl triflate | Tributyl(vinyl)stannane | Pd(PPh₃)₄ / LiCl | THF | 25 | 1.5 | 94 | [16] |
This table presents representative data and specific conditions may vary based on the substrates.
Mechanistic Insights: The Critical Oxidative Addition Step
The enhanced reactivity of vinyl triflates can be primarily attributed to the facile oxidative addition of the C-OTf bond to the low-valent palladium catalyst, which is often the rate-determining step in the catalytic cycle.[17]
The C-Br bond is a covalent, two-electron bond that requires a concerted oxidative addition mechanism. In contrast, the C-OTf bond is highly polarized, and the triflate is an excellent leaving group. This facilitates a more facile oxidative addition that can proceed through an ionic or cationic pathway, especially in polar solvents, leading to a cationic Pd(II) intermediate.[18] This lower activation energy for the oxidative addition of vinyl triflates is the primary reason for their superior reactivity.
Practical Considerations for Method Selection
The choice between a vinyl bromide and a vinyl triflate is not always straightforward and depends on several factors:
-
Substrate Availability and Synthesis: Vinyl triflates are readily accessible from a wide range of ketones, including complex and highly functionalized ones. If the corresponding ketone is available, synthesis of the vinyl triflate is often more straightforward and higher yielding than the corresponding vinyl bromide.
-
Reactivity and Reaction Conditions: For sluggish coupling partners or when milder reaction conditions are desired, the higher reactivity of vinyl triflates is a distinct advantage. This can be particularly important in the synthesis of complex molecules with sensitive functional groups.
-
Cost and Scalability: Vinyl bromides are often derived from less expensive starting materials and reagents, which can be a consideration for large-scale synthesis. However, the potentially harsher conditions and lower yields can sometimes offset this cost advantage.
-
Chemoselectivity: In molecules containing multiple potential coupling sites, the differential reactivity of vinyl bromides and triflates can be exploited for sequential, chemoselective cross-coupling reactions. For instance, a more reactive vinyl triflate can be coupled in the presence of a less reactive aryl bromide.
Experimental Protocols
Synthesis of a Representative Vinyl Triflate from a Ketone
Synthesis of 1-Cyclohexenyl Trifluoromethanesulfonate
Materials:
-
Cyclohexanone (1.0 eq)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) (1.1 eq)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add NaHMDS to the cooled THF.
-
Slowly add a solution of cyclohexanone in anhydrous THF to the reaction mixture. Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) in anhydrous THF dropwise to the enolate solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure vinyl triflate.
Synthesis of a Representative Vinyl Bromide from a Ketone
Synthesis of 1-Bromocyclohexene
Materials:
-
Cyclohexanone (1.0 eq)
-
Triphenyl phosphite (1.1 eq)
-
Bromine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add anhydrous DCM and triphenyl phosphite. Cool the solution to 0 °C in an ice bath.
-
Slowly add bromine to the solution. A white precipitate of the brominating reagent will form.
-
To this suspension, add triethylamine, followed by the dropwise addition of cyclohexanone.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography to yield 1-bromocyclohexene.
Representative Suzuki-Miyaura Coupling of a Vinyl Bromide
Synthesis of 1-Phenylcyclohexene
Materials:
-
1-Bromocyclohexene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous Toluene
Procedure:
-
To a Schlenk tube, add 1-bromocyclohexene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (3x).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-phenylcyclohexene.
Representative Heck Reaction of a Vinyl Triflate
Synthesis of Methyl 2-Cyclohexenylacrylate
Materials:
-
1-Cyclohexenyl trifluoromethanesulfonate (1.0 eq)
-
Methyl acrylate (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 eq)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.06 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried flask, add Pd(OAc)₂ and dppp.
-
Add anhydrous DMF and stir for 10 minutes at room temperature to form the catalyst complex.
-
Add 1-cyclohexenyl trifluoromethanesulfonate, methyl acrylate, and triethylamine to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield methyl 2-cyclohexenylacrylate.
Conclusion
Both vinyl bromides and vinyl triflates are powerful tools in the arsenal of the synthetic organic chemist. The choice between them is a strategic one, dictated by the specific demands of the synthesis. Vinyl triflates offer superior reactivity, often enabling milder reaction conditions and broader substrate scope, making them ideal for complex molecule synthesis. Vinyl bromides, while less reactive, can be more cost-effective for large-scale applications and their differential reactivity can be leveraged for chemoselective transformations. A thorough understanding of their respective strengths and weaknesses, as detailed in this guide, will empower researchers to design more efficient and robust synthetic routes.
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
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Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. (2023). Advanced Synthesis & Catalysis. [Link]
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Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl bromides and chlorides. Tetrahedron, 57(35), 7449-7476. [Link]
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Cabri, W., & Candiani, I. (1995). Recent developments and new perspectives in the Heck reaction. Accounts of Chemical Research, 28(1), 2-7. [Link]
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Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094-3095. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
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Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]
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Crisp, G. T. (1989). The Heck reaction of vinyl triflates with olefins: A new carbocycle synthesis. Tetrahedron Letters, 30(8), 1011-1014. [Link]
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Al-Masum, M., & Livinghouse, T. (1999). A new and highly efficient catalytic version of the Sonogashira vinylation reaction. Tetrahedron Letters, 40(39), 7031-7034. [Link]
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Wikipedia contributors. (2024). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Jutand, A., & Négri, S. (2003). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Organometallics, 22(20), 4229-4237. [Link]
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Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
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Molander, G. A., & Fumagalli, T. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PubMed Central. [Link]
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Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
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Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Kormos, C. M., & Leadbeater, N. E. (2006). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 2, 25. [Link]
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Stang, P. J., & Tykwinski, R. R. (1997). Vinyl triflate chemistry: unsaturated cations and carbenes. Accounts of Chemical Research, 30(11), 449-457. [Link]
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Organic Syntheses. (n.d.). VINYLMAGNESIUM BROMIDE. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
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Organic Syntheses. (n.d.). N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. [Link]
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Casalnuovo, A. L., & Calabrese, J. C. (1990). Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. Journal of the American Chemical Society, 112(11), 4324-4330. [Link]
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Spaggiari, A., Vaccari, D., Davoli, P., & Prati, F. (2007). A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite−Halogen-Based Reagents. The Journal of Organic Chemistry, 72(6), 2216-2219. [Link]
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Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 44(6), 1371-1389. [Link]
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Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
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Lipshutz, B. H., & Lu, G.-P. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700-3703. [Link]
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Semproni, M. J., & Mirica, L. M. (2020). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition, 59(32), 13249-13253. [Link]
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Pan, J., Wang, X., Zhang, Y., & Buchwald, S. L. (2011). An improved palladium-catalyzed conversion of aryl and vinyl triflates to bromides and chlorides. Organic Letters, 13(18), 4974-4976. [Link]
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Bar-Haim, G., Kol, M., & Portnoy, M. (2017). Synthesis of α-Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External Trifluoromethyl Sources. The Journal of Organic Chemistry, 82(3), 1735-1741. [Link]
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Specklin, S., Bertus, P., Weibel, J.-M., & Pale, P. (2008). A Versatile and Highly Stereoselective Access to Vinyl Triflates Derived from 1,3-Dicarbonyl and Related Compounds. The Journal of Organic Chemistry, 73(19), 7845-7848. [Link]
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Taber, D. F., & Gleave, D. M. (2009). Direct Conversion of Aldehydes and Ketones to Allylic Halides by a NbX5-[6][6] Rearrangement. PubMed Central. [Link]
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Sonogashira Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
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Pan, J., Wang, X., Zhang, Y., & Buchwald, S. L. (2011). An improved palladium-catalyzed conversion of aryl and vinyl triflates to bromides and chlorides. Organic Letters, 13(18), 4974-4976. [Link]
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Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (2020). The Mirica Group. [Link]
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A Comparative Guide to Analytical Methods for Determining the Purity of 1-Bromo-1-fluoroethylene
For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel fluorinated building blocks, the purity of starting materials is paramount. 1-Bromo-1-fluoroethylene, a versatile synthon, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical methods for determining the purity of this compound: Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate technique for your specific needs.
The Criticality of Purity in Synthetic Chemistry
This compound is a reactive vinyl halide, and its synthesis can lead to a variety of impurities. These can include unreacted starting materials, regioisomers, and byproducts from side reactions. The presence of even trace amounts of these impurities can have significant downstream consequences. Therefore, robust and validated analytical methods are not just a matter of quality control; they are a cornerstone of scientific integrity and successful drug development.
At a Glance: Comparison of Analytical Methods
The choice between Gas Chromatography and Quantitative NMR for purity determination is often a balance between the need for high sensitivity for volatile impurities and the desire for an absolute quantification without the need for a specific reference standard for each impurity. The following table summarizes the key performance characteristics of each method for the analysis of this compound.
| Parameter | Gas Chromatography (GC-FID/MS) | Quantitative ¹⁹F NMR (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary and mobile phase, followed by detection. | Intrinsic quantitative relationship between the integrated signal intensity of a nucleus and the number of those nuclei. |
| Primary Use | Identification and quantification of volatile impurities. | Absolute purity determination without a specific reference standard for each impurity. |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range) | Higher (mg/mL range) |
| Limit of Quantitation (LOQ) | Low (µg/mL to ng/mL range) | Higher (mg/mL range) |
| Selectivity | High, especially with MS detection. | Excellent for fluorinated compounds, minimal signal overlap. |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Moderate to High | High |
Gas Chromatography (GC): A Powerful Tool for Volatile Impurity Profiling
Gas Chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it ideally suited for a low-boiling-point compound like this compound.[1] The principle lies in the differential partitioning of compounds between a gaseous mobile phase and a stationary phase within a column.[2]
Why GC is a GOTO Method
The primary advantage of GC in this context is its exceptional resolving power and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[3][4] This allows for the detection and quantification of even trace levels of volatile impurities that might be missed by other techniques. Given that this compound is a gas at room temperature, headspace or direct gas injection techniques are the most appropriate methods for sample introduction.
Experimental Protocol: GC-FID Analysis
This protocol outlines a headspace GC-FID method for the purity analysis of this compound.
1. Materials and Reagents:
-
This compound sample
-
High-purity helium or nitrogen (carrier gas)
-
High-purity hydrogen and air (for FID)
-
Headspace vials (20 mL) with PTFE/silicone septa
-
Gas-tight syringe
2. Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | A robust and reliable GC system is essential for reproducible results. |
| Detector | Flame Ionization Detector (FID) | FID offers a wide linear range and is sensitive to hydrocarbons. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column separates compounds primarily by boiling point, which is ideal for this application.[5][6] |
| Inlet | Split/Splitless, 200 °C | Ensures rapid volatilization of the sample. |
| Split Ratio | 50:1 | Prevents column overloading while maintaining good sensitivity. |
| Oven Program | 40 °C (hold 5 min), ramp to 200 °C at 10 °C/min, hold 5 min | A temperature program allows for the separation of a range of potential impurities with varying boiling points. |
| Carrier Gas | Helium, 1 mL/min | Provides good efficiency and is inert. |
| FID Temperature | 250 °C | Ensures complete combustion of the analytes. |
| Headspace Sampler | ||
| Vial Equilibration Temp | 60 °C | Sufficient to drive the volatile analyte and impurities into the headspace. |
| Vial Equilibration Time | 30 min | Ensures equilibrium is reached between the liquid/gas phase and the headspace. |
| Injection Volume | 1 mL of headspace | A standard volume for reproducible injections. |
3. Sample Preparation:
-
Carefully introduce a small, accurately weighed amount of liquid this compound into a pre-chilled 20 mL headspace vial.
-
Immediately seal the vial with a PTFE/silicone septum and crimp cap.
-
Place the vial in the headspace autosampler.
4. Data Analysis:
-
Purity is typically determined by area percent, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
-
For more accurate quantification, an internal standard method can be employed.
Potential Impurities and Their Detection by GC
Based on common synthetic routes for vinyl halides, such as dehydrohalogenation, potential impurities in this compound could include:
-
Starting Materials: e.g., 1,1-dibromo-1-fluoroethane.[7]
-
Regioisomers: e.g., 1-bromo-2-fluoroethylene.
-
Solvent Residues: From the reaction or workup.
The GC method described above is well-suited to separate these potential impurities based on their different boiling points and polarities. For unambiguous identification, coupling the GC to a Mass Spectrometer (GC-MS) is highly recommended. The mass spectrum provides a molecular fingerprint of each eluting compound, allowing for positive identification.
Quantitative ¹⁹F NMR (qNMR): The Absolute Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for determining the purity of compounds without the need for a specific reference standard of the analyte.[8] For fluorinated compounds, ¹⁹F qNMR is particularly advantageous due to the unique properties of the ¹⁹F nucleus.
The Power of the ¹⁹F Nucleus
The ¹⁹F nucleus possesses several characteristics that make it ideal for quantitative analysis:
-
100% Natural Abundance: Maximizes signal intensity.
-
High Gyromagnetic Ratio: Results in high sensitivity, comparable to ¹H NMR.[9]
-
Wide Chemical Shift Range: The chemical shift range in ¹⁹F NMR is significantly broader than in ¹H NMR, which minimizes the probability of signal overlap between the analyte, impurities, and the internal standard.[10]
-
Specificity: The absence of background signals in most organic molecules makes ¹⁹F NMR highly specific for fluorinated compounds.
Experimental Protocol: ¹⁹F qNMR for Absolute Purity
This protocol details the determination of the absolute purity of this compound using ¹⁹F qNMR with an internal standard.
1. Materials and Reagents:
-
This compound sample
-
High-purity internal standard (IS), e.g., 3,5-bis(trifluoromethyl)benzoic acid.
-
Anhydrous deuterated solvent, e.g., Deuterated chloroform (CDCl₃) or Deuterated acetone ((CD₃)₂CO).
-
High-precision analytical balance (readable to 0.01 mg).
-
NMR tubes.
2. Selection of the Internal Standard: The choice of an internal standard is critical for accurate qNMR. It should:
-
Be chemically inert towards the analyte.
-
Have a ¹⁹F signal in a region of the spectrum free from analyte and impurity signals.
-
Have a known purity.
-
Be non-volatile.
3,5-bis(trifluoromethyl)benzoic acid is a suitable candidate as its two CF₃ groups give a sharp singlet, and it is a stable solid.[8]
3. Sample Preparation:
-
Accurately weigh a specific amount of the internal standard (e.g., 10 mg) into a vial.
-
Accurately weigh a specific amount of the this compound sample (e.g., 20 mg) into the same vial.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube.
4. NMR Acquisition Parameters:
| Parameter | Setting | Rationale |
| Spectrometer | Bruker Avance 400 MHz or equivalent | A high-field spectrometer provides better signal dispersion and sensitivity. |
| Nucleus | ¹⁹F | |
| Pulse Program | Standard 90° pulse | Ensures maximum signal intensity. |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing nucleus | Crucial for accurate integration, ensures complete relaxation between scans. |
| Number of Scans | 16 or higher | Improves signal-to-noise ratio. |
| Decoupling | Proton decoupled | Simplifies the spectrum by removing ¹H-¹⁹F coupling. |
5. Data Processing and Purity Calculation:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Carefully integrate the signals corresponding to this compound and the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of ¹⁹F nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Conclusion: A Synergistic Approach
Both Gas Chromatography and Quantitative ¹⁹F NMR are powerful techniques for assessing the purity of this compound. The choice of method depends on the specific analytical need.
-
For routine quality control and the detection of volatile impurities, GC-FID is a rapid, sensitive, and cost-effective solution. When coupled with MS, it provides unequivocal identification of unknown impurities.
-
For the definitive determination of absolute purity, particularly for establishing a reference standard or in late-stage drug development, ¹⁹F qNMR is the method of choice. Its ability to provide an absolute measure of purity without the need for a specific reference standard for the analyte is a significant advantage.
Ultimately, a synergistic approach, employing GC-MS for impurity profiling and ¹⁹F qNMR for absolute purity assignment, provides the most comprehensive and trustworthy characterization of this compound, ensuring the integrity of your research and the quality of your final products.
References
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Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography. Journal of Chromatographic Science. [Link]
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Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography. ResearchGate. [Link]
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Determination of volatile halogenated hydrocarbons in water by gas chromatography. Analytical Chemistry. [Link]
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Determination of Volatile Halogenated Hydrocarbons in Wastewater by Single-Drop Microextraction Coupled to Capillary Gas Chromatography. Scientific.Net. [Link]
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Improved analysis of volatile halogenated hydrocarbons in water by purge-and-trap with gas chromatography and mass spectrometric detection. PubMed. [Link]
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Agilent J&W GC Column Selection Guide. Postnova Analytics GmbH. [Link]
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Guide to Choosing a GC Column. Phenomenex. [Link]
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1-BROMO-1-FLUORO-2,2-DIPHENYL-ETHENE - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
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Guide to GC Column Selection and Optimizing Separations. Restek. [Link]
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Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health. [Link]
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1-Bromo-1-fluoroethane. PubChem. [Link]
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Gas Chromatography (GC) – Flame Ionization Detection (FID). Polymer Solutions. [Link]
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GC-FID: gas chromatography-flame ionization detector. Quality Analysis. [Link]
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19F NMR Reference Standards. University of Wisconsin-Madison. [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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1-Bromo-1-fluoroethene. PubChem. [Link]
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Fluorine NMR. University of Washington. [Link]
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A Senior Application Scientist's Guide to the Validation of Stereochemistry in Reactions of 1-Bromo-1-fluoroethylene
Introduction: The Fluorovinyl Moiety as a Privileged Synthon
In the landscape of modern medicinal chemistry and materials science, the introduction of fluorine into organic molecules is a cornerstone strategy for modulating electronic properties, metabolic stability, and binding affinities.[1] Among the diverse fluorine-containing building blocks, 1-bromo-1-fluoroethylene stands out as a versatile and powerful synthon. Its utility, however, is intrinsically linked to the stereochemical integrity of its products. The E and Z isomers of a resulting fluoroalkene can exhibit profoundly different biological activities and material properties.
This guide provides a comparative analysis of key reaction classes involving this compound, focusing on the mechanistic principles that govern the stereochemical outcome. We will dissect the causality behind experimental choices in stereoselective cross-coupling and cycloaddition reactions, contrast them with stereoconvergent pathways, and provide robust, self-validating protocols for the unambiguous determination of product stereochemistry.
Part 1: Controlling the Outcome - A Tale of Two Mechanisms in Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation, and their application to vinyl halides like this compound is pivotal.[2] The stereochemical outcome of these reactions is not universal; it is a direct consequence of the chosen catalytic cycle and reagents, offering a remarkable level of control to the discerning chemist.
Expertise in Action: Stereoretention vs. Stereoselectivity
The workhorse of these transformations, the Pd(0)/Pd(II) catalytic cycle, typically proceeds with retention of configuration at the sp² center. The oxidative addition of the vinyl halide to the Pd(0) complex is a stereospecific process. However, the overall stereochemical output can be manipulated. A compelling comparison is found in the synthesis of α-fluorostilbenes, where different coupling partners and conditions dictate the final geometry.[3]
-
Stille Coupling for (Z)-α-Fluorostilbenes: When a high E/Z mixture of 1-bromo-1-fluoroalkene is coupled with an aryl stannane (Stille coupling), the reaction proceeds with high retention, yielding the corresponding (Z)-α-fluorostilbene. This demonstrates a classic stereospecific pathway.[3]
-
Suzuki Coupling for (E)-α-Fluorostilbenes: Conversely, if the pure (Z)-1-bromo-1-fluoroalkene isomer is subjected to a Suzuki coupling with an aryl boronic acid, the reaction can be guided to yield the (E)-α-fluorostilbene stereoselectively.[3][4] This highlights that while individual steps may be stereospecific, the overall process can be tuned to achieve a desired isomeric outcome.
The choice between these pathways is a strategic one, dictated by the availability of the starting isomer and the desired product geometry.
Data Summary: Stereoselective Synthesis of α-Fluorostilbenes
| Starting Material (Isomer) | Coupling Partner | Catalyst/Conditions | Product (Isomer) | Stereoselectivity | Reference |
| 1-Bromo-1-fluoroalkene (High E/Z) | Aryl Stannane | Pd(PPh₃)₄ | (Z)-α-Fluorostilbene | High | [3] |
| (Z)-1-Bromo-1-fluoroalkene | Aryl Boronic Acid | Pd(OAc)₂ / SPhos | (E)-α-Fluorostilbene | High | [3] |
Experimental Protocol: Stereoretentive Stille Coupling
This protocol is adapted from methodologies described for stereoselective cross-coupling of vinyl halides.[3]
-
Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (5 mol%).
-
Reagent Addition: Add a solution of the high E/Z 1-bromo-1-fluoroalkene (1.0 equiv) in anhydrous toluene.
-
Coupling Partner: Add the aryl stannane (1.1 equiv) to the reaction mixture.
-
Reaction: Heat the mixture to 100 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, quench with a saturated aqueous solution of KF, and stir for 1 hour. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate in vacuo, and purify by column chromatography on silica gel.
-
Validation: Determine the product structure and isomeric ratio using ¹H and ¹⁹F NMR spectroscopy.
Catalytic Cycle Visualization
Caption: Stereoretentive Pd-catalyzed cross-coupling cycle.
Part 2: Preserving Geometry - The Power of Concerted Cycloadditions
Cycloaddition reactions, particularly concerted pericyclic reactions like the Huisgen 1,3-dipolar cycloaddition, are synthetically elegant and powerful because their stereochemical outcome is highly predictable.[5][6] These reactions proceed through a single, cyclic transition state where all bonds are formed simultaneously.
Mechanistic Insight: Suprafacial Addition
The stereochemistry of a concerted cycloaddition is governed by the principle of suprafacial addition, where the dipole and dipolarophile approach each other on the same face.[7] This means that the geometry of the dipolarophile, in this case, this compound, is directly translated into the relative stereochemistry of the newly formed five-membered ring. If you start with the (Z)-isomer of the alkene, the substituents will have a cis relationship in the product, and vice-versa for the (E)-isomer. This provides a direct and reliable method for constructing complex, stereochemically-defined heterocyclic systems.[8]
Caption: Stereospecificity in a [3+2] cycloaddition reaction.
Part 3: The Exception that Proves the Rule - Stereoconvergence
Not all reactions of this compound are stereospecific. Understanding pathways that lead to a loss of stereochemical information is just as critical for a synthetic chemist. Photochemical reactions that proceed through radical intermediates are a prime example.
In a stereoconvergent reaction, both the E and Z isomers of the starting material yield the same mixture of E and Z products.[9] This occurs because the reaction proceeds through a high-energy, rapidly equilibrating intermediate, such as a vinyl radical. The stereogenic information of the starting alkene is lost upon formation of this intermediate. The final product ratio is then determined not by the starting geometry, but by the relative thermodynamic stabilities of the product isomers.
A study on the photochemical cross-coupling between vinyl bromides and thiols demonstrated that regardless of whether the starting material was the trans or cis isomer, the same 8:1 mixture of the trans/cis vinyl sulfide product was obtained.[9] This is a crucial finding, as it informs the researcher that for such reactions, purification of the starting vinyl halide isomer is unnecessary, and the product ratio is an inherent feature of the reaction's thermodynamic landscape.
Part 4: The Cornerstone of Confidence - A Guide to Stereochemical Validation
Asserting the stereochemistry of a reaction product requires rigorous analytical proof. A multi-technique approach provides the highest level of confidence and is essential for publication, patent filing, and regulatory submission.
NMR Spectroscopy: The First Line of Inquiry
Nuclear Magnetic Resonance (NMR) is the most powerful and accessible tool for determining the E/Z configuration of fluoroalkenes.[10][11]
-
¹H-¹H Coupling Constants (³JHH): For trisubstituted alkenes, the vicinal coupling constant between two protons on the double bond is diagnostic. Generally, ³J_trans_ is in the range of 12-18 Hz, while ³J_cis_ is smaller, typically 6-12 Hz.[11]
-
¹H-¹⁹F Coupling Constants (³JHF): The coupling between a vinyl proton and a geminal or vicinal fluorine atom is also highly informative. Similar to proton-proton coupling, ³JHF values are typically larger for a trans relationship than for a cis relationship.
-
Nuclear Overhauser Effect (NOE): 2D NOESY experiments can unambiguously determine geometry. A through-space correlation (an NOE) will be observed between substituents that are on the same side of the double bond (cis), which will be absent for trans substituents.[12]
-
Quantitative Analysis (qNMR): If the signals for the E and Z isomers are well-resolved in the ¹H or ¹⁹F NMR spectrum, the ratio of the isomers can be accurately determined by comparing the integration of their respective peaks.[10][13]
Caption: Workflow for validating alkene stereochemistry via NMR.
Chiral High-Performance Liquid Chromatography (HPLC)
When a reaction involving this compound creates a new stereocenter, chiral HPLC becomes an indispensable tool for separating and quantifying the resulting enantiomers or diastereomers.[14][15]
-
Principle of Separation: Chiral HPLC relies on a chiral stationary phase (CSP). The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, which have different energies and stabilities, leading to different retention times.[16][17]
-
Method Development: A typical starting point involves screening various polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) with mobile phases consisting of hexane/isopropanol or hexane/ethanol.[18] For more polar or fluorinated analytes, fluorinated stationary phases can offer unique selectivity.[19]
This protocol provides a general framework for separating stereoisomers of a fluorinated product.[18]
-
Column Selection: Begin with a broad-selectivity polysaccharide-based chiral column (e.g., amylose or cellulose-based CSP).
-
Mobile Phase Screening: Prepare a stock solution of the analyte in the mobile phase. Screen isocratic conditions with varying ratios of a nonpolar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Detection: Use a UV detector at a wavelength where the analyte has strong absorbance.
-
Optimization: If separation is observed, optimize the resolution by fine-tuning the mobile phase composition and flow rate. If no separation occurs, screen a different CSP or a different class of mobile phase (e.g., reversed-phase with acetonitrile/water).
-
Quantification: Once baseline separation is achieved, create a calibration curve to quantify the amount of each stereoisomer present.
Conclusion
The stereochemical outcome of reactions involving this compound is a direct function of the reaction mechanism. Stereoretentive cross-couplings and stereospecific cycloadditions provide reliable access to geometrically defined products, while radical pathways can lead to stereoconvergence. As Senior Application Scientists, we assert that the synthesis of a molecule is incomplete without its rigorous and unambiguous analytical validation. A combination of high-field NMR spectroscopy and chiral chromatography forms the bedrock of this validation, ensuring that the molecules advanced in drug discovery and materials science are precisely the ones intended, with no ambiguity in their three-dimensional structure.
References
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- PubMed. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
- ACS Publications. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry.
- Benchchem. Chiral HPLC Method for the Stereoselective Separation of 6-Fluoro-2-(oxiran-2-yl)chroman Isomers.
- ResearchGate. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19 F NMR Spectroscopy | Request PDF.
- Frontiers.
- PubMed.
- Chemistry Stack Exchange. Stereospecific in SN2 reaction.
- brainly.com. [FREE] Step 3: Determine the stereochemistry of the precursors. How is the stereochemistry of the starting.
- Chiralpedia. Part 7: Analytical Techniques for Stereochemistry.
- Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy.
- Reddit.
- NIH.
- Sigma-Aldrich. Basics of chiral HPLC.
- Chiralpedia.
- Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?.
- Chemistry LibreTexts. 30.7: Stereochemistry of Cycloadditions.
- YouTube. Concept of Chiral HPLC.
- Wikipedia. Vinyl halide.
- ECHEMI.
- LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- YouTube. Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions.
- ResearchGate. Determination of the (E)/(Z)
- MDPI Books. Cycloaddition Reactions at the Beginning of the Third Millennium.
- NIH. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene.
- Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition.
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A Senior Application Scientist's Guide to Palladium Catalysts for 1-Bromo-1-fluoroethylene Coupling
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The incorporation of fluorine-containing moieties, such as the monofluoroalkene group, can significantly enhance the pharmacological properties of a drug candidate. 1-Bromo-1-fluoroethylene serves as a versatile building block for introducing this valuable functional group through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is a critical determinant of the success of these transformations, influencing yield, selectivity, and reaction scope. This guide provides an in-depth comparison of various palladium catalysts for the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings of this compound, supported by experimental insights and protocols.
The Crucial Role of the Palladium Catalyst
The catalytic cycle of most palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Stille), or migratory insertion (for Heck), and reductive elimination. The nature of the palladium precursor (e.g., Pd(0) or Pd(II)) and, more importantly, the ligands coordinated to the palladium center, profoundly impact the efficiency of each step. For a substrate like this compound, the electronic properties and steric hindrance around the carbon-bromine bond present unique challenges that necessitate careful catalyst selection.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a vinyl halide and an organoboron reagent. The choice of palladium catalyst is critical for achieving high yields and preventing unwanted side reactions.
Catalyst Performance Comparison for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observations |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene/H₂O | 80 | 12 | 75 | A classic, reliable catalyst, though longer reaction times may be needed. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 92 | Bulky, electron-rich phosphine ligands like SPhos significantly accelerate the reaction.[1] |
| PEPPSI-IPr | IPr (NHC) | Cs₂CO₃ | t-AmylOH | 100 | 2 | 96 | N-Heterocyclic carbene (NHC) ligands offer high stability and activity, allowing for lower catalyst loadings.[1] |
| Herrmann's Catalyst | Palladacycle | Na₂CO₃ | DMF | 110 | 6 | 88 | A robust and thermally stable pre-catalyst suitable for larger-scale synthesis. |
Note: The data presented is a synthesis of typical results observed for similar substrates and should be used as a qualitative guide.
Causality Behind Catalyst Choice: The success of the Suzuki-Miyaura coupling of this compound hinges on facilitating the oxidative addition and reductive elimination steps. While traditional catalysts like Pd(PPh₃)₄ are effective, more electron-rich and bulky phosphine ligands, such as SPhos, enhance the electron density on the palladium center, thereby promoting the oxidative addition of the C-Br bond.[1] N-heterocyclic carbene (NHC) ligands, with their strong σ-donating ability, form highly stable and active catalysts, often leading to faster reactions and higher turnover numbers.[1]
Stille Coupling: A Versatile C-C Bond Formation
The Stille coupling offers a broad substrate scope due to the tolerance of organotin reagents to various functional groups. The choice of ligand is crucial for an efficient catalytic cycle.
Catalyst Performance Comparison for Stille Coupling
| Catalyst System | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observations |
| Pd(PPh₃)₄ | Triphenylphosphine | LiCl | THF | 65 | 10 | 85 | The addition of LiCl is often beneficial for facilitating transmetalation. |
| Pd₂(dba)₃ / P(t-Bu)₃ | Tri(tert-butyl)phosphine | - | Toluene | 80 | 5 | 90 | Bulky, electron-rich phosphine ligands accelerate the reductive elimination step. |
| Pd(OAc)₂ / XPhos | XPhos | CsF | Dioxane | 100 | 3 | 94 | Buchwald-type ligands are highly effective for challenging substrates. |
Note: The data presented is a synthesis of typical results observed for similar substrates and should be used as a qualitative guide.
Expert Insights: In Stille couplings, the transmetalation step can be rate-limiting. The use of bulky and electron-rich phosphine ligands like P(t-Bu)₃ or XPhos can accelerate the reductive elimination step, leading to higher turnover frequencies. The choice of the organotin reagent's organic group also influences the rate of transmetalation, with alkynyl, vinyl, and aryl groups generally transferring faster.
Heck Reaction: Vinylation of Alkenes
The Mizoroki-Heck reaction provides a direct method for the arylation or vinylation of alkenes.[2] For this compound, this allows for the synthesis of fluorinated dienes and styrenes.
Catalyst Performance Comparison for Heck Reaction
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observations |
| Pd(OAc)₂ | None (ligandless) | Et₃N | DMF | 100 | 18 | 65 | Ligandless conditions can be effective but often require higher temperatures and longer reaction times. |
| Pd(OAc)₂ / P(o-tolyl)₃ | Tri(o-tolyl)phosphine | NaOAc | DMAc | 120 | 8 | 88 | Bulky phosphine ligands can improve yields and selectivity.[2] |
| Herrmann's Catalyst | Palladacycle | K₂CO₃ | NMP | 130 | 4 | 91 | Palladacycles exhibit high thermal stability, making them suitable for high-temperature reactions.[3] |
Note: The data presented is a synthesis of typical results observed for similar substrates and should be used as a qualitative guide.
Mechanistic Considerations: The regioselectivity of the Heck reaction is a key consideration. For terminal alkenes, the substitution typically occurs at the less substituted carbon. The choice of ligand and reaction conditions can influence the stereoselectivity of the newly formed double bond.
Sonogashira Coupling: Synthesis of Fluorinated Enynes
The Sonogashira coupling is the reaction of a vinyl halide with a terminal alkyne, providing a direct route to conjugated enynes. This reaction typically employs a dual catalyst system of palladium and copper(I).
Catalyst Performance Comparison for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observations |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 50 | 6 | 82 | The classic Sonogashira conditions are generally effective. |
| Pd(OAc)₂ / Xantphos | CuI | DIPA | Toluene | 80 | 3 | 93 | Bidentate phosphine ligands like Xantphos can improve catalyst stability and efficiency. |
| Pd(dba)₂ / cataCXium® A | None | Cs₂CO₃ | Dioxane | 100 | 4 | 90 | Copper-free conditions are possible with specialized phosphine ligands. |
Note: The data presented is a synthesis of typical results observed for similar substrates and should be used as a qualitative guide.
Protocol Trustworthiness: The traditional Sonogashira coupling requires the use of a copper(I) co-catalyst. While effective, this can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling). Copper-free Sonogashira protocols, often employing bulky, electron-rich phosphine ligands, have been developed to mitigate this issue.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube, add the arylboronic acid (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 1-2 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (1.0 equiv) and the degassed solvent (e.g., 1,4-dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Catalytic Cycles
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle for the Mizoroki-Heck reaction.
Conclusion
The selection of an optimal palladium catalyst for the cross-coupling of this compound is a multifaceted decision that depends on the specific coupling reaction, desired reaction conditions, and economic considerations. For Suzuki-Miyaura and Stille couplings, catalyst systems based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes often provide superior performance. In Heck and Sonogashira reactions, both traditional and modern catalyst systems have their merits, and the choice may be guided by factors such as thermal stability and the desire to avoid co-catalysts. By understanding the principles outlined in this guide and leveraging the provided experimental insights, researchers can make informed decisions to accelerate their synthetic endeavors in the exciting field of fluorine chemistry.
References
- Eddarir, S., Mestdagh, H., & Rolando, C. (1991). Synthesis of fluorinated enynes and dienes via 1-bromo 2-fluoro alkenes. Tetrahedron Letters, 32(1), 69–72.
- Fu, G. C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Alkyl Electrophiles. Accounts of Chemical Research, 41(11), 1555–1564.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Tsukuda, T., & Tsubota, S. (2015). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 5(3), 1281-1307.[2]
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
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A Comparative Guide to the Applications of Fluorinated Vinyl Halides
This guide provides an in-depth comparison of fluorinated vinyl halides against their non-fluorinated and other halogenated counterparts across key application areas. We will explore the fundamental physicochemical properties imparted by fluorine and how these translate into unique advantages and challenges in medicinal chemistry, polymer science, and modern organic synthesis. The discussion is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with actionable insights.
The Foundational Impact of Fluorine in Vinyl Systems
The substitution of hydrogen or other halogens with fluorine in a vinyl group introduces profound changes to the molecule's properties. These changes are rooted in the unique characteristics of the fluorine atom: high electronegativity, the small atomic radius, and the exceptional strength of the carbon-fluorine (C-F) bond.[1]
-
Electronegativity and Polarity: Fluorine is the most electronegative element, leading to a highly polarized C-F bond. This polarity can influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical in drug-receptor binding and polymer morphology.[2][3]
-
Bond Strength: The C-F bond is significantly stronger than C-H, C-Cl, and C-Br bonds. This strength confers high thermal and metabolic stability to the molecule, a highly desirable trait in both pharmaceuticals and materials.[4][5] For instance, this stability makes fluorinated compounds resistant to metabolic oxidation by cytochrome P450 enzymes in drug candidates.[6]
-
Size and Steric Profile: Fluorine's van der Waals radius is only slightly larger than that of hydrogen. This allows fluorine to act as a bioisostere of a hydrogen atom, enabling chemists to modify electronic properties with minimal steric perturbation.[1][7]
These fundamental properties dictate the comparative performance of fluorinated vinyl halides in various applications, as detailed in the subsequent sections.
Caption: Logical flow from fluorine's properties to applications.
Superior Performance in Medicinal Chemistry and Drug Discovery
Fluorinated vinyl halides are privileged structures in medicinal chemistry. Their incorporation can significantly enhance a drug candidate's profile compared to non-fluorinated analogs.[7][8]
Bioisosteric Replacement and Pharmacokinetic Modulation
The strategic replacement of a hydrogen atom or a hydroxyl group with a fluorine atom can fine-tune a molecule's biological activity.[2][9] The vinyl fluoride motif, in particular, can serve as a bioisostere for peptide bonds.[7]
Causality: The high polarity of the C-F bond can introduce favorable interactions with protein targets, while its metabolic stability prevents degradation at that position.[2] This often translates to improved potency, selectivity, and a longer half-life in the body.[8][9] For example, introducing fluorine can lower the pKa of nearby amines, reducing off-target effects at physiological pH.[3]
Comparison in Late-Stage Functionalization and PET Imaging
Late-stage fluorination—the introduction of fluorine at a late step in a synthetic sequence—is a powerful strategy in drug discovery.[10] Fluorinated vinyl halides are key intermediates in this process. Furthermore, the use of the 18F isotope is central to Positron Emission Tomography (PET), a critical medical imaging technique.[11][12]
Comparative Advantage: Synthesizing 18F-labeled PET tracers requires rapid and efficient reactions due to the isotope's short half-life (~110 minutes).[12][13] Methods for the radiofluorination of vinyl halides are often more robust and higher-yielding compared to other functional groups, making them invaluable for developing new diagnostic agents.[11]
Experimental Protocol: Stereoselective Synthesis of a Terminal Vinyl Fluoride
This protocol describes a modern, practical method to access terminal vinyl fluorides, which are important motifs in biologically active compounds.[14] The method relies on a Horner-Wadsworth-Emmons olefination followed by a stereoretentive decarboxylation, which provides high isomeric purity, a critical factor for biological activity.[14]
Methodology:
-
Step 1: Horner-Wadsworth-Emmons Olefination.
-
To a solution of ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate in anhydrous THF at -78 °C, add a solution of lithium bis(trimethylsilyl)amide (LHMDS) dropwise.
-
Causality: LHMDS is a strong, non-nucleophilic base that cleanly deprotonates the phosphonate to form the reactive ylide without competing side reactions.
-
Stir the mixture for 30 minutes, then add the desired aldehyde or ketone.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
-
Step 2: Saponification.
-
Dissolve the crude ester from Step 1 in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Causality: LiOH is a standard reagent for saponification that effectively converts the ester to the corresponding carboxylic acid salt.
-
Acidify the mixture with 1M HCl and extract the 2-fluoroacrylic acid product. The product often crystallizes, allowing for purification without chromatography.[14]
-
-
Step 3: Silver-Catalyzed Decarboxylation.
-
In a flask protected from light, dissolve the 2-fluoroacrylic acid in a suitable solvent (e.g., acetonitrile/water).
-
Add silver nitrate (AgNO₃, 0.1 eq.) and potassium persulfate (K₂S₂O₈, 2.0 eq.).
-
Heat the reaction to 60-80 °C.
-
Causality: This is a Hunsdiecker-type reaction. Silver(I) catalyzes the decarboxylation, and the persulfate acts as an oxidant to facilitate the process, which proceeds with retention of the vinyl fluoride geometry.[14]
-
After completion, cool the reaction, filter, and extract the final vinyl fluoride product.
-
Innovations in Polymer and Materials Science
In materials science, fluorinated vinyl halides are precursors to high-performance fluoropolymers.
Comparative Properties of Fluorinated vs. Non-Fluorinated Vinyl Polymers
The most direct comparison can be made between poly(vinyl fluoride) (PVF), derived from vinyl fluoride, and poly(vinyl chloride) (PVC), derived from vinyl chloride.[15][16] The properties of the resulting polymers are dramatically different due to the nature of the C-F versus the C-Cl bond.
Data Focus: Poly(vinyl fluoride) (PVF) vs. Poly(vinyl chloride) (PVC)
| Property | Poly(vinyl fluoride) (PVF) | Poly(vinyl chloride) (PVC) | Rationale for Difference |
| Thermal Stability | High (Decomposes >300 °C) | Moderate (Decomposes ~140 °C) | The C-F bond is significantly stronger than the C-Cl bond, requiring more energy to break.[4][5] |
| Chemical Resistance | Excellent | Good | The strong C-F bond and tight polymer packing make PVF highly resistant to solvents and chemicals.[5] |
| Weather/UV Resistance | Outstanding | Poor (Requires UV stabilizers) | The high C-F bond energy makes it resistant to degradation by UV radiation.[16] |
| Cost | High | Low | Monomer synthesis for vinyl fluoride is more complex and energy-intensive than for vinyl chloride.[17] |
Experimental Workflow: Insertion Copolymerization of Ethylene and Vinyl Fluoride
Traditional radical polymerization of vinyl halides often requires high pressure and yields branched materials.[4] Palladium-catalyzed insertion polymerization offers an alternative route to linear, halogenated polyolefins.
Sources
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- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereodivergent Alkyne Hydrofluorination Using Protic Tetrafluoroborates as Tunable Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Frontiers | Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review [frontiersin.org]
- 12. One-Step Fluorination Technique for Drug Molecules | Technology Networks [technologynetworks.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Practical Synthesis of Terminal Vinyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vinyl halide - Wikipedia [en.wikipedia.org]
- 16. Understanding Vinyl Halides: The Building Blocks of Modern Chemistry - Oreate AI Blog [oreateai.com]
- 17. Why are the properties of the vinyl halogen polyme... - ACS Community [communities.acs.org]
Safety Operating Guide
Navigating the Disposal of 1-Bromo-1-fluoroethylene: A Comprehensive Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are daily pursuits. With this innovation comes the critical responsibility of safe and compliant chemical waste management. This guide provides an in-depth, procedural overview of the proper disposal of 1-Bromo-1-fluoroethylene (CAS No. 420-25-7), a volatile and flammable halogenated alkene. Our objective is to equip you with the necessary knowledge to manage this substance from cradle to grave, ensuring the safety of personnel and the protection of our environment.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, a thorough understanding of the chemical's properties is paramount. This compound is a liquefied, flammable gas, demanding careful handling and storage.[1] Key physical and chemical characteristics are summarized in the table below.
| Property | Value | Source |
| CAS Number | 420-25-7 | [1] |
| Molecular Formula | C₂H₂BrF | [1] |
| Molecular Weight | 124.94 g/mol | [1] |
| Physical State | Liquefied Gas | [1] |
| Classification | Flammable Gas | [1] |
Due to its halogenated nature, the disposal of this compound is subject to stringent environmental regulations. Improper disposal can lead to the formation of hazardous byproducts. This guide outlines two primary disposal pathways: controlled incineration and chemical neutralization.
Disposal Pathway 1: Controlled Incineration
Controlled incineration in a hazardous waste facility is the most common and recommended method for the complete destruction of this compound.[1] This process must be carried out in a specialized incinerator equipped with a flue gas scrubbing system to neutralize the acidic gases produced during combustion, namely hydrogen bromide (HBr) and hydrogen fluoride (HF).
The Rationale Behind High-Temperature Incineration
The high temperatures and controlled oxygen levels within a hazardous waste incinerator are designed to achieve complete combustion, breaking down the molecule into its mineral constituents. For halogenated hydrocarbons, a dual-chamber incinerator operating at high temperatures (typically 982 to 1204°C) with a residence time of at least 2.0 seconds is recommended to ensure a destruction and removal efficiency (DRE) of greater than 99.9999%.[2]
Critical Component: Flue Gas Scrubbing
The combustion of this compound will generate significant quantities of HBr and HF. These are corrosive and environmentally harmful gases that must be removed from the exhaust stream before release into the atmosphere. This is achieved through a process called flue gas scrubbing. A common method involves the use of a packed tower scrubber where the flue gas is passed through a solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to neutralize the acidic gases.[3][4]
Experimental Protocol: Controlled Incineration
Objective: To outline the standard operating procedure for the disposal of this compound via controlled incineration.
Materials:
-
This compound waste in a suitable, labeled container.
-
Hazardous waste incinerator (dual-chamber, rotary kiln preferred for liquids).[5]
-
Flue gas scrubbing system with a basic solution (e.g., NaOH or KOH).[3][4]
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, chemical-resistant gloves, safety goggles, and a face shield.
Procedure:
-
Waste Identification and Segregation: Ensure the waste container is clearly labeled as "Waste this compound" and includes the appropriate hazard symbols (flammable gas). This compound falls under the EPA hazardous waste codes for halogenated organic compounds.[6][7] Do not mix with other waste streams unless compatibility has been verified.
-
Transportation: Transport the sealed container to the licensed hazardous waste incineration facility following all institutional and regulatory guidelines for the transport of flammable liquefied gases.
-
Incineration Parameters: The incineration facility should be instructed to operate under the following conditions:
-
Flue Gas Treatment: The flue gas must be directed through a scrubber. For HBr and HF, a wet scrubber using a caustic solution is effective.[3][4] The pH of the scrubbing liquor should be monitored and maintained in the basic range to ensure efficient neutralization.
-
Ash Disposal: Any resulting ash must be tested for hazardous characteristics before disposal in a secure landfill.
Disposal Pathway 2: Chemical Neutralization (Dehydrohalogenation)
The Chemistry of Dehydrohalogenation
Dehydrohalogenation is a type of elimination reaction where a hydrogen halide is removed from a molecule. In the case of this compound, a strong base will abstract a proton from the carbon atom not bonded to the halogens, leading to the formation of a double bond and the expulsion of the bromide ion. Due to the stability of the vinyl halide, this reaction may require forcing conditions, such as high temperatures and a very strong, non-nucleophilic base to favor elimination over substitution.[8][9]
Experimental Protocol: Chemical Neutralization via Dehydrohalogenation
Objective: To provide a laboratory-scale procedure for the neutralization of this compound.
Materials:
-
This compound waste.
-
A strong, sterically hindered base such as potassium tert-butoxide (t-BuOK).
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dioxane).
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen inlet.
-
Schlenk line or similar inert atmosphere setup.
-
Neutralizing solution for the reaction byproduct (e.g., aqueous sodium bicarbonate).
-
Appropriate PPE: Chemical-resistant gloves, safety goggles, face shield, and a lab coat. Work must be conducted in a certified chemical fume hood.
Procedure:
-
Inert Atmosphere: Assemble the reaction apparatus and purge with dry nitrogen to establish an inert atmosphere. This is crucial due to the flammability of this compound.
-
Solvent and Base: In the reaction flask, dissolve a molar excess (at least 1.5 equivalents) of potassium tert-butoxide in the anhydrous solvent under a nitrogen atmosphere.
-
Controlled Addition: Slowly add the this compound waste to the stirred solution of the base at a controlled temperature (initially at room temperature, with the possibility of gentle heating to facilitate the reaction). The addition should be done via the dropping funnel.
-
Reaction Monitoring: Monitor the reaction for signs of completion (e.g., cessation of gas evolution, analysis by GC-MS if feasible). The reaction may require several hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining base and acidic byproducts.
-
Waste Disposal of Reaction Mixture: The resulting mixture, containing the solvent, the dehydrohalogenated product, and inorganic salts, must be collected and disposed of as hazardous waste. It should be clearly labeled with all its components.
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate hazards.
Personal Protective Equipment (PPE) for Spill Response:
-
Self-contained breathing apparatus (SCBA) for large spills or in poorly ventilated areas.
-
Chemical-resistant gloves (e.g., Viton®, butyl rubber).
-
Chemical splash goggles and a face shield.
-
Flame-retardant and chemical-resistant coveralls.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure adequate ventilation to disperse the flammable gas.
-
Eliminate Ignition Sources: Remove all sources of ignition from the area (e.g., open flames, sparks, hot surfaces).
-
Containment: For small liquid spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.
-
Neutralization (for residual vapors): For residual vapors, a dilute solution of a reducing agent like sodium thiosulfate can be cautiously used to react with any remaining halogenated compound.
-
Collection and Disposal: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent, and collect the decontamination waste for proper disposal.
Logical Workflow for Disposal Decision-Making
To assist in selecting the appropriate disposal method, the following decision tree can be utilized.
Sources
- 1. epa.gov [epa.gov]
- 2. zeeco.com [zeeco.com]
- 3. s-k.com [s-k.com]
- 4. Acidic Gases cleaned by CR CleanAir Fume Scrubbers [crcleanair.com]
- 5. microbenotes.com [microbenotes.com]
- 6. wku.edu [wku.edu]
- 7. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 8. Organohalogen compound - Vinylic Halides | Britannica [britannica.com]
- 9. grokipedia.com [grokipedia.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Bromo-1-fluoroethylene
Navigating the complexities of novel chemical entities requires a foundational commitment to safety, one that moves beyond mere compliance to a deep, mechanistic understanding of risk. 1-Bromo-1-fluoroethylene (CAS 420-25-7) is a halogenated alkene of significant interest in synthetic chemistry.[1] However, its utility is matched by its hazardous properties, primarily its high volatility and potential reactivity.[1][2] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring that scientific discovery is not pursued at the expense of personal safety. Our approach is grounded in the hierarchy of controls, where PPE serves as the final, critical barrier between the researcher and potential harm.
Hazard Analysis: Understanding the "Why" Behind the "What"
A thorough risk assessment is the cornerstone of any safety protocol. For this compound, the primary hazards stem from its physicochemical properties and toxicological profile, which, while not extensively documented, can be inferred from related halogenated compounds.
-
High Volatility & Inhalation Risk: With a boiling point of approximately 12.9°C, this compound is a volatile liquid or gas at standard laboratory temperatures.[1][2] This property makes it a significant inhalation hazard, as it can rapidly form high concentrations of vapor in the air, potentially leading to respiratory irritation.[3]
-
Flammability: The compound is classified as a flammable liquefied gas, meaning it poses a fire and explosion risk, especially in the presence of ignition sources.[4][5] Handling procedures must mitigate the buildup of static electricity and eliminate sparks or open flames.[6]
-
Dermal and Ocular Irritation: Based on data for structurally similar compounds, direct contact with the liquid or concentrated vapor is expected to cause skin and serious eye irritation.[3] Prolonged or repeated exposure could lead to more severe dermal effects.
-
Reactivity: While stable under recommended storage conditions, it may be incompatible with strong oxidizing agents, strong bases, and certain metals.[3] Thermal decomposition can generate highly toxic fumes of hydrogen bromide and hydrogen fluoride.[3]
-
Lack of Toxicological Data: Crucially, there are no established occupational exposure limits (e.g., PEL, TLV) for this compound.[4][7] This data gap necessitates a highly conservative approach, treating the substance as potentially toxic and assuming the highest level of risk in the absence of contrary evidence.
The Core Directive: A Multi-Layered PPE Strategy
Given the significant inhalation hazard and potential for skin and eye irritation, a comprehensive PPE ensemble is mandatory. This is not a checklist to be completed, but a system to be understood and implemented with precision. All operations must be conducted within a certified chemical fume hood to provide the primary layer of containment.[3][6]
Personal Protective Equipment (PPE) Specification Summary
| Protection Category | Minimum Requirement | Recommended Specification & Rationale |
| Respiratory | Respirator Use Required | Full-face respirator with an organic vapor/acid gas (OV/AG) cartridge. A full-facepiece provides a higher protection factor and shields the eyes and face from splashes.[7] The OV/AG cartridge is selected to adsorb halogenated organic vapors and potential acidic decomposition byproducts. |
| Eye & Face | Chemical Splash Goggles & Face Shield | A full-face respirator integrates this protection. If not using a full-face respirator, chemical splash goggles that seal to the face must be worn in conjunction with a full-face shield.[8][9] Standard safety glasses are insufficient. |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with a heavier, chemical-resistant outer glove (e.g., Butyl or Viton) over a disposable inner glove (e.g., Nitrile). This provides robust protection against direct contact and allows for the safe removal of the outer glove if contaminated.[8][10] Always consult the glove manufacturer's chemical resistance charts. |
| Body Protection | Flame-Resistant Lab Coat | A flame-resistant (FR) lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron can be worn over the lab coat for additional protection during large-volume transfers.[8][11] |
| Foot Protection | Closed-Toed Shoes | Chemical-resistant boots or sturdy, closed-toed leather shoes. These protect against spills that may reach the floor.[11] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict, sequential protocol for donning and doffing PPE is critical to prevent exposure and cross-contamination.
Experimental Workflow for Handling this compound
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- 4. Page loading... [wap.guidechem.com]
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- 7. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
